Teslascan
Description
Properties
Molecular Formula |
C22H29MnN4Na3O14P2 |
|---|---|
Molecular Weight |
759.3 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-1-ium-4-yl]methyl]amino]acetate;manganese |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;;3*+1/p-3 |
InChI Key |
NBHBBGSKOXRZSD-UHFFFAOYSA-K |
Canonical SMILES |
CC1=[NH+]C=C(C(=C1O)CN(CCN(CC2=C(C(=[NH+]C=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn] |
Synonyms |
Ca4Mn(DPDP)5 calmangafodipir DPDP mangafodipir mangafodipir trisodium mangafodipir trisodium, anhydrous manganese dipyridoxyl diphosphate manganese-DPDP Mn-DPDP N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid Teslascan |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of Teslascan: A Technical Deep Dive into its Preclinical Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core mechanism of action of Teslascan (mangafodipir trisodium), a manganese-based contrast agent, as elucidated through preclinical research. By providing a detailed overview of its pharmacokinetics, cellular uptake, and the molecular pathways it influences, this document serves as a comprehensive resource for professionals in the field of drug development and molecular imaging.
Core Mechanism: From Chelate to Cellular Signal Enhancement
This compound is a paramagnetic contrast agent in which a central manganese(II) ion is chelated to the organic ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP). Following intravenous administration, the mangafodipir complex undergoes a two-step process of dephosphorylation and transmetallation, leading to the release of manganese ions (Mn2+).[1][2] These free Mn2+ ions are the active component responsible for the contrast enhancement observed in magnetic resonance imaging (MRI).
The released Mn2+ is selectively taken up by healthy, functioning cells, particularly hepatocytes in the liver and cardiomyocytes in the heart. This uptake is primarily mediated by voltage-gated calcium channels, as Mn2+ mimics the ionic properties of calcium (Ca2+).[3][4][5] The paramagnetic nature of Mn2+ significantly shortens the longitudinal relaxation time (T1) of water protons within these tissues. This T1 shortening results in a brighter signal on T1-weighted MRI scans, thereby enhancing the contrast between healthy tissue that readily takes up Mn2+ and pathological tissue (e.g., tumors, infarcted areas) with compromised cellular function and reduced uptake.
Pharmacokinetics and Biodistribution in Preclinical Models
Preclinical studies in rats and dogs have been instrumental in characterizing the pharmacokinetic profile of mangafodipir. These studies reveal a rapid clearance of the manganese component from the plasma, with a distribution half-life of less than 25 minutes in both species.[1] The fodipir ligand, on the other hand, exhibits a slower plasma clearance.
Table 1: Pharmacokinetic Parameters of Mangafodipir in Preclinical Models
| Parameter | Animal Model | Value | Reference |
| Manganese (Mn) Moiety | |||
| Plasma Elimination Half-life | Rat & Dog | < 25 minutes | [1] |
| Primary Excretion Route | Rat & Dog | Fecal | [1] |
| Fodipir (DPDP) Moiety | |||
| Plasma Clearance | Rat & Dog | Slower than Mn | [1] |
| Primary Excretion Route | Rat & Dog | Urine | [1] |
The biodistribution of the released manganese is characterized by a significant accumulation in the liver, pancreas, and kidneys.[1] This organ-specific uptake is a key factor in its application for liver and pancreas imaging.
Table 2: Biodistribution of Manganese from Mangafodipir in Rats (% of Injected Dose)
| Organ | % Injected Dose (at 30 minutes) | Reference |
| Liver | 13% | [6] |
Cellular Uptake and Intracellular Signaling
The cellular uptake of manganese released from this compound is a critical step in its mechanism of action. As a calcium analog, Mn2+ enters excitable cells, such as cardiomyocytes, and hepatocytes through voltage-gated calcium channels.[3][4][5] The activity of these channels is a key determinant of the extent of manganese accumulation and, consequently, the degree of MRI signal enhancement.
Once inside the cell, manganese can influence various signaling pathways. While the primary mechanism for MRI contrast is the paramagnetic effect on water protons, the intracellular presence of manganese can also have other biological consequences. Studies on manganese-induced neurotoxicity, for instance, have shown that elevated intracellular manganese can activate signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and hypoxia-inducible factor-1alpha (HIF-1alpha) pathways, often initiated by an increase in reactive oxygen species (ROS).[7][8] It is important to note that these toxicity studies often involve higher concentrations and longer exposure times than those typically associated with a single diagnostic dose of this compound.
Below are diagrams illustrating the key steps in this compound's mechanism of action and the intracellular signaling pathways potentially affected by manganese.
Quantitative Effects on MRI Signal
The primary pharmacodynamic effect of this compound is the enhancement of the MRI signal in tissues that accumulate manganese. This is quantified by the reduction in the T1 relaxation time. Preclinical studies in pigs have demonstrated a dose-dependent increase in the longitudinal relaxation rate (R1 = 1/T1) in the myocardium following mangafodipir administration.
Table 3: Change in Myocardial R1 after Mangafodipir Administration in Pigs
| Dose (µmol/kg) | Peak Increase in R1 | Time to Peak | Reference |
| 5 | Increase Observed | 5 minutes | [3] |
| 10 | Increase Observed | 5 minutes | [3] |
| 15 | Increase Observed | 5 minutes | [3] |
It is noteworthy that the effect on R1 was found to be larger with the direct administration of manganese chloride (MnCl2) compared to mangafodipir, highlighting the role of the chelate in modulating the release and availability of free manganese ions.[3]
Experimental Protocols in Preclinical Research
The investigation of this compound's mechanism of action has relied on a variety of preclinical experimental models and protocols.
In Vivo MRI in Rodent Models
A common protocol for manganese-enhanced MRI (MEMRI) in rats involves the following steps:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the MRI scanner.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images and T1 maps of the target organ (e.g., liver, heart).
-
Contrast Agent Administration: Administer mangafodipir intravenously, often via a tail vein catheter, at a specified dose (e.g., 125 µmol/kg infused over 20 minutes for pancreatic imaging).[9]
-
Dynamic and Post-Contrast Imaging: Acquire a series of T1-weighted images and T1 maps at multiple time points after administration to observe the dynamic uptake and clearance of the contrast agent.
-
Image Analysis: Measure the signal intensity and/or T1 relaxation times in regions of interest (e.g., liver parenchyma, myocardium) to quantify the contrast enhancement.[9]
In Vitro Cellular Uptake Assays
To study the cellular uptake mechanisms in a controlled environment, in vitro assays using isolated cells are employed.
-
Cell Culture: Culture primary hepatocytes or cardiomyocytes. For hepatocyte uptake studies, cryopreserved human hepatocytes can be used.[10]
-
Incubation with Mangafodipir: Incubate the cells with a known concentration of mangafodipir for various time points.
-
Separation and Lysis: Separate the cells from the incubation medium (e.g., using the oil-spin method for suspended hepatocytes).[11] Lyse the cells to release the intracellular contents.
-
Quantification of Manganese: Measure the intracellular manganese concentration using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Calculate the uptake rate, often expressed as nmol of manganese per mg of cellular protein per minute.
The following diagram illustrates a typical workflow for an in vivo MEMRI experiment.
Conclusion
Preclinical research has established that the mechanism of action of this compound is centered on the in vivo dissociation of the mangafodipir chelate, leading to the release of paramagnetic Mn2+ ions. These ions are taken up by healthy cells, primarily through voltage-gated calcium channels, resulting in a shortening of the T1 relaxation time and a consequent enhancement of the MRI signal. The pharmacokinetic and biodistribution studies in animal models have provided a quantitative basis for its targeted application in liver and pancreas imaging. While the primary diagnostic utility of this compound is well-understood, further research into the intracellular signaling pathways affected by manganese at clinically relevant concentrations could open new avenues for its application and provide deeper insights into cellular physiology and pathology. This guide provides a foundational understanding of this compound's preclinical mechanism, offering a valuable resource for researchers and developers in the field.
References
- 1. Plasma pharmacokinetics, tissue distribution and excretion of MnDPDP in the rat and dog after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of MnCl2 and mangafodipir trisodium in the myocardium: a magnetic resonance imaging study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. xenotech.com [xenotech.com]
- 11. criver.com [criver.com]
Teslascan and its Application in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan, the brand name for mangafodipir trisodium, is a manganese-based contrast agent originally developed for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2][3] While its clinical use has been discontinued, the active component, the manganese ion (Mn²⁺), has found a significant niche in neuroscience research through a powerful technique known as Manganese-Enhanced MRI (MEMRI).[1][4] This guide provides an in-depth technical overview of the core principles of this compound's mechanism of action in the context of neuroscience and details its application in preclinical and research settings.
The utility of mangafodipir in neuroscience stems from the paramagnetic properties of the manganese ion and its ability to act as a surrogate for calcium ions (Ca²⁺) in biological systems.[4][5] This allows for the in vivo visualization of neuronal activity, tracing of neural pathways, and detailed anatomical imaging of the brain.[1][6][7]
Core Mechanism of Action in Neuroscience
Following intravenous administration, mangafodipir undergoes a process of dephosphorylation and transmetallation, leading to the release of Mn²⁺ ions.[1] These ions are the key to its function in neuroscience.
Cellular Uptake and Signaling Pathway:
The fundamental principle of MEMRI lies in the ability of Mn²⁺ to enter excitable cells, such as neurons, through voltage-gated calcium channels (VGCCs).[1][4][7] This process is activity-dependent; neurons that are more active and experience greater calcium influx will accumulate more Mn²⁺. Once inside the neuron, Mn²⁺ is cleared very slowly as it is sequestered by organelles like mitochondria and the endoplasmic reticulum, and binds to various proteins.[4] This slow clearance allows for a temporal window to perform MRI scans after the initial administration and neuronal activation.
Furthermore, Mn²⁺ is subject to anterograde axonal transport, moving along microtubules within the axon.[2] This property enables the use of MEMRI for neural tract tracing, allowing researchers to map the connections between different brain regions.[1][6]
MRI Signal Enhancement:
Manganese is a paramagnetic substance.[1][2] Its presence in tissues shortens the longitudinal relaxation time (T1) of water protons.[1][3] On T1-weighted MRI scans, this results in a hyperintense, or brighter, signal. The degree of signal enhancement is proportional to the concentration of Mn²⁺ in the tissue. Consequently, brain regions with higher neuronal activity will appear brighter on T1-weighted images after the administration of a manganese-based contrast agent.[4]
Data Presentation: Quantitative MEMRI
Quantitative analysis in MEMRI allows for the measurement of changes in neuronal activity. This is often achieved through dynamic manganese-enhanced MRI (dMEMRI) studies.[8]
| Parameter | Description | Typical Application | Example Quantitative Data |
| Kᵢ (unidirectional influx constant) | Represents the rate of Mn²⁺ transfer from the blood plasma into the tissue. | Measuring changes in Ca²⁺ channel activity in response to stimulation or inhibition. | In the anterior pituitary, Kᵢ increased from 0.034 ± 0.009 min⁻¹ to 0.049 ± 0.012 min⁻¹ with glutamate (B1630785) stimulation and decreased to 0.019 ± 0.003 min⁻¹ with verapamil (B1683045) inhibition.[8] |
| Vᴛ (total distribution volume) | Represents the total volume of tissue that Mn²⁺ distributes into. | Assessing changes in Mn²⁺ uptake in regions with reversible influx. | In the posterior pituitary, Vᴛ increased from 2.8 ± 0.3 ml/cm³ to 4.6 ± 1.2 ml/cm³ with glutamate and decreased to 1.4 ± 0.3 ml/cm³ with verapamil.[8] |
| Signal Intensity Enhancement | The percentage increase in MRI signal intensity in a region of interest after Mn²⁺ administration. | General assessment of neuronal activity and anatomical delineation. | Signal enhancement scales with the dose of manganese administered and increases over time, with significant enhancement observed in structures like the hippocampus and olfactory bulb.[1] |
Experimental Protocols
The application of MEMRI in neuroscience can be broadly categorized into three types of studies: functional imaging, neural tract tracing, and anatomical imaging.
Functional Imaging (Activation-Induced MEMRI - AIM-MRI)
This protocol is designed to map brain regions that are active in response to a specific stimulus or task.
Methodology:
-
Animal Preparation: The subject animal (typically a rodent) is habituated to the experimental conditions.
-
Manganese Administration: A solution of MnCl₂ (or historically, mangafodipir) is administered, usually via intraperitoneal (IP) or intravenous (IV) injection. The dosage must be carefully optimized to provide sufficient contrast without inducing toxicity.[2]
-
Stimulation/Task Performance: Following administration, there is a time window during which Mn²⁺ concentration is elevated in the extracellular fluid (typically 1-3 hours post-IP injection).[3] During this period, the animal is exposed to the stimulus or performs the behavioral task of interest.
-
Uptake and Sequestration: Mn²⁺ enters active neurons and is trapped intracellularly. The peak accumulation in the brain parenchyma typically occurs 24-48 hours after administration.[9]
-
MRI Acquisition: The animal is anesthetized, and T1-weighted MRI scans are acquired. The timing of the scan is critical to capture the peak intracellular Mn²⁺ concentration.
-
Data Analysis: The resulting images are analyzed to identify regions with significant signal enhancement, which correspond to the activated neural circuits.
Neural Tract Tracing
This protocol is used to map the anatomical connections between different brain regions.
Methodology:
-
Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame.
-
Direct Manganese Injection: A small volume of concentrated MnCl₂ solution is injected directly into the brain region of interest.
-
Axonal Transport: The animal is allowed to recover. During this time (typically 24-48 hours), the injected Mn²⁺ is transported along the axons originating from the injection site.
-
MRI Acquisition: The animal is re-anesthetized, and high-resolution T1-weighted MRI scans are acquired.
-
Data Analysis: The images are analyzed to trace the path of signal enhancement, revealing the projections from the injected nucleus to its downstream targets.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a functional MEMRI experiment.
Conclusion
While this compound (mangafodipir) is no longer in clinical use, its legacy continues in the field of neuroscience research through the application of MEMRI. The ability of manganese ions to act as a proxy for calcium allows for a unique and powerful method to non-invasively map brain function and structure in vivo. For researchers and drug development professionals, understanding the principles and protocols of MEMRI opens up avenues for investigating neural circuits, understanding disease mechanisms, and evaluating the effects of novel therapeutics on brain activity. Careful consideration of dosage and timing is crucial to mitigate the risks of manganese toxicity and to ensure the acquisition of high-quality, interpretable data.
References
- 1. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Enhanced Magnetic Resonance Imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience [frontiersin.org]
- 4. Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese-enhanced magnetic resonance imaging (MEMRI) reveals brain circuitry involved in responding to an acute novel stress in rats with a history of repeated social stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mri-q.com [mri-q.com]
- 7. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative measurement of changes in calcium channel activity in vivo utilizing dynamic manganese-enhanced MRI (dMEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling Teslascan (99mTc-Mebrofenin): A Technical Guide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the use of Teslascan, specifically the radiopharmaceutical 99mTc-Mebrofenin, for in vivo imaging. A comprehensive review of scientific literature reveals that 99mTc-Mebrofenin's established role is in hepatobiliary scintigraphy, where it serves as a robust agent for assessing liver function and bile excretion. Its mechanism is centered on its interaction with specific organic anion transporters in hepatocytes.
Crucially, there is no scientific evidence in the reviewed literature to support the use of 99mTc-Mebrofenin as a calcium analog for in vivo imaging. The compound's known biological interactions do not involve calcium channels or direct mimicry of calcium ions. This guide will therefore focus on the well-documented mechanisms and applications of 99mTc-Mebrofenin, providing detailed experimental insights and quantitative data based on its established function. Additionally, a brief overview of validated in vivo calcium imaging techniques is provided for context.
Introduction to 99mTc-Mebrofenin
Technetium-99m Mebrofenin (B129125) is a radiopharmaceutical sold under trade names such as Choletec.[1] It is widely used in nuclear medicine for hepatobiliary scintigraphy (HBS) to image the liver and gallbladder.[1][2] The molecule is a chelate composed of two lidocaine (B1675312) analog molecules attached to a technetium-99m ion.[1] Its high hepatic uptake (98.1%) and rapid excretion make it an effective agent for dynamic studies of liver function, even in patients with elevated bilirubin (B190676) levels.[1]
Mechanism of Action: A Transporter-Mediated Pathway
The in vivo behavior of 99mTc-Mebrofenin is not related to calcium signaling but is dictated by its interaction with specific transport proteins on the surface of hepatocytes.[2][3]
Sinusoidal Uptake (Blood to Liver): Upon intravenous injection, 99mTc-Mebrofenin is rapidly cleared from the blood plasma by hepatocytes.[1] This uptake is an active transport process mediated predominantly by Organic Anion-Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3 .[3][4] Studies have shown that OATP1B1 has a roughly 1.5-fold higher affinity for 99mTc-Mebrofenin compared to OATP1B3.[4]
Hepatocellular Processing: Once inside the hepatocytes, 99mTc-Mebrofenin is not metabolized.[5] This property is key to its utility, as its transit through the liver and into the bile directly reflects the functional capacity of the transport pathways.
Canalicular and Sinusoidal Efflux (Liver to Bile and Blood): The excretion of 99mTc-Mebrofenin from the hepatocyte is also a transporter-mediated process.
-
Canalicular Efflux (to Bile): The primary route of excretion is into the bile canaliculi, mediated by the Multidrug Resistance-Associated Protein 2 (MRP2) .[5][6]
-
Sinusoidal Efflux (back to Blood): A smaller fraction can be transported back into the sinusoidal blood, a process mediated by Multidrug Resistance-Associated Protein 3 (MRP3) .[3][5]
This entire pathway, from blood uptake to biliary excretion, is analogous to the clearance of bilirubin.[1]
Caption: Hepatocellular transport pathway of 99mTc-Mebrofenin.
Quantitative Data Presentation
The following tables summarize key quantitative parameters related to the pharmacokinetics and transport of 99mTc-Mebrofenin.
Table 1: Pharmacokinetic Parameters of 99mTc-Mebrofenin
| Parameter | Value | Reference |
|---|---|---|
| Hepatic Uptake | 98.1% | [1] |
| Time to Max. Liver Uptake | ~11 minutes | [1] |
| Plasma Clearance Time | ~5 minutes | [1] |
| Hepatic Excretion Half-Life (t½) | ~17 minutes | [1] |
| Systemic Clearance (Humans) | 16.2 ± 2.7 mL/min/kg | [7] |
| Ratio of Canalicular/Sinusoidal Efflux | 3.4 ± 0.8 |[7] |
Table 2: Transporter Inhibition Data
| Transporter | Inhibitor | Concentration | Inhibition of Transport | Reference |
|---|---|---|---|---|
| OATP1B1 | Rifampicin | 50 µM | to 10% of control | [7] |
| OATP1B3 | Rifampicin | 50 µM | to 4% of control | [7] |
| MRP2 | MK571 | 50 µM | to 12% of control | [7] |
| MRP3 | Estradiol-17-beta-glucuronide | 100 µM | to 5% of control |[7] |
Experimental Protocols for Hepatobiliary Scintigraphy
While a protocol for calcium imaging with 99mTc-Mebrofenin cannot be provided, the standard methodology for its use in assessing liver function is well-established.
Objective: To dynamically and quantitatively assess hepatocyte function and biliary excretion.
Materials:
-
Sterile kit of mebrofenin and dehydrated stannous fluoride.[1]
-
Sodium pertechnetate (B1241340) (99mTcO4-) solution.[1]
-
Gamma camera (SPECT or SPECT/CT system).
Procedure:
-
Patient Preparation: Patients are typically required to fast for at least 4 hours to ensure a resting gallbladder.[1]
-
Radiopharmaceutical Preparation: The 99mTc-Mebrofenin is prepared by reconstituting the kit vial with a sterile, non-pyrogenic sodium pertechnetate solution.[1]
-
Dose Administration: A dose of 2 to 5 mCi (74 to 185 MBq) is typically administered intravenously to a normal adult.[1] The dose may be increased for patients with elevated serum bilirubin.[1]
-
Image Acquisition:
-
Dynamic imaging is initiated immediately after injection.
-
Images are acquired continuously for up to 60 minutes.[1]
-
Delayed imaging at intervals up to 4 hours may be performed if the gallbladder is not visualized.[1]
-
SPECT/CT can be used for better anatomical localization and for volumetric functional assessment.[8]
-
-
Data Analysis:
-
Time-activity curves are generated for the heart (blood pool), liver parenchyma, and biliary system.
-
Key parameters are calculated, including:
-
Hepatic Extraction Fraction (HEF): The percentage of the tracer extracted from the blood by the liver in a single pass.
-
Tpeak: Time to maximum liver activity.
-
T1/2 peak: Time for liver activity to decrease to 50% of its maximum.
-
Mebrofenin Uptake Rate: Quantifies the rate of tracer uptake by the liver, often corrected for body surface area.[8]
-
-
Caption: Standard workflow for 99mTc-Mebrofenin hepatobiliary scintigraphy.
Overview of Established In Vivo Calcium Imaging Techniques
For researchers interested in imaging calcium dynamics in vivo, several powerful techniques exist that are distinct from radiotracer imaging with agents like 99mTc-Mebrofenin. These methods typically rely on fluorescence microscopy.[9][10]
-
Genetically Encoded Calcium Indicators (GECIs): These are proteins, such as GCaMP, that are genetically introduced into specific cell populations.[11] They are engineered to fluoresce upon binding to Ca2+. This approach offers high cellular specificity and allows for chronic, longitudinal imaging of neural or cellular activity in living animals.[11]
-
Synthetic Fluorescent Dyes: These are small molecules, like Fluo-4 AM or Fura-2 AM, that can be loaded into cells.[10][12] Their fluorescence properties change dramatically when they bind to calcium. While offering less cellular specificity than GECIs, they are valuable for acute imaging studies in various tissues.[12]
-
Imaging Modalities: These indicators are typically visualized using advanced microscopy techniques such as two-photon laser scanning microscopy, which allows for deep-tissue imaging in living animals with high spatial and temporal resolution.[9][13]
Conclusion
99mTc-Mebrofenin ("this compound") is a valuable radiopharmaceutical for the in vivo assessment of hepatobiliary function. Its mechanism of action is well-characterized and relies on specific OATP and MRP transporters, making it a powerful probe for liver function and transporter-mediated drug-drug interactions. The scientific literature does not support its use as a calcium analog. Researchers aiming to study in vivo calcium signaling should turn to established methods such as fluorescence imaging with genetically encoded or synthetic calcium indicators.
References
- 1. Technetium (99mTc) mebrofenin - Wikipedia [en.wikipedia.org]
- 2. Repurposing 99mTc-Mebrofenin as a Probe for Molecular Imaging of Hepatocyte Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Imaging Using 99mTc-Mebrofenin to Untangle the Pattern of Hepatocyte Transporter Disruptions Induced by Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of (99m)technetium-mebrofenin and (99m)technetium-sestamibi as specific probes for hepatic transport protein function in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of tc-99m mebrofenin as a clinical probe to assess altered hepatobiliary transport: integration of in vitro, pharmacokinetic modeling, and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver Functional Volumetry by Tc-99m Mebrofenin Hepatobiliary Scintigraphy before Major Liver Resection: A Game Changer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mightexbio.com [mightexbio.com]
- 12. Frontiers | In vivo Calcium Imaging of Evoked Calcium Waves in the Embryonic Cortex [frontiersin.org]
- 13. In Vivo Simultaneous Tracing and Ca2+ Imaging of Local Neuronal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Arsenal of Mangafodipir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mangafodipir (MnDPDP), a compound initially developed as a magnetic resonance imaging (MRI) contrast agent, has garnered significant attention for its potent antioxidant properties.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of mangafodipir, presenting key quantitative data, detailed experimental protocols for its evaluation, and an overview of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of mangafodipir and its derivatives.
Core Antioxidant Mechanisms
Mangafodipir's antioxidant capabilities stem from a combination of direct enzymatic mimetic activity and the chelation of pro-oxidant metal ions. The intact mangafodipir molecule and its primary metabolite, MnPLED (manganese pyridoxyl ethyldiamine), are central to its function.[3][4]
Superoxide (B77818) Dismutase (SOD) Mimetic Activity
The primary and most well-documented antioxidant function of mangafodipir is its ability to mimic the activity of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[2][3][5] This activity is dependent on the manganese ion remaining complexed with the fodipir (B38996) (DPDP) ligand.[3] By catalyzing the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), mangafodipir mitigates the initial steps of oxidative stress cascades.[6][7]
Catalase and Glutathione (B108866) Reductase-Like Activities
Beyond its SOD mimetic function, mangafodipir has been reported to exhibit catalase-like and glutathione reductase-like activities.[1][4][8] The catalase-like activity allows for the detoxification of hydrogen peroxide, the product of its SOD mimetic action, into water and oxygen. The glutathione reductase-like activity contributes to the regeneration of the cellular antioxidant glutathione (GSH) pool, further bolstering the cell's defense against reactive oxygen species (ROS).[1][9] There is, however, some debate in the literature regarding the presence and significance of its intrinsic catalase activity.[2]
Peroxynitrite Scavenging
Mangafodipir is also an effective scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS) formed from the reaction of superoxide with nitric oxide.[10] By neutralizing peroxynitrite, mangafodipir prevents the nitration of tyrosine residues in proteins, a process that can lead to enzyme inactivation and cellular damage.[7]
Metal Ion Chelation by the Fodipir Ligand
The fodipir (DPDP) ligand itself possesses antioxidant properties, primarily through its ability to chelate transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, fodipir prevents their participation in the Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical (•OH) from hydrogen peroxide and superoxide. This iron-chelating property is a key component of its cytoprotective effects.[11]
Quantitative Data on Antioxidant Properties
The following tables summarize the available quantitative data on the antioxidant properties of mangafodipir and its derivatives. It is important to note that specific kinetic parameters for all mimetic activities are not consistently reported across the literature.
| Parameter | Value | Compound | Assay Method |
| SOD Mimetic Activity (EC₅₀) | 5–10 μM | Mangafodipir & MnPLED | Electron Paramagnetic Resonance (EPR) Spectroscopy |
| Protective Concentration | 400 μM | Mangafodipir | Cellular ROS production assay |
| Parameter | Value | Condition |
| Induced Catalase Activity | 213 ± 46.5 µmol/min/mg protein | Liver homogenates from mangafodipir-treated rats |
| Basal Catalase Activity | 61.7 ± 12.6 µmol/min/mg protein | Liver homogenates from ischemia/reperfusion rats |
Signaling Pathways Modulated by Mangafodipir
Mangafodipir's antioxidant effects are intertwined with the modulation of key cellular signaling pathways that regulate the endogenous antioxidant response.
The Keap1-Nrf2 Pathway
There is growing evidence to suggest that the protective effects of mangafodipir may be mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. The activation of this pathway by mangafodipir could lead to an increased expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and enzymes involved in glutathione synthesis.[8]
Proposed mechanism of mangafodipir's influence on the Nrf2 signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The manganese component of mangafodipir has the potential to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[12] These pathways are crucial in regulating cellular responses to stress, including oxidative stress. While direct studies on mangafodipir's specific effects on MAPK phosphorylation are limited, the modulation of these pathways by manganese suggests a potential mechanism for its broader cellular effects.
General overview of MAPK signaling pathways potentially modulated by mangafodipir's effect on ROS.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antioxidant properties of mangafodipir.
Superoxide Dismutase (SOD) Mimetic Activity Assay (McCord-Fridovich Assay)
This assay is a widely used method to determine SOD activity by measuring the inhibition of cytochrome c reduction by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.[11][13][14]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8) containing 0.1 mM EDTA
-
Cytochrome c (from horse heart) solution (10 mg/mL in buffer)
-
Xanthine solution (10 mM in 10 mM NaOH)
-
Xanthine oxidase solution (from bovine milk, ~0.1 U/mL in buffer)
-
Mangafodipir solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c, and xanthine.
-
Add the mangafodipir solution to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for 3-5 minutes.
-
The rate of cytochrome c reduction is proportional to the concentration of superoxide radicals. The SOD mimetic activity of mangafodipir is calculated as the percentage of inhibition of cytochrome c reduction compared to a control without mangafodipir. One unit of SOD activity is typically defined as the amount of enzyme (or mimetic) required to inhibit the rate of cytochrome c reduction by 50%.
Workflow of the McCord-Fridovich assay for SOD mimetic activity.
Catalase-Like Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) into oxygen and water, catalyzed by the test compound. The production of oxygen can be monitored using a Clark-type oxygen electrode.[15][16][17][18]
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Mangafodipir solutions of varying concentrations
-
Clark-type oxygen electrode and measurement chamber
Procedure:
-
Calibrate the oxygen electrode with air-saturated buffer (100% O₂) and a solution of sodium dithionite (B78146) (0% O₂).
-
Add the phosphate buffer to the measurement chamber and allow the signal to stabilize.
-
Inject the mangafodipir solution into the chamber.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
Record the increase in oxygen concentration over time. The initial rate of oxygen production is proportional to the catalase-like activity of mangafodipir.
-
The activity can be expressed in units (µmol of H₂O₂ decomposed per minute) per mg of the compound.
Glutathione Reductase-Like Activity Assay
This assay measures the ability of the test compound to catalyze the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH), coupled with the oxidation of NADPH to NADP⁺.[19]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.4) containing 1 mM EDTA
-
NADPH solution (e.g., 2 mM)
-
GSSG solution (e.g., 20 mM)
-
Mangafodipir solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the phosphate buffer, NADPH, and GSSG.
-
Add the mangafodipir solution to the mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH oxidation is proportional to the glutathione reductase-like activity of mangafodipir. The activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Peroxynitrite Scavenging Assay
This assay determines the ability of a compound to scavenge peroxynitrite, often by measuring the inhibition of the peroxynitrite-mediated bleaching of a chromophore like pyrogallol (B1678534) red.[6][20]
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Pyrogallol red solution
-
Peroxynitrite (ONOO⁻) solution (handle with care, as it is unstable and corrosive)
-
Mangafodipir solutions of varying concentrations
-
Spectrophotometer
Procedure:
-
In a cuvette, mix the phosphate buffer, pyrogallol red, and the mangafodipir solution.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Immediately measure the change in absorbance at the λmax of pyrogallol red (around 540-550 nm).
-
The scavenging activity is determined by the ability of mangafodipir to inhibit the bleaching of pyrogallol red compared to a control without the scavenger.
Conclusion
Mangafodipir exhibits a robust and multi-pronged antioxidant profile, centered around its potent SOD mimetic activity and complemented by catalase-like and glutathione reductase-like functions, as well as peroxynitrite scavenging and metal ion chelation. These properties, coupled with its ability to modulate key cellular antioxidant signaling pathways, underscore its potential as a therapeutic agent for conditions associated with oxidative stress. Further research to fully elucidate the kinetic parameters of its enzymatic mimetic activities and its precise interactions with signaling cascades will be crucial in advancing its clinical applications.
References
- 1. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mangafodipir - Wikipedia [en.wikipedia.org]
- 4. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. MnSOD Mimetics in Therapy: Exploring Their Role in Combating Oxidative Stress-Related Diseases [mdpi.com]
- 8. Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Oxygen Electrode Chronoamperometry and Spectrophotometry for Determination of Catalase Activity [diva-portal.org]
- 18. New concepts for transdermal delivery of oxygen based on catalase biochemical reactions studied by oxygen electrode amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Mapping Neuronal Activity in Animal Models with Teslascan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan, the brand name for mangafodipir, is a manganese-based contrast agent that has found a significant application in neuroscience research for the in-vivo mapping of neuronal activity and tracing of neuronal tracts in animal models. This technique, known as Manganese-Enhanced Magnetic Resonance Imaging (MEMRI), leverages the properties of the manganese ion (Mn²⁺) as a calcium analog to visualize active neural pathways. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound and other manganese agents for functional neuroimaging.
Core Principle: Manganese as a Neuronal Activity Tracer
The fundamental principle of MEMRI lies in the ability of manganese ions (Mn²⁺) to enter excitable cells, such as neurons, through voltage-gated calcium channels (VGCCs).[1][2][3][4][5] When a neuron is activated, its membrane depolarizes, leading to the opening of VGCCs and an influx of calcium ions, which is a critical step in neurotransmission. Due to its similar ionic radius and charge, Mn²⁺ can compete with Ca²⁺ and enter the neuron through these same channels.[2][3]
Once inside the neuron, Mn²⁺ is transported along axons via microtubule-based transport mechanisms and can even cross synapses to be taken up by second-order neurons.[1][4][5][6] Because Mn²⁺ is a paramagnetic ion, it shortens the T1 relaxation time of surrounding water protons, resulting in a hyperintense (brighter) signal on T1-weighted MRI scans.[1][7] This activity-dependent accumulation allows researchers to visualize and map neuronal circuits that are active during a specific stimulus or behavioral task.[2][7]
Signaling Pathway and Mechanism of Action
The entry of Mn²⁺ into neurons is primarily a function of neuronal activity. The following diagram illustrates the key steps in this process.
Experimental Protocols
Detailed experimental protocols for MEMRI studies can vary depending on the specific research question, animal model, and available equipment. However, the following outlines a general workflow and key considerations.
Animal Preparation and Handling
-
Animal Models: MEMRI has been successfully applied in a variety of animal models, including mice and rats.[1][3]
-
Acclimatization: Animals should be properly acclimatized to the housing and experimental conditions to minimize stress, which can influence neuronal activity.
-
Anesthesia: For MRI scanning, animals are typically anesthetized. The choice of anesthetic is crucial as it can affect neuronal activity and physiology. Isoflurane is a common choice.
Manganese Agent Administration
-
Agent: While this compound (mangafodipir) can be used, many preclinical studies utilize a simple solution of manganese chloride (MnCl₂).[3][7]
-
Route of Administration:
-
Systemic Injection (Intraperitoneal or Intravenous): This route is used for mapping brain-wide responses to a global stimulus or for studying the blood-brain barrier.[7]
-
Direct Intracerebral Injection: For tracing specific neuronal tracts, a small volume of MnCl₂ is injected directly into the brain region of interest using stereotaxic surgery.[1][5]
-
-
Dosage: The dose of Mn²⁺ must be carefully optimized to provide sufficient contrast enhancement without causing toxicity. Doses can range from 9 to 175 mg/kg for systemic administration, with lower doses being preferable.[8]
Neuronal Stimulation/Behavioral Task
-
For activity-dependent mapping, a specific stimulus (e.g., sensory, pharmacological) or behavioral task is introduced during the Mn²⁺ uptake period.[2] The timing of this is critical and typically occurs within 1-3 hours after systemic Mn²⁺ administration when the extracellular concentration is highest.[7]
MRI Acquisition
-
Scanner: High-field MRI scanners (e.g., 7T, 9.4T, or 11.7T) are often used in animal studies to achieve high spatial resolution.[6]
-
Sequence: T1-weighted spin-echo sequences are typically used to maximize the contrast enhancement from Mn²⁺.
-
Imaging Time Points:
-
Baseline Scan: An MRI scan is often performed before Mn²⁺ administration to serve as a baseline.
-
Post-Injection Scans: A series of scans are acquired at different time points after Mn²⁺ administration to track its uptake and transport. For tract-tracing, imaging may be performed 24 hours or longer after injection to allow for axonal transport.[5]
-
Experimental Workflow Diagram
Quantitative Data Presentation
The following tables summarize quantitative data from a study that used dynamic manganese-enhanced MRI (dMEMRI) to measure changes in Mn²⁺ uptake in the anterior and posterior pituitary gland of rats following modulation of neural activity with glutamate (B1630785) (stimulant) and verapamil (B1683045) (inhibitor).[9]
Table 1: Mn²⁺ Uptake in the Posterior Pituitary (Reversible Uptake Model)
| Condition | Total Distribution Volume of Mn (VT) (ml/cm³) |
| Baseline | 2.8 ± 0.3 |
| Glutamate (Stimulation) | 4.6 ± 1.2 |
| Verapamil (Inhibition) | 1.4 ± 0.3 |
Table 2: Mn²⁺ Uptake in the Anterior Pituitary (Irreversible Uptake Model)
| Condition | Unidirectional Influx Constant of Mn²⁺ (Ki) (min-1) |
| Baseline | 0.034 ± 0.009 |
| Glutamate (Stimulation) | 0.049 ± 0.012 |
| Verapamil (Inhibition) | 0.019 ± 0.003 |
Logical Relationships in MEMRI Data Interpretation
The interpretation of MEMRI data relies on a clear understanding of the logical relationships between neuronal activity, Mn²⁺ uptake, and the resulting MRI signal.
Conclusion
This compound and other manganese-based contrast agents, when used in the context of MEMRI, provide a powerful tool for the in-vivo visualization of neuronal activity and anatomical connections in animal models. The technique's reliance on a direct physiological process—ion influx through voltage-gated channels—offers a unique window into brain function. By carefully designing experimental protocols and quantitatively analyzing the resulting MRI data, researchers can gain valuable insights into the workings of the nervous system in both healthy and diseased states, aiding in the development of novel therapeutics for neurological disorders.
References
- 1. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Harnessing axonal transport to map reward circuitry: Differing brain-wide projections from medial prefrontal cortical domains [frontiersin.org]
- 4. Manganese Enhanced MRI for Use in Studying Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Neuronal Activity and Kinesin on Tract Tracing by Manganese-Enhanced MRI (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience [frontiersin.org]
- 8. mri-q.com [mri-q.com]
- 9. Quantitative measurement of changes in calcium channel activity in vivo utilizing dynamic manganese-enhanced MRI (dMEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Paramagnetic Core of Teslascan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental paramagnetic properties of Teslascan (mangafodipir trisodium), a manganese-based contrast agent. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its mechanism of action, physicochemical characteristics, and the experimental protocols for its evaluation.
Core Principles of Paramagnetism and MRI Contrast
At the heart of this compound's function as a magnetic resonance imaging (MRI) contrast agent lies the paramagnetic nature of the manganese (II) ion (Mn²⁺).[1] With five unpaired electrons in its 3d shell, Mn²⁺ possesses a strong magnetic moment.[1] When placed in a strong external magnetic field, such as that of an MRI scanner, these unpaired electrons align with the field, creating a local magnetic field that enhances the relaxation rates of surrounding water protons.
This alteration of proton relaxation times is the cornerstone of contrast enhancement in MRI. Specifically, this compound primarily shortens the longitudinal relaxation time (T1) of water protons.[2] This T1 shortening leads to a stronger signal on T1-weighted images, causing tissues that have taken up the contrast agent to appear brighter.[1][2][3]
Physicochemical and Pharmacokinetic Profile
This compound is the brand name for mangafodipir trisodium (B8492382), a chelate of a paramagnetic manganese(II) ion and the organic ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[3][4] The fodipir ligand serves to reduce the toxicity of the free manganese ion while facilitating its delivery. After intravenous administration, the mangafodipir trisodium complex undergoes dephosphorylation and transmetallation, primarily with plasma zinc, which leads to the release of Mn²⁺ ions.[2]
The released manganese is then selectively taken up by hepatocytes and other tissues with high mitochondrial activity.[2] This targeted uptake is a key feature of this compound, making it a liver-specific contrast agent.[5] Normal liver tissue readily absorbs the manganese, leading to significant T1 shortening and a brighter appearance on MRI scans.[1][3] In contrast, abnormal or cancerous tissues typically do not take up the manganese to the same extent, resulting in a clear contrast between healthy and diseased tissue.[1][3]
Table 1: Physicochemical Properties of this compound (Mangafodipir Trisodium)
| Property | Value |
| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂ |
| Molecular Weight | 757.3 g/mol |
| Appearance | Clear, bright to dark yellow solution |
| pH | 7.0 - 8.0 |
| Osmolality (37 °C) | 290 mosmol/kg H₂O |
| Viscosity (37 °C) | 0.7 mPa·s |
Table 2: Pharmacokinetic Parameters of this compound Components
| Parameter | Manganese (Mn²⁺) | Fodipir (DPDP) |
| Plasma Half-life (initial) | ≤ 20 minutes | ~50 minutes |
| Volume of Distribution | 0.5 - 1.5 L/kg | 0.17 - 0.45 L/kg |
| Primary Route of Elimination | Feces | Urine |
Quantitative Paramagnetic Properties
The efficacy of an MRI contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. A higher r1 relaxivity indicates a greater T1-shortening effect and, consequently, a more potent T1 contrast agent.
Table 3: Relaxivity of this compound
| Magnetic Field Strength | r1 (L·mmol⁻¹·s⁻¹) | r2 (L·mmol⁻¹·s⁻¹) |
| 1.0 T | 2.3 | 4.0 |
Note: Relaxivity values can vary with the magnetic field strength.
Experimental Protocols
Measurement of T1 and T2 Relaxivity
This protocol outlines a general method for determining the r1 and r2 relaxivities of a manganese-based contrast agent like this compound.
Objective: To quantify the T1 and T2 relaxivity of this compound in a phantom at a specific magnetic field strength.
Materials:
-
This compound (mangafodipir trisodium) solution of known concentration.
-
Deionized water or phosphate-buffered saline (PBS).
-
A series of volumetric flasks and pipettes.
-
MRI scanner (e.g., 1.5T or 3T).
-
A phantom with multiple sample tubes.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the this compound solution with deionized water or PBS to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mmol/L). A tube with only the diluent will serve as the control.
-
Phantom Setup: Fill the sample tubes in the phantom with the prepared solutions.
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
For T1 Measurement: Acquire data using an inversion recovery spin-echo pulse sequence with multiple inversion times (TI).
-
For T2 Measurement: Acquire data using a multi-echo spin-echo pulse sequence with multiple echo times (TE).
-
-
Data Analysis:
-
For each concentration, calculate the T1 and T2 relaxation times from the acquired MRI data by fitting the signal intensity versus TI (for T1) and TE (for T2) to the appropriate exponential decay functions.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot the relaxation rates (R1 and R2) against the concentration of this compound.
-
The slopes of the resulting linear plots will be the r1 and r2 relaxivities, respectively.
-
Preclinical Biodistribution Study
This protocol describes a representative method for assessing the in vivo distribution of this compound in a preclinical animal model.
Objective: To determine the temporal and spatial distribution of manganese from this compound in various organs and tissues of a rodent model.
Materials:
-
This compound (mangafodipir trisodium) solution.
-
Suitable animal model (e.g., male Wistar rats).
-
Anesthesia.
-
Surgical tools for tissue harvesting.
-
Inductively coupled plasma mass spectrometry (ICP-MS) or similar analytical instrument for manganese quantification.
Procedure:
-
Animal Dosing: Administer a single intravenous dose of this compound to the animals at a clinically relevant dose (e.g., 5 µmol/kg).
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 15 min, 1 hr, 4 hrs, 24 hrs, and 48 hrs).
-
Tissue Harvesting: At each time point, collect blood samples and harvest key organs and tissues (e.g., liver, pancreas, kidneys, spleen, heart, lungs, brain, muscle, and bone).
-
Sample Preparation: Weigh each tissue sample and prepare it for manganese analysis (e.g., via acid digestion).
-
Manganese Quantification: Determine the concentration of manganese in each tissue sample using ICP-MS.
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g). Plot the %ID/g for each organ over time to visualize the biodistribution and clearance profile.
In Vivo MRI Protocol for Liver Imaging
This protocol provides a typical workflow for performing liver MRI in a clinical or preclinical setting using this compound.
Objective: To acquire high-quality T1-weighted images of the liver for the detection and characterization of focal lesions.
Procedure:
-
Pre-contrast Imaging:
-
Acquire axial T1-weighted (in-phase and out-of-phase) and T2-weighted images of the liver.
-
-
Contrast Administration:
-
Administer this compound intravenously at the recommended dose of 5 µmol/kg.
-
-
Post-contrast Imaging:
-
Begin acquiring dynamic T1-weighted images approximately 15-20 minutes after the start of the infusion.
-
Acquire a series of T1-weighted images at different time points to capture the enhancement pattern of the liver parenchyma and any lesions. Delayed imaging up to 4 hours post-injection may be performed.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound in Hepatocytes
Caption: Cellular uptake and mechanism of action of this compound in hepatocytes.
Experimental Workflow for Relaxivity Measurement
Caption: Step-by-step workflow for determining the relaxivity of this compound.
Logical Relationship in Biodistribution Study
Caption: Logical progression of a preclinical biodistribution study for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced magnetic resonance imaging for tissue characterization of liver abnormalities with hepatobiliary contrast agents: an overview of preclinical animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preclinical Research Applications of Mangafodipir Trisodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mangafodipir trisodium (B8492382) (MnDPDP), initially developed as a hepatobiliary contrast agent for magnetic resonance imaging (MRI), has demonstrated significant potential in a range of preclinical research applications owing to its potent cytoprotective and antioxidant properties. This technical guide provides an in-depth overview of the core preclinical applications of mangafodipir trisodium, with a focus on its dual utility as an imaging agent and a therapeutic adjunct. This document summarizes quantitative data from key preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Mangafodipir trisodium is a chelate of manganese (Mn²⁺) and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[1] Its initial application in the clinic was as a contrast agent, marketed as Teslascan®, for the detection of liver lesions.[1][2] The paramagnetic manganese ion, when released from the fodipir ligand, shortens the longitudinal relaxation time (T1) of tissues, thereby enhancing the signal intensity on T1-weighted MRI scans.[3][4] Normal hepatocytes readily take up manganese, leading to a brighter appearance of healthy liver tissue compared to cancerous or abnormal tissue, which facilitates lesion detection.[1][5]
Beyond its imaging capabilities, preclinical research has unveiled a second, equally important function of mangafodipir: its cytoprotective effects. These effects are largely attributed to the superoxide (B77818) dismutase (SOD) mimetic activity of the mangafodipir complex itself, where the manganese ion remains bound to the DPDP ligand.[1][3] This SOD-mimetic action allows mangafodipir to scavenge reactive oxygen species (ROS), mitigating oxidative stress-induced cellular damage.[6][7] This antioxidant property has been explored in various preclinical models of chemotherapy-induced toxicity and ischemia-reperfusion injury.[8][9][10]
This guide will delve into the preclinical data supporting these applications, providing researchers with the necessary information to design and interpret studies involving mangafodipir trisodium.
Core Preclinical Applications
The preclinical utility of mangafodipir trisodium can be broadly categorized into two main areas:
-
Magnetic Resonance Imaging Contrast Enhancement: Primarily for the detection and characterization of focal liver lesions.
-
Cytoprotection: Attenuation of cellular damage induced by oxidative stress, with significant implications for:
-
Chemotherapy-Induced Toxicities: Including neurotoxicity, cardiotoxicity, and ovarian damage.
-
Ischemia-Reperfusion Injury: Particularly in the context of liver transplantation and surgery.
-
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from representative preclinical studies investigating the efficacy of mangafodipir trisodium.
Table 1: Cytoprotective Effects of Mangafodipir Trisodium in Chemotherapy Models
| Animal Model | Chemotherapeutic Agent | Mangafodipir Trisodium Dose | Key Findings | Reference(s) |
| Mouse | Oxaliplatin (10 mg/kg weekly) | Not specified in abstract | Prevented motor and sensory dysfunction and demyelinating lesion formation. | [11] |
| Mouse | Cisplatin (7.5 or 20 mg/kg) | 10 mg/kg (i.p.) | Attenuated the loss of primordial and secondary follicles; reduced cleaved caspase-3 levels. | [6][12] |
| Mouse | Paclitaxel (7.5 mg/kg) | 10 mg/kg (i.p.) | Alleviated follicular damage. | [13] |
| Mouse Left Atrium (in vitro) | Doxorubicin | 1 to 10 µmol/kg (i.v. 30 min prior to dissection) | Displayed cardioprotective efficacy. | [9] |
Table 2: Protective Effects of Mangafodipir Trisodium in Ischemia-Reperfusion Injury Models
| Animal Model | Ischemia Model | Mangafodipir Trisodium Dose | Key Findings | Reference(s) |
| Rat | 24h cold storage of liver | 5 µmol/kg (i.p.) | Higher ATP content, reduced hepatocellular and endothelial cell injury, decreased lipid peroxidation. | [8][14] |
| Mouse | 70% hepatic ischemia (90 min) | 10 mg/kg (i.p.) | Reduced serum ASAT activity, decreased hepatocyte apoptosis (reduced cytochrome c release and caspase-3 activity). | [15] |
Table 3: MRI Contrast Enhancement with Mangafodipir Trisodium
| Animal Model | Imaging Target | Mangafodipir Trisodium Dose | Key Findings | Reference(s) |
| Swine | Stomach | 5 µmol/kg (i.v.) | Produced prolonged and selective enhancement of the inner surface of the stomach. | [16] |
| Human Volunteers | Abdominal Organs | 5 and 10 µmol/kg (i.v.) | Long-lasting enhancement of liver, pancreas, and kidney. | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical experiments involving mangafodipir trisodium.
Evaluation of Cytoprotection Against Chemotherapy-Induced Ovarian Damage in Mice
-
Animal Model: 6-week-old female ICR mice.
-
Experimental Groups:
-
Control (vehicle)
-
Cisplatin (7.5 or 20 mg/kg, i.p.)
-
Paclitaxel (7.5 or 20 mg/kg, i.p.)
-
Mangafodipir trisodium (10 mg/kg, i.p.) + Cisplatin
-
Mangafodipir trisodium (10 mg/kg, i.p.) + Paclitaxel
-
-
Procedure:
-
Administer mangafodipir trisodium or vehicle intraperitoneally.
-
After a specified time (e.g., 30 minutes), administer the chemotherapeutic agent.
-
Euthanize animals at a predetermined time point after treatment.
-
Harvest ovaries for histological analysis and immunoblotting.
-
-
Endpoints:
-
Follicle count and morphological analysis at different developmental stages.
-
Immunohistochemistry for cleaved caspase-3, Ki67, and 4-hydroxynonenal (B163490) (a marker of oxidative stress).
-
Immunoblotting for cleaved caspase-3 to quantify apoptosis.[13][16]
-
Assessment of Protection Against Liver Ischemia-Reperfusion Injury in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Experimental Groups:
-
Sham control
-
Ischemia-Reperfusion (I/R) + Vehicle (NaCl)
-
I/R + Mangafodipir trisodium (5 µmol/kg, i.p.)
-
-
Procedure:
-
Administer mangafodipir trisodium or vehicle intraperitoneally 20 minutes prior to liver harvesting.
-
Harvest the livers and preserve them for 24 hours in Celsior® solution at 4°C.
-
Perfuse the livers ex vivo for 120 minutes at 37°C with Krebs-Henseleit solution to simulate reperfusion.
-
-
Endpoints:
-
Hepatocellular Injury: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the perfusate.
-
Endothelial Cell Injury: Measurement of purine (B94841) nucleoside phosphorylase (PNP) activity in the perfusate.
-
Mitochondrial Damage: Measurement of glutamate (B1630785) dehydrogenase (GLDH) in the perfusate.
-
Oxidative Stress: Measurement of malondialdehyde (MDA) levels in liver tissue.
-
Apoptosis: Analysis of caspase-3 activity in liver tissue.
-
Energy Status: Measurement of ATP content in liver tissue.
-
Gene Expression: Analysis of Nrf2 and HIF-1α pathway activation.[8][14]
-
MRI of the Liver for Lesion Detection
-
Imaging System: 1.5-T or higher MRI scanner.
-
Animal Model: Relevant tumor-bearing model (e.g., xenograft or chemically induced).
-
Procedure:
-
Image Analysis:
-
Qualitative assessment of lesion conspicuity and enhancement characteristics (e.g., hyperintense, hypointense, rim enhancement).
-
Quantitative analysis of signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the lesion and surrounding liver parenchyma.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the preclinical applications of mangafodipir trisodium.
Signaling Pathway of Mangafodipir Trisodium's Cytoprotective Effect
Caption: Mangafodipir's cytoprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for preclinical neuroprotection studies.
Dual Application in a Preclinical Setting
Caption: Integrated workflow for imaging and therapy.
Discussion and Future Directions
The preclinical evidence strongly supports the multifaceted utility of mangafodipir trisodium beyond its original application as an MRI contrast agent. Its SOD mimetic activity presents a compelling mechanism for protecting healthy tissues from the deleterious effects of oxidative stress induced by various insults, including chemotherapy and ischemia-reperfusion. The activation of endogenous antioxidant pathways, such as Nrf2 and HIF-1α, further elucidates its protective mechanisms.[8][20]
Future preclinical research should focus on:
-
Optimizing Dosing and Timing: Further studies are needed to determine the optimal dosing and administration schedule of mangafodipir for various cytoprotective applications.
-
Exploring Other Toxicities: Investigating the potential of mangafodipir to mitigate other chemotherapy-related side effects, such as nephrotoxicity and mucositis.
-
Combination Therapies: Evaluating the synergistic effects of mangafodipir with other cytoprotective agents.
-
Advanced Imaging Techniques: Utilizing mangafodipir in conjunction with advanced MRI techniques to simultaneously assess treatment response and toxicity.
Conclusion
Mangafodipir trisodium is a versatile tool for preclinical research, offering both diagnostic and therapeutic potential. Its well-characterized safety profile and dual functionality as an imaging agent and a cytoprotectant make it a valuable compound for researchers in oncology, transplantation, and drug development. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of robust preclinical studies to further explore the promising applications of mangafodipir trisodium.
References
- 1. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of Mangafodipir Against Oxaliplatin Neurotoxicity [ctv.veeva.com]
- 3. Mangafodipir - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Calmangafodipir Reduces Sensory Alterations and Prevents Intraepidermal Nerve Fibers Loss in a Mouse Model of Oxaliplatin Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. Pretreatment with mangafodipir improves liver graft tolerance to ischemia/reperfusion injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mangafodipir a Selective Cytoprotectant — with Special Reference to Oxaliplatin and Its Association to Chemotherapy-Induced Peripheral Neuropathy (CIPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protective effects of mangafodipir against chemotherapy-induced ovarian damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat | PLOS One [journals.plos.org]
- 15. Mangafodipir protects against hepatic ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of mangafodipir against chemotherapy-induced ovarian damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repub.eur.nl [repub.eur.nl]
- 19. turkjgastroenterol.org [turkjgastroenterol.org]
- 20. journals.plos.org [journals.plos.org]
Teslascan™ (Mangafodipir Trisodium): A Technical Guide to Functional Imaging of the Liver and Pancreas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan™, with the active substance mangafodipir trisodium (B8492382), is a paramagnetic contrast agent designed for functional magnetic resonance imaging (MRI) of the liver and pancreas.[1] Although commercially withdrawn for marketing reasons, its unique properties as a functional imaging agent continue to be of significant interest in preclinical and clinical research. This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for liver and pancreatic imaging, and quantitative data from key studies.
Core Mechanism of Action
The diagnostic efficacy of this compound™ is rooted in the biodistribution of its core component, manganese (II) ions. Mangafodipir trisodium is a chelate of manganese and the ligand fodipir (B38996) (dipyridoxyl diphosphate). Following intravenous administration, the mangafodipir complex undergoes partial dissociation, releasing paramagnetic manganese ions (Mn²⁺).[2]
Normal, functioning hepatocytes and pancreatic acinar cells readily take up these manganese ions.[3][4][5] This uptake is facilitated by the cells' metabolic activity, with Mn²⁺ acting as an analog to calcium (Ca²⁺) and entering the cells through voltage-gated calcium channels.[2] The accumulation of manganese within these healthy cells significantly shortens the longitudinal relaxation time (T1) of surrounding water protons. This T1 shortening effect results in a marked increase in signal intensity on T1-weighted MRI scans, causing healthy liver and pancreatic tissue to appear brighter.[2]
Conversely, most malignant tissues, such as liver metastases and pancreatic adenocarcinomas, do not possess the same uptake mechanism for manganese.[4][6] Consequently, these lesions do not accumulate Mn²⁺ and remain unenhanced, appearing darker relative to the brightened normal tissue. This differential enhancement provides a high level of contrast, improving the detection and delineation of focal lesions.
Signaling and Uptake Pathway
The cellular uptake and subsequent MR signal enhancement by this compound™ can be visualized as a multi-step process. The following diagram illustrates the key events from administration to signal generation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for functional imaging of the liver and pancreas using this compound™.
Liver Imaging Protocol
A common protocol for this compound™-enhanced liver MRI involves the following steps:
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the examination to reduce bowel peristalsis.
-
Pre-contrast Imaging: A baseline set of MRI sequences is acquired before the administration of this compound™. This typically includes:
-
T1-weighted gradient-echo (GRE) sequences.
-
T2-weighted spin-echo (SE) or turbo spin-echo (TSE) sequences.
-
-
Contrast Administration:
-
Post-contrast Imaging:
-
Timing: Post-contrast T1-weighted sequences are typically acquired 15-30 minutes after the start of the infusion.[9] Delayed imaging at 4 to 24 hours can also be performed to assess for lesion-specific enhancement patterns.[9]
-
Sequences: The same T1-weighted sequences as the pre-contrast scan are repeated.
-
Pancreas Imaging Protocol
The protocol for pancreatic imaging is similar, with slight modifications to the infusion rate and imaging sequences:
-
Patient Preparation: Similar to liver imaging, fasting is recommended.
-
Pre-contrast Imaging: Baseline T1-weighted and T2-weighted sequences of the pancreas are acquired. Fat-suppressed sequences are often employed to improve visualization of the pancreas.
-
Contrast Administration:
-
Post-contrast Imaging:
Quantitative Data Presentation
The following tables summarize key quantitative findings from clinical studies evaluating this compound™ for liver and pancreas imaging.
Table 1: Liver Imaging - Lesion Detection and Characterization
| Parameter | Value | Study Reference |
| Increased Lesion Detection | Significantly more lesions found in post-contrast images | [7] |
| Improved Lesion Characterization | Improved in cirrhotic patients (p=0.002) | [7] |
| Signal Intensity (SI) Change in HCC (delayed vs. early imaging) | 48.6% showed higher SI, 45.7% no change, 5.7% lower SI | [13] |
| Ring Enhancement in Metastases (delayed imaging) | Observed in 84.1% of metastases | [13] |
| Contrast-to-Noise Ratio (CNR) in HCC (delayed vs. early imaging) | Significant increase (P < 0.01) | [13] |
Table 2: Pancreas Imaging - Signal Enhancement and Diagnostic Performance
| Parameter | Pre-contrast Value | Post-contrast Value | P-value | Study Reference |
| Signal-to-Noise Ratio (SNR) | [10] | |||
| - T1-weighted GRE | - | 29 +/- 9.6 | < 0.001 | [10] |
| - T1-weighted SE | - | - | < 0.001 | [10] |
| - T1-weighted fat-suppressed SE | - | 29 +/- 7.7 | < 0.001 | [10] |
| Contrast-to-Noise Ratio (CNR) (Tumor vs. Parenchyma) | [10][11] | |||
| - T1-weighted fat-suppressed SE | - | -9.6 +/- 4.0 | < 0.05 | [10] |
| - T1-weighted TSE | 9.7 | 13.0 | 0.0407 | [11] |
| - T1-weighted TFE | 14.5 | 26.1 | 0.0001 | [11] |
| Contrast Index (Lesion vs. Parenchyma) | [11] | |||
| - T1-weighted TSE | 69.7 | 152.7 | 0.0003 | [11] |
| - T1-weighted TFE | 107.8 | 194.2 | 0.0002 | [11] |
| Diagnostic Accuracy | [12] | |||
| - Overall Accuracy | - | 92% | - | [12] |
| - Sensitivity (Lesion Detection) | - | 91% | - | [12] |
| - Specificity (Lesion Detection) | - | 93% | - | [12] |
Conclusion
This compound™ (mangafodipir trisodium) offers a unique approach to the functional imaging of the liver and pancreas. Its mechanism, based on the uptake of manganese by metabolically active cells, provides a powerful tool for enhancing the contrast between healthy and diseased tissue. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this contrast agent in their studies. While no longer commercially available, the principles of manganese-enhanced MRI continue to be a valuable area of investigation in the field of diagnostic imaging.
References
- 1. Mangafodipir - Wikipedia [en.wikipedia.org]
- 2. mriquestions.com [mriquestions.com]
- 3. Mangafodipir trisodium-enhanced magnetic resonance imaging for evaluation of pancreatic mass and mass-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of Mangafodipir trisodium in patients with liver lesions and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjgastroenterol.org [turkjgastroenterol.org]
- 10. Pancreatic enhancement and pulse sequence analysis using low-dose mangafodipir trisodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MRI with mangafodipir trisodium in the detection and staging of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mangafodipir trisodium-enhanced MR imaging of pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mangafodipir trisodium-enhanced MRI for the detection and characterization of focal hepatic lesions: is delayed imaging useful? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey of Teslascan: A Technical Guide to its Biodistribution in Rodents
For researchers, scientists, and drug development professionals, understanding the biodistribution of a contrast agent is paramount to its clinical application. This in-depth technical guide delves into the biodistribution of Teslascan (mangafodipir trisodium) in rodents, providing a comprehensive overview of its journey through the body. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying cellular mechanisms.
This compound, a manganese-based contrast agent, has been utilized in magnetic resonance imaging (MRI), primarily for the detection of liver lesions. Its in vivo behavior is dictated by the pharmacokinetics of both the manganese ion (Mn²⁺) and its chelating ligand, dipyridoxyl diphosphate (B83284) (DPDP). Following intravenous administration, this compound undergoes a process of dephosphorylation and transmetallation, leading to the release of Mn²⁺, which is then taken up by various tissues.
Quantitative Biodistribution of [⁵²Mn]Mangafodipir in Rats
The following table summarizes the ex vivo biodistribution of the manganese component of this compound, using a radiolabeled form ([⁵²Mn]Mn-DPDP), in normal rats 8 days following a single intravenous injection. The data is presented as the percentage of the injected dose (%ID) found in various tissues, providing a snapshot of the long-term retention of manganese.
| Tissue | Male Rat (%ID) | Female Rat (%ID) |
| Bone | 3.60 | 2.80 |
| Liver | 1.80 | 1.20 |
| Skin | 1.10 | 0.80 |
| Skeletal Muscle | 0.90 | < LOQ* |
| Kidneys | 0.20 | 0.15 |
| Spleen | 0.10 | 0.08 |
| Heart | 0.07 | 0.05 |
| Lungs | 0.05 | 0.04 |
| Brain | 0.03 | 0.02 |
| Blood | 0.02 | 0.01 |
| Total Recovered | 9.1 | 6.1 |
*Below Limit of Quantitation
This data provides a quantitative look at the long-term tissue retention of the manganese component of this compound in rats.[1]
Experimental Protocols
The following section outlines a typical experimental protocol for investigating the biodistribution of this compound in rodents, synthesized from established methodologies for similar in vivo studies. This protocol is intended as a guide and may require optimization based on specific research objectives.
Animal Models and Preparation
-
Species: Sprague-Dawley rats or BALB/c mice are commonly used models.
-
Health Status: Animals should be healthy and free of disease.
-
Acclimatization: Allow for an adequate acclimatization period (typically one week) in a controlled environment (temperature, humidity, light-dark cycle) with ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Preparation and Administration of this compound
-
Radiolabeling (for quantitative studies): For precise quantification, this compound is radiolabeled with a manganese isotope such as ⁵⁴Mn or ⁵²Mn. Formulations of either ¹⁴C-MnDPDP or ⁵⁴MnDPDP have been used.[2]
-
Dosing: Near-clinical doses are typically used in preclinical studies. For mice, a dose of 10 mg/kg has been administered intraperitoneally.[2] For rats, intravenous doses have ranged from 10 to 40 µmol/kg.
-
Administration Route: Intravenous (IV) injection via the tail vein is the most common route for mimicking clinical administration. For rats, the femoral vein can also be used. A slow infusion over one minute is often employed.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a rodent biodistribution study of this compound.
Tissue Harvesting and Analysis
-
Euthanasia: At predetermined time points post-injection, animals are humanely euthanized according to approved protocols.
-
Tissue Collection: Organs of interest (e.g., liver, pancreas, kidneys, spleen, heart, lungs, brain, bone, muscle, and blood) are carefully dissected, rinsed with saline to remove excess blood, blotted dry, and weighed.
-
Radioactivity Measurement: The amount of radioactivity in each tissue sample is quantified using a gamma counter.
-
Data Analysis: The tissue radioactivity is decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for comparison across different animals and tissues.
Cellular Uptake Mechanism of Mangafodipir
The biodistribution of this compound at the tissue level is a reflection of its uptake at the cellular level. After intravenous administration, mangafodipir undergoes a process of transmetallation, primarily with endogenous zinc ions (Zn²⁺), which facilitates the release of manganese ions (Mn²⁺). These liberated manganese ions are then transported into cells, largely through voltage-gated calcium channels, where they can interact with intracellular components.
The following diagram illustrates the proposed cellular uptake pathway of the manganese component of this compound.
This guide provides a foundational understanding of the biodistribution of this compound in rodent models. The presented data and protocols offer a starting point for researchers to design and execute their own investigations into the in vivo behavior of this and similar manganese-based agents. Further research focusing on a comprehensive time-course analysis of this compound's biodistribution will be invaluable in refining our understanding of its pharmacokinetics and optimizing its diagnostic potential.
References
Teslascan for Assessing Tissue Viability in Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan™, the brand name for mangafodipir trisodium (B8492382), is a manganese-based contrast agent originally developed for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2] While its clinical use has been discontinued (B1498344) in many regions for commercial reasons, this compound and its active component, the manganese ion (Mn²⁺), have garnered significant interest in preclinical research for assessing tissue viability.[1][3] This guide provides a comprehensive technical overview of the principles and methodologies for utilizing this compound in research models to evaluate the health and functionality of tissues.
The utility of this compound in this context stems from two primary mechanisms: its role as a contrast agent in Manganese-Enhanced MRI (MEMRI) and the inherent antioxidant properties of the mangafodipir molecule and its metabolites.[4][5] Viable, metabolically active cells readily take up manganese ions, leading to a shortening of the T1 relaxation time and a corresponding increase in signal intensity on T1-weighted MR images.[3] This differential uptake between healthy and damaged or non-viable tissue provides a powerful tool for imaging-based viability assessment. Furthermore, the mangafodipir chelate exhibits superoxide (B77818) dismutase (SOD) mimetic activity, offering a secondary pathway to investigate tissue viability by examining its protective effects against oxidative stress.[5][6]
Core Principles and Mechanism of Action
Manganese-Enhanced MRI (MEMRI) for Viability Assessment
The core principle of MEMRI for tissue viability lies in the selective uptake of manganese ions (Mn²⁺) by living cells. Following intravenous administration, mangafodipir trisodium undergoes partial dissociation, releasing paramagnetic Mn²⁺ ions.[7] These ions are transported into cells through voltage-gated calcium channels, a process that is dependent on cellular membrane integrity and metabolic activity.[3] Consequently, viable cells with intact membranes and active ion transport mechanisms will accumulate Mn²⁺, while necrotic or apoptotic cells will not.[1]
This intracellular accumulation of Mn²⁺ significantly shortens the longitudinal relaxation time (T1) of water protons within the tissue.[1] On T1-weighted MRI scans, this results in a brighter signal (hyperintensity) in viable tissues compared to non-viable or less active tissues.[3] This contrast allows for the clear delineation of healthy versus compromised tissue, making it a valuable tool in models of ischemia, infarction, and other forms of cellular injury.[8]
Antioxidant Properties for Tissue Protection
Beyond its imaging capabilities, mangafodipir and its metabolites have been shown to possess potent antioxidant properties, mimicking the activity of the endogenous antioxidant enzyme superoxide dismutase (SOD).[5] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to cellular damage and death in numerous pathological conditions. By scavenging superoxide radicals, mangafodipir can mitigate oxidative damage, thereby preserving tissue viability.[6][9] This cytoprotective effect can be harnessed in research models to investigate the therapeutic potential of this compound in protecting tissues from injury.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of this compound in research models.
Table 1: Physicochemical Properties of this compound (Mangafodipir Trisodium)
| Property | Value |
| Molecular Weight | 759.3 g/mol |
| Composition | Each ml contains 7.57 mg of anhydrous mangafodipir trisodium (0.01 mmol) |
| Form | Clear, bright to dark yellow solution for infusion |
Source:[10]
Table 2: Pharmacokinetic Parameters in Animal Models
| Parameter | Rat | Dog |
| Manganese (Mn²⁺) | ||
| Plasma Half-life (initial) | < 25 minutes | < 25 minutes |
| Primary Distribution | Liver, Pancreas, Kidneys | Liver, Pancreas, Kidneys |
| Primary Excretion Route | Fecal | Fecal |
| Fodipir (DPDP) Ligand | ||
| Plasma Clearance | Slower than Manganese | Slower than Manganese |
| Distribution | Extracellular fluid | Extracellular fluid |
| Primary Excretion Route | Urine | Urine |
Source:[11]
Table 3: Recommended Dosage and Administration in Research Models
| Animal Model | Dosage (Mangafodipir) | Administration Route | Infusion Rate |
| Rat | 5 µmol/kg | Intravenous (IV) Infusion | 2-3 ml/min (liver imaging) |
| Mouse | 10 mg/kg | Intraperitoneal (IP) | Single injection |
Note: Dosages and administration routes can vary depending on the specific research question and model. The listed values serve as a general guideline. Sources:[10][12]
Experimental Protocols
Protocol 1: Manganese-Enhanced MRI (MEMRI) for Myocardial Viability in a Rodent Model of Ischemia-Reperfusion
This protocol outlines a general procedure for assessing myocardial viability using this compound-enhanced MRI in a rat or mouse model of myocardial infarction.
1. Animal Preparation:
- Anesthetize the animal using isoflurane (B1672236) (1.5-2% in oxygen).
- Monitor vital signs, including heart rate, respiratory rate, and body temperature, throughout the procedure.
- Establish intravenous access via the tail vein for administration of this compound.
2. This compound Solution Preparation:
- This compound is typically supplied at a concentration of 0.01 mmol/mL.[10]
- For a 5 µmol/kg dose in a 300g rat, the required volume would be 0.15 mL.
- The solution should be drawn into a sterile syringe using aseptic technique.[7]
3. MRI Acquisition - Pre-Contrast Imaging:
- Position the animal in the MRI scanner.
- Acquire baseline T1-weighted images and T1 maps of the heart.
- Recommended MRI Sequence Parameters (7T Scanner):
- T1-weighted Spin Echo: TR = 300-500 ms, TE = 10-15 ms, Field of View (FOV) = 3-4 cm, Slice Thickness = 1 mm, Matrix = 128x128 or 256x256.[8]
- T1 Mapping (Look-Locker or Saturation Recovery): Acquire a series of images at different inversion or saturation times to calculate the T1 relaxation time of the myocardium.[1][2]
4. This compound Administration:
- Administer the prepared this compound solution as a slow intravenous infusion over 1-2 minutes.[7]
5. MRI Acquisition - Post-Contrast Imaging:
- Begin acquiring post-contrast T1-weighted images and T1 maps immediately after administration and continue for up to 4 hours.[10]
- Maximal enhancement of viable myocardial tissue is typically observed 15-20 minutes post-infusion.[10]
6. Data Analysis:
- Compare pre- and post-contrast T1 maps to quantify the change in T1 relaxation time (ΔR1 = 1/T1_post - 1/T1_pre) in different regions of the myocardium.
- Regions of viable myocardium will exhibit a significant decrease in T1 (increase in R1), while infarcted (non-viable) regions will show little to no change.
Protocol 2: Assessing Tissue Viability via Antioxidant Properties in a Model of Oxidative Stress
This protocol provides a framework for evaluating the cytoprotective effects of mangafodipir in a research model of toxin-induced oxidative stress.
1. Animal Model of Oxidative Stress:
- Induce oxidative stress in a cohort of animals (e.g., mice or rats) using a known pro-oxidant agent (e.g., doxorubicin, paraquat).
- Include a control group receiving a vehicle injection.
2. This compound Administration:
- Administer this compound (mangafodipir) to a subset of the animals prior to or concurrently with the pro-oxidant challenge. A typical protective dose in mice is 10 mg/kg administered intraperitoneally.[12]
- Another subset should receive only the pro-oxidant.
3. Tissue Collection and Analysis:
- At a predetermined time point after the challenge, euthanize the animals and collect the target tissues (e.g., liver, heart).
- Assess markers of oxidative stress:
- Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) as indicators of lipid peroxidation.[9]
- Quantify the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4]
- Evaluate markers of cell death:
- Perform TUNEL staining to detect apoptosis.
- Measure caspase-3 activity.
- Histological Analysis:
- Perform H&E staining to assess tissue morphology and identify areas of necrosis or inflammation.
4. Data Interpretation:
- Compare the levels of oxidative stress markers and cell death markers between the group receiving the pro-oxidant alone and the group receiving the pro-oxidant plus this compound.
- A reduction in these markers in the this compound-treated group would indicate a protective effect and preservation of tissue viability.
Mandatory Visualizations
Caption: Mechanism of this compound in MEMRI for tissue viability assessment.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Fast Cardiac T1 Mapping in Mice Using a Model-Based Compressed Sensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and robust 3D T1 mapping using spiral encoding and steady RF excitation at 7 T: application to cardiac manganese enhanced MRI (MEMRI) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pretreatment with Mangafodipir Improves Liver Graft Tolerance to Ischemia/Reperfusion Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mangafodipir - Wikipedia [en.wikipedia.org]
- 6. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Plasma pharmacokinetics, tissue distribution and excretion of MnDPDP in the rat and dog after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Teslascan (Mangafodipir) MEMRI in Rodent Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is a powerful in vivo imaging technique that provides valuable insights into brain anatomy, function, and neuronal connectivity. This is achieved by utilizing the paramagnetic properties of the manganese ion (Mn2+), which acts as a T1 contrast agent. Teslascan (mangafodipir trisodium) is a manganese-based contrast agent that, upon administration, releases Mn2+ ions. These ions, being calcium analogs, are taken up by excitable cells, such as neurons, primarily through voltage-gated calcium channels.[1][2] This activity-dependent uptake allows for the visualization of active neural pathways and can be used to trace neuronal connections, as Mn2+ is transported along axons.[2][3]
Key Applications in Rodent Brain Imaging
-
Anatomical Contrast Enhancement: Systemic administration of Mn2+ enhances the signal in T1-weighted images, providing detailed neuroanatomical information.[2]
-
Neuronal Tract Tracing: Following direct injection into a specific brain region, Mn2+ is transported axonally, allowing for the mapping of neuronal circuits.[3]
-
Activity-Dependent Imaging: Mn2+ uptake is dependent on neuronal activity, making MEMRI a tool for functional brain mapping in response to stimuli or in disease states.[6]
-
Neurodegenerative Disease Modeling: MEMRI can be used to detect pathological changes, such as amyloid plaques in Alzheimer's disease models, and to assess disruptions in neural activity and connectivity.[7]
Signaling Pathway of Manganese Uptake
The primary mechanism for Mn2+ entry into neurons is through voltage-gated calcium channels (VGCCs), which are opened during neuronal depolarization. This makes Mn2+ accumulation a marker of neuronal activity. Once inside the neuron, Mn2+ can be transported along the axon.
Caption: Mn2+ enters active neurons via voltage-gated calcium channels.
Experimental Protocols
Animal Preparation
Proper animal preparation is critical for acquiring high-quality MEMRI data.
-
Anesthesia: Anesthetize the rodent using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance) in a mixture of medical air and oxygen.[7]
-
Physiological Monitoring: Throughout the imaging session, monitor and maintain the animal's body temperature at 37 ± 0.5°C using a warm water circulation system.[7] Monitor the respiration rate and adjust the isoflurane level to maintain a stable physiological state (e.g., 75-85 breaths/min for mice, 50-60 breaths/min for rats).[7]
-
Positioning: Secure the animal in a stereotaxic frame or a dedicated animal holder to minimize motion artifacts during image acquisition.
Manganese Administration
The choice of administration route and dosage depends on the specific application. For this compound (mangafodipir), the dosage should be carefully considered based on its formulation, as it releases Mn2+ more slowly than MnCl2.[4] The following are common protocols using MnCl2.
| Administration Route | Rodent Model | Dosage | Application | Reference |
| Intravenous (IV) Infusion | Rat | 30, 45, and 60 mg/kg MnCl2 | T1 Mapping | [8] |
| Subcutaneous (SC) Injection | Mouse (5xFAD) | 0.15 mmol/kg/day for 4 days | Plaque Imaging | [7] |
| Subcutaneous (SC) Injection | Rat (TgF344-AD) | 0.075 mmol/kg/day for 4 days | Plaque Imaging | [7] |
| Intraperitoneal (IP) Injection | Mouse | 66 mg/kg MnCl2 | Anatomical Enhancement | [2] |
| Intracerebroventricular (ICV) | Rat | 20-50 mM/µl MnCl2 | Anatomical Enhancement | [9] |
Note: For studies using this compound, it is recommended to start with a lower dose and perform pilot studies to determine the optimal concentration for sufficient brain enhancement while ensuring animal safety. The clinical dose for humans is 5 µmol/kg.[10][11]
MRI Acquisition
The following tables provide example MRI acquisition parameters for different MEMRI applications in rodents. These parameters should be optimized based on the specific scanner and experimental goals.
Table 1: T1-Weighted Imaging Parameters
| Parameter | Mouse (11.7T)[2] | Mouse (9.4T/14.1T)[12] | Rat (4.7T)[8] |
| Sequence | 3D Gradient Echo | 3D Gradient Echo | 3D Spoiled Gradient Echo (SPGR) |
| Repetition Time (TR) | 50 ms | 25 ms | 5.96 ms |
| Echo Time (TE) | 4 ms | 3 ms | 2.25 ms |
| Flip Angle | 65° | 70° | 3, 7, 12, 18, 25° (for T1 mapping) |
| Matrix Size | - | 128 x 128 x 128 | 64 x 128 x 128 |
| Field of View (FOV) | - | 20 x 20 x 25 mm³ | 35 x 35 x 35 mm³ |
Table 2: T1 Mapping Parameters
| Parameter | Mouse (9.4T/14.1T)[12][13] | Rat (4.7T)[8] |
| Sequence | MP2RAGE | 3D SPGR with variable flip angles |
| Repetition Time (TR) | - | 5.96 ms |
| Echo Time (TE) | - | 2.25 ms |
| Flip Angles | - | 3, 7, 12, 18, 25° |
| Matrix Size | - | 64 x 128 x 128 |
| Field of View (FOV) | - | 35 x 35 x 35 mm³ |
Experimental Workflow
The general workflow for a MEMRI study involves several key steps from animal preparation to data analysis.
Caption: A typical workflow for a rodent MEMRI experiment.
Application in Drug Development
MEMRI can be a valuable tool in preclinical drug development for neurological disorders. It can be used to non-invasively assess disease progression and the therapeutic efficacy of novel compounds.
References
- 1. Manganese-Enhanced MRI of the Brain in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration [frontiersin.org]
- 6. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo multi-parametric manganese-enhanced MRI for detecting amyloid plaques in rodent models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake and retention of manganese contrast agents for PET and MRI in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New method of manganese-enhanced Magnetic Resonance Imaging (MEMRI) for rat brain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. cibm.ch [cibm.ch]
- 13. T1 mapping of the mouse brain following fractionated manganese administration using MP2RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Mangafodipir in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mangafodipir (MnDPDP), originally developed as a contrast agent for magnetic resonance imaging (MRI) of the liver, has garnered significant interest for its therapeutic properties.[1] Composed of a central manganese(II) ion chelated by the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP), mangafodipir exhibits potent antioxidant and superoxide (B77818) dismutase (SOD) mimetic activities.[2][3] These properties enable it to scavenge reactive oxygen species (ROS), suggesting its potential as a cytoprotective agent in various disease models, including chemotherapy-induced neuropathy, hepatic ischemia-reperfusion injury, and drug-induced liver failure.[4][5][6]
These application notes provide detailed protocols and supporting data for the intravenous (IV) administration of mangafodipir in mouse models, intended to guide researchers in preclinical studies.
Data Presentation: Quantitative In Vivo Data
The following tables summarize quantitative data from studies utilizing mangafodipir in mice. It is important to note that while intravenous administration is the focus of this document, much of the currently available efficacy data in mice comes from studies using intraperitoneal (IP) injection. Both are presented for a comprehensive overview.
Table 1: Intravenous Administration of Mangafodipir and Related Compounds in Mice
| Compound | Mouse Strain | Dosage | Vehicle | Key Outcomes | Reference |
| Mangafodipir | BALB/c | ~15 µmol/kg | Not Specified | Normalized leukocyte count after chemotherapy. | [7] |
| Mangafodipir | Not Specified | Not Specified | Not Specified | Decreased serum Advanced Oxidized Protein Products (AOPPs) after 4 weeks of treatment in an oxaliplatin-induced neuropathy model. | [4] |
| Mangafodipir Trisodium (B8492382) | Not Specified | >2000 µmol/kg (single bolus) | Not Specified | Minimum lethal dose. | [8] |
| Calmangafodipir | BALB/c | 5 mg/kg | 5% Glucose Solution | Prevention of oxaliplatin-induced peripheral neuropathy. | [4] |
Table 2: Intraperitoneal Administration of Mangafodipir in a Mouse Model of Hepatic Ischemia-Reperfusion (I/R) Injury
| Parameter | Sham Group | I/R Control Group | I/R + Mangafodipir (10 mg/kg) | P-value (vs. I/R Control) | Reference |
| Survival Rate (>30 days) | 100% | 11% | 100% | <0.001 | [5] |
| Serum ASAT (U/L) | 150 ± 50 | 6000 ± 1500 | 500 ± 200 | <0.01 | [9] |
| Lipid Peroxidation (µM/mg protein) | 5.4 ± 0.5 | 13.3 ± 1.7 | 7.6 ± 0.3 | <0.01 | [5] |
| Caspase-3 Activity (U/mg protein) | ~0.2 | ~1.8 | ~0.4 | <0.001 | [10] |
| Mitochondrial/Cytosol Cytochrome c Ratio | ~1.0 | ~0.2 | ~0.8 | <0.01 | [10] |
Experimental Protocols
Protocol 1: General Intravenous (Tail Vein) Administration of Mangafodipir in Mice
This protocol provides a detailed methodology for the intravenous administration of mangafodipir via the lateral tail vein, a common and effective route for systemic delivery in mice.
Materials:
-
Mangafodipir trisodium
-
Vehicle: Sterile 5% glucose solution or 0.9% sodium chloride (saline)
-
Sterile 27-30 gauge needles
-
1 mL syringes
-
Mouse restraint device
-
Heating lamp or warming pad
-
Antiseptic wipes (e.g., 70% ethanol)
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Weigh each mouse to accurately calculate the injection volume. The total volume should not exceed 5 mL/kg for a bolus injection.[11]
-
-
Preparation of Mangafodipir Solution:
-
Prepare the mangafodipir solution in the chosen vehicle (e.g., 5% glucose solution) under sterile conditions. For example, to achieve a dose of 10 mg/kg in a 25 g mouse with an injection volume of 100 µL, a stock solution of 2.5 mg/mL would be required.
-
Ensure the solution is fully dissolved and warmed to room temperature before injection.
-
Draw the calculated volume into a 1 mL syringe fitted with a 27-30 gauge needle. Carefully remove all air bubbles.
-
-
Injection Procedure:
-
Place the mouse in a restraint device, ensuring the tail is accessible.
-
Warm the mouse's tail using a heating lamp or warming pad for 2-5 minutes to induce vasodilation, making the lateral tail veins more visible.[6]
-
Wipe the tail with an antiseptic solution.
-
Immobilize the tail with your non-dominant hand and rotate it slightly to bring a lateral vein into view.
-
With the needle bevel facing up, insert the needle parallel to the vein at a shallow angle (approximately 10-20 degrees).[12]
-
Successful entry into the vein may be indicated by a small flash of blood in the needle hub.
-
Slowly and steadily inject the mangafodipir solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection at a more proximal site (closer to the body).
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the mouse for 5-10 minutes to ensure hemostasis and to observe for any immediate adverse reactions.
-
Return the mouse to its cage and continue monitoring according to the experimental timeline.
-
Protocol 2: Mangafodipir Administration in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
This protocol is adapted from studies investigating the protective effects of mangafodipir against oxaliplatin-induced neuropathy.[4]
Study Design:
-
Group 1: Vehicle Control (e.g., 5% glucose solution)
-
Group 2: Oxaliplatin (B1677828) only
-
Group 3: Oxaliplatin + Mangafodipir
Procedure:
-
Induction of Neuropathy: Administer oxaliplatin according to an established protocol to induce peripheral neuropathy.
-
Mangafodipir Treatment:
-
Prepare mangafodipir in 5% glucose solution at the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer the prepared mangafodipir solution intravenously via tail vein injection, as described in Protocol 1. The timing of administration relative to the chemotherapeutic agent is a critical variable and should be optimized for the specific study design (e.g., co-administration, pre-treatment, or post-treatment).
-
-
Outcome Assessment:
-
Monitor animals for signs of neurotoxicity using behavioral tests (e.g., von Frey test for mechanical allodynia, cold plate test for thermal hyperalgesia).
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Antioxidant and SOD Mimetic Activity
Mangafodipir exerts its protective effects primarily by mitigating oxidative stress. As a superoxide dismutase (SOD) mimetic, it catalyzes the dismutation of the superoxide anion (O₂•⁻) into hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase and glutathione (B108866) peroxidase.[6] Additionally, the fodipir ligand can chelate redox-active metal ions like iron (Fe²⁺), preventing the formation of highly damaging hydroxyl radicals (•OH) via the Fenton reaction.[8]
Caption: Mechanism of mangafodipir's antioxidant activity.
Experimental Workflow: Intravenous Mangafodipir in a Mouse Model
The following diagram illustrates a typical experimental workflow for assessing the efficacy of intravenously administered mangafodipir in a preclinical mouse model.
Caption: General experimental workflow for IV mangafodipir studies in mice.
References
- 1. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mangafodipir - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Treatment of oxaliplatin-induced peripheral neuropathy by intravenous mangafodipir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mangafodipir prevents liver injury induced by acetaminophen in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Mangafodipir Protects against Hepatic Ischemia-Reperfusion Injury in Mice | PLOS One [journals.plos.org]
- 11. Efficacy and safety of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. Multicenter phase III clinical trials. Efficacy of early imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Teslascan (Mangafodipir) Dosage for Enhanced Cardiac Magnetic Resonance Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dose of Teslascan (mangafodipir trisodium), a manganese-based contrast agent, for cardiac magnetic resonance imaging (MRI). The protocols outlined below are designed to facilitate the assessment of myocardial viability and calcium channel activity, leveraging the unique properties of manganese as a calcium analog.
Introduction
This compound, a chelated manganese agent, offers a distinct advantage in cardiac MRI by providing intracellular contrast. After administration, mangafodipir trisodium (B8492382) dephosphorylates and undergoes transmetallation, releasing manganese ions (Mn²⁺). These ions, acting as calcium analogs, are taken up by viable cardiomyocytes through voltage-gated L-type calcium channels. This intracellular accumulation shortens the T1 relaxation time of the myocardium, leading to enhanced signal intensity on T1-weighted MR images. This mechanism allows for the direct visualization of functional myocardial tissue, offering insights into myocardial viability and calcium handling, which are crucial in various cardiac pathologies.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the dose-dependent T1 shortening effects of mangafodipir in myocardial tissue. This data is essential for designing dose-finding studies and for understanding the relationship between this compound concentration and MRI signal enhancement.
Table 1: Dose-Dependent T1 Shortening in Healthy Myocardium (Preclinical Rat Model)
| Mangafodipir Dose (µmol/kg) | Time Post-Injection (minutes) | Mean T1 Shortening (%) |
| 22 | 20 | 8.5 ± 4.2 |
| 44 | 20 | 12.8 ± 3.4 |
| 44 | 40 | 15.0 ± 2.9 |
Data adapted from a preclinical study in healthy rats. The results demonstrate a dose-dependent increase in T1 shortening with higher concentrations of mangafodipir.[1]
Table 2: Recommended Clinical Dose for Cardiac MRI
| Indication | Recommended Dose (µmol/kg) | Administration |
| Cardiac Viability Assessment | 5 | Intravenous Infusion |
This dose is based on the approved dosage for other indications and is currently being used in clinical trials for cardiac applications.[1]
Experimental Protocols
Protocol 1: Preclinical Dose-Optimization Study in a Rodent Model
This protocol describes a methodology for determining the optimal dose of this compound for cardiac MRI in a rat model of myocardial infarction.
1. Animal Model:
-
Induce myocardial infarction in male Sprague-Dawley rats via permanent ligation of the left anterior descending (LAD) coronary artery.
-
Allow for a recovery period of 4-6 weeks for the development of a chronic infarct.
2. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place the animal in a prone position on a heated cradle to maintain body temperature.
-
Insert a tail-vein catheter for contrast agent administration.
-
Monitor vital signs, including heart rate, respiratory rate, and body temperature, throughout the imaging procedure.
3. MRI System and Coils:
-
Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
-
Employ a dedicated rodent cardiac coil for signal reception.
4. Imaging Protocol:
-
Pre-contrast Imaging:
-
Acquire localizer images to determine the heart's position.
-
Perform cine imaging (e.g., using a gradient echo sequence) to assess cardiac function (ejection fraction, wall motion).
-
Acquire native T1 maps of the myocardium using a validated T1 mapping sequence (e.g., Modified Look-Locker Inversion recovery - MOLLI).
-
-
Contrast Administration:
-
Administer this compound intravenously at varying doses (e.g., 5, 10, 15, 22, 44 µmol/kg).
-
The infusion should be performed over 1-2 minutes.
-
-
Post-contrast Imaging:
-
Acquire serial T1 maps at multiple time points post-injection (e.g., 10, 20, 30, 40, 50, 60 minutes) to capture the kinetics of manganese uptake and washout.
-
The timing of post-contrast imaging is crucial, with optimal enhancement for mangafodipir typically observed around 40 minutes post-injection in preclinical models.[2]
-
5. Data Analysis:
-
Segment the left ventricular myocardium on the T1 maps to delineate the infarct, peri-infarct, and remote (healthy) regions.
-
Calculate the mean T1 values for each region at each time point and for each dose.
-
Determine the percentage of T1 shortening relative to the native T1 for each dose and region.
-
Plot the dose-response curve (T1 shortening vs. This compound dose) to identify the optimal dose that provides significant contrast between infarcted and viable myocardium with minimal adverse effects.
Protocol 2: Clinical Cardiac MRI with this compound
This protocol outlines the procedure for performing a cardiac MRI study in human subjects using the clinically recommended dose of this compound.
1. Patient Preparation:
-
Obtain informed consent.
-
Screen the patient for contraindications to MRI and manganese-based contrast agents.
-
Instruct the patient on the procedure, including the need for breath-holding.
-
Place ECG leads for cardiac gating.
2. MRI System:
-
Use a 1.5T or 3T clinical MRI scanner.
3. Imaging Protocol:
-
Pre-contrast Imaging:
-
Acquire standard cardiac localizers.
-
Perform cine imaging in standard cardiac views (short-axis, two-chamber, four-chamber) to assess cardiac function.
-
Acquire native T1 maps of the left ventricle.
-
-
Contrast Administration:
-
Administer this compound at a dose of 5 µmol/kg body weight via intravenous infusion.
-
-
Post-contrast Imaging:
-
Acquire T1 maps at approximately 30-40 minutes post-infusion.
-
T1-weighted images can also be acquired to visualize myocardial enhancement.
-
4. Image Analysis:
-
Generate T1 maps and analyze regional T1 values to differentiate between viable and non-viable myocardium.
-
Assess the extent of myocardial enhancement on T1-weighted images.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows involved in this compound-enhanced cardiac MRI.
References
Application Notes and Protocols for Teslascan Infusion in Longitudinal In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan™ (mangafodipir trisodium) is a paramagnetic contrast agent originally developed for diagnostic magnetic resonance imaging (MRI) of the liver and pancreas.[1][2] Following intravenous administration, mangafodipir undergoes in vivo metabolism, releasing manganese ions (Mn²⁺).[3] These ions are taken up by various cells, including hepatocytes and electrically active cells like neurons, through voltage-gated calcium channels, acting as a calcium analog.[3][4] This property of activity-dependent uptake makes this compound a valuable tool for longitudinal in vivo studies in preclinical research, particularly in the field of neuroscience, using a technique known as Manganese-Enhanced MRI (MEMRI).[5][6]
MEMRI allows for the visualization of neuroanatomy, tracing of neuronal pathways, and mapping of brain activity over time in the same animal.[5][6] Safe and repeatable doses of manganese-based contrast agents enable longitudinal imaging of dynamic biological processes.[5] This document provides detailed application notes and protocols for the use of this compound in longitudinal in vivo studies, with a focus on preclinical animal models.
Data Presentation
Quantitative Data for Preclinical Longitudinal Studies
The following tables summarize key quantitative parameters for the administration of mangafodipir (this compound) and manganese chloride in preclinical models, derived from toxicological and MEMRI studies. These values can serve as a starting point for protocol development.
Table 1: Preclinical Repeat-Dose No-Observed-Adverse-Effect Level (NOAEL) for Mangafodipir
| Animal Model | NOAEL (µmol/kg) | Dosing Regimen | Reference |
| Rat | 116 | Daily for 3 weeks | [1][7] |
| Dog | 10 | Daily for 3 weeks | [1][7] |
| Monkey | 29 | 3 times per week for 3 weeks | [1][8] |
Table 2: Recommended Dosing for Preclinical MEMRI Studies
| Agent | Animal Model | Route of Administration | Dose Range | Imaging Timepoint | Reference |
| Mangafodipir | Rodent | Intravenous (IV) / Intraperitoneal (IP) | 2 - 10 µmol/kg | 24 hours post-infusion | [9][10] |
| Manganese Chloride | Rodent | Intraperitoneal (IP) | 20 - 40 mg/kg | 24 hours post-injection | [6][11] |
| Manganese Chloride | Rabbit (visual pathway) | Intravitreal | 5 - 40 mM solution | 24 hours post-injection | [12] |
Table 3: Pharmacokinetic Parameters of Mangafodipir Components
| Component | Mean Initial Plasma Half-life | Primary Elimination Route | Reference |
| Manganese (Mn²⁺) | ≤ 20 minutes | Fecal | [1] |
| Fodipir (DPDP) | ~ 50 minutes | Renal | [1] |
Experimental Protocols
Animal Preparation
-
Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week prior to the start of the study to minimize stress.
-
Catheterization (for IV infusion): For intravenous administration, catheterize the tail vein or jugular vein of the animal under appropriate anesthesia. Ensure the catheter is patent and flushed with sterile saline to prevent clotting.
-
Anesthesia: For imaging procedures, anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthesia should be consistent throughout the longitudinal study.
-
Physiological Monitoring: Throughout the imaging session, monitor the animal's vital signs, including respiration rate and body temperature, and maintain them within a normal physiological range.[13]
This compound Solution Preparation
-
Product Information: this compound is supplied as a 0.01 mmol/mL (10 µmol/mL) solution for infusion.[14]
-
Dosage Calculation: Calculate the required volume of this compound based on the animal's body weight and the desired dose (refer to Table 2).
-
Dilution (optional): For slow infusion rates in small animals, the this compound solution may be diluted with sterile, physiological saline to achieve a larger, more manageable volume.
This compound Infusion Protocol
-
Administration Route: For systemic administration to study neural activity, either intravenous (IV) or intraperitoneal (IP) injection can be used. IV infusion provides more precise control over the delivery rate.
-
Infusion Rate (IV): The clinical infusion rate for liver imaging in humans is 2-3 ml/min.[15] For a 25g mouse, this would be an extremely high rate. A much slower, controlled infusion using a syringe pump is necessary for small animals. A suggested starting rate is 0.1-0.2 mL/min, with the total volume infused over 5-10 minutes. The rate should be adjusted based on the total volume and the animal's tolerance.
-
Longitudinal Dosing Schedule: Based on preclinical safety studies, repeated doses can be administered.[1][7] A washout period of at least 48-72 hours between doses is recommended to allow for clearance and to minimize the risk of manganese accumulation and toxicity. The specific interval will depend on the research question and the target tissue.
MRI Acquisition Protocol
-
Imaging System: High-field MRI systems (e.g., 7T or 9.4T) are recommended for preclinical studies to achieve high spatial resolution.[16]
-
Coil Selection: Use a dedicated small animal coil (e.g., a head coil for brain imaging) to maximize the signal-to-noise ratio.
-
Imaging Sequence: T1-weighted imaging sequences are essential for detecting the signal enhancement from manganese. A 3D T1-weighted gradient echo (GRE) or spin-echo (SE) sequence is commonly used.
-
Imaging Timepoints: The optimal time for imaging after this compound administration depends on the target organ and the biological process being studied. For neuronal activity mapping, imaging is typically performed 24 hours after infusion to allow for manganese uptake and transport.[11][12] A baseline, pre-contrast scan is crucial for comparison.
-
Longitudinal Imaging: For longitudinal studies, it is critical to use the exact same imaging protocol for each timepoint to ensure that any observed changes in signal intensity are due to biological effects and not variations in the imaging parameters.
Visualizations
Signaling Pathway of Manganese Uptake
Caption: In vivo dissociation of this compound and subsequent uptake of Mn²⁺.
Experimental Workflow for a Longitudinal MEMRI Study
Caption: Workflow for a longitudinal in vivo study using this compound infusion.
Logical Relationship of this compound's Theranostic Potential
Caption: Dual diagnostic and therapeutic potential of this compound's components.
References
- 1. General toxicology of MnDPDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reproductive toxicology of intravenously administered MnDPDP in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Mangafodipir) [benchchem.com]
- 4. A hierarchy of manganese competition and entry in organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal manganese-enhanced magnetic resonance imaging of neural projections and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Visualization of Active Polysynaptic Circuits With Longitudinal Manganese-Enhanced MRI (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dose response and time course of manganese-enhanced magnetic resonance imaging for visual pathway tracing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Clinical implications of studies with MnDPDP in animal models of hepatic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neural Tract Tracing in Preclinical Models Using Manganese-Enhanced MRI (MEMRI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is a powerful in vivo technique for tracing neural tracts in preclinical animal models. This method leverages the paramagnetic properties of the manganese ion (Mn2+) and its biological transport within the nervous system. Unlike traditional tract tracing methods that require post-mortem histological analysis, MEMRI allows for the longitudinal study of neural circuits in living animals, providing valuable insights into neuroanatomy, connectivity, and plasticity in response to development, disease, or therapeutic intervention.
The underlying principle of MEMRI for neural tract tracing relies on the fact that Mn2+ is a calcium (Ca2+) analog.[1][2][3] It enters active neurons primarily through voltage-gated calcium channels.[1][2][3][4] Once inside the neuron, Mn2+ is transported along the axon via microtubule-based transport and can even cross synapses to be taken up by second-order neurons.[3][4] As a paramagnetic contrast agent, Mn2+ shortens the T1 relaxation time of water protons in its vicinity, leading to a hyperintense (bright) signal on T1-weighted MRI scans.[2][3] This signal enhancement allows for the visualization and mapping of neuronal pathways originating from the site of Mn2+ administration.
Historically, Teslascan™ (mangafodipir) was a commercially available manganese-based contrast agent. However, its primary approval was for liver and pancreas imaging, and it was later withdrawn from the market. Current preclinical research for neural tract tracing typically utilizes direct administration of manganese chloride (MnCl₂).
Key Applications in Preclinical Research
-
Neuroanatomical Mapping: Delineating the trajectory and connections of specific neural pathways in the brain and peripheral nervous system.[4][5]
-
Studying Neurodevelopment: Investigating the formation and maturation of neural circuits during development.[6]
-
Investigating Neurodegenerative Diseases: Assessing the integrity of neural tracts in animal models of diseases like Parkinson's and in response to stroke.[1]
-
Peripheral Nerve Injury and Regeneration: Monitoring the extent of nerve damage and the progress of regeneration following injury.[7]
-
Functional Connectivity: Mapping active neural circuits by leveraging the activity-dependent uptake of Mn2+.[1]
Signaling and Transport Pathway
The mechanism of MEMRI-based neural tract tracing involves several key cellular processes, from uptake to axonal transport.
Caption: Cellular mechanism of manganese uptake and transport for neural tract tracing.
Experimental Protocols
Below are generalized protocols for MEMRI-based neural tract tracing in rodent models. Specific parameters should be optimized for the animal model and neural system under investigation.
Protocol 1: Anterograde Tracing of the Corticothalamic Pathway in Rats
This protocol is adapted from studies investigating the connections between the somatosensory cortex and the thalamus.[8]
1. Animal Model:
-
Species: Adult Male Sprague-Dawley rats.
2. Manganese Solution Preparation:
-
Compound: Manganese chloride (MnCl₂).
-
Concentration: 0.3 M solution in sterile saline.
-
Volume: 200 nL.
3. Surgical Procedure and MnCl₂ Administration:
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide screw over the target region (e.g., primary somatosensory cortex, S1fl) to allow for repeated injections at the same coordinates.
-
Inject 200 nL of 0.3 M MnCl₂ solution at a depth of 1.5 mm below the dura mater using a calibrated microcapillary.
4. MRI Acquisition:
-
Scanner: High-field MRI scanner (e.g., 7T or higher) for optimal resolution and signal-to-noise ratio.
-
Imaging Sequence: T1-weighted spin-echo or gradient-echo sequence.
-
Timing: Acquire images at multiple time points post-injection (e.g., 24 hours, 48 hours, 7 days, 15 days) to observe the transport of Mn2+ and its clearance.[8] Complete clearance of the signal is often observed after 15 days, allowing for longitudinal studies.[8]
-
Anesthesia: Maintain the animal under anesthesia during the scan, monitoring vital signs.
5. Data Analysis:
-
Register the T1-weighted images to a standard rat brain atlas.
-
Measure the signal intensity or calculate T1 maps in regions of interest (ROIs) along the expected pathway (e.g., globus pallidus, caudate putamen, thalamus, substantia nigra).[8]
-
Perform statistical analysis to compare signal enhancement at different time points and between experimental groups.
Protocol 2: Anterograde Tracing of the Visual Pathway in Rabbits
This protocol is based on studies tracing the visual pathway from the retina to the brain.[9]
1. Animal Model:
-
Species: New Zealand white rabbits.
2. Manganese Solution Preparation:
-
Compound: Manganese chloride (MnCl₂).
-
Concentration: Varies, dose-response studies are recommended (e.g., 10-100 mM).
-
Volume: 50 µL.
3. MnCl₂ Administration:
-
Anesthetize the animal.
-
Perform an intravitreal injection of the MnCl₂ solution into one eye.
4. MRI Acquisition:
-
Scanner: 3T or higher clinical or preclinical MRI scanner.
-
Imaging Sequence: 3D T1-weighted gradient-echo sequence.
-
Timing: Acquire images at various time points post-injection (e.g., 6, 12, 24, 48 hours) to map the progression of Mn2+ along the visual pathway (optic nerve, optic chiasm, superior colliculus, lateral geniculate nucleus).
5. Data Analysis:
-
Analyze the signal intensity changes in the structures of the visual pathway over time.
-
Correlate the extent and rate of signal enhancement with the injected MnCl₂ dose.
Experimental Workflow
The general workflow for a MEMRI neural tract tracing experiment is outlined below.
Caption: General experimental workflow for MEMRI-based neural tract tracing.
Quantitative Data Summary
The following tables summarize quantitative data from representative MEMRI tract tracing studies. These values can serve as a reference for experimental design.
Table 1: MnCl₂ Dosing and Timing for Different Tracing Paradigms
| Animal Model | Target Pathway | MnCl₂ Concentration | Injection Volume | Optimal Imaging Time Post-Injection | Reference |
| Mouse | Striatal & Amygdaloid Projections | Low concentrations (not specified) | Not specified | Up to 10 days | [4] |
| Rat | Corticothalamic | 0.3 M | 200 nL | 24 - 48 hours | [8] |
| Rabbit | Visual Pathway | 10 - 100 mM | 50 µL | 24 - 48 hours | [9] |
| Rat | Sciatic Nerve (Retrograde) | Not specified | Not specified | 3 days | [7] |
| Rat | Whole Brain (ICV) | 20 - 50 mM | Per µL | 14 - 48 hours (optimal at 24h) | [10] |
Table 2: Reported Signal Enhancement in MEMRI Studies
| Animal Model | Target Pathway | Brain Region | % Signal Enhancement (approx.) | Reference |
| Rat | Corticothalamic | Thalamus | Significant hyperintensity | [8] |
| Rabbit | Visual Pathway | Superior Colliculus | Dose-dependent increase | [9] |
| Rat | Sciatic Nerve | Spinal Cord & DRG | Significant T1 signal enhancement | [7] |
Considerations and Limitations
-
Manganese Toxicity: Mn2+ can be toxic at high concentrations. It is crucial to perform dose-response studies to find the lowest effective dose that provides adequate contrast while minimizing neurotoxicity.[10]
-
Blood-Brain Barrier: For systemic administration, the blood-brain barrier can limit the uptake of Mn2+ into the brain. Methods to transiently open the barrier have been used but add complexity to the experiment.[11]
-
Interpretation of Signal: MEMRI signal enhancement reflects both anatomical connections and the functional state (i.e., neuronal activity) of the neurons.[12] This can be a confounding factor, and careful experimental design is needed to distinguish between these effects. For instance, using genetically blind mice has shown that while baseline electrical activity is not essential for uptake and transport in the optic nerve, it is required for trans-synaptic transmission.[13]
-
Quantitative Analysis: While visual inspection of signal enhancement is informative, more quantitative methods like T1 mapping can provide more objective and reproducible data.[14]
Conclusion
MEMRI is a valuable tool for in vivo neural tract tracing in preclinical models, offering a longitudinal perspective on brain connectivity that is not possible with traditional histological methods. By carefully selecting experimental parameters and considering the potential limitations, researchers can leverage this technique to gain significant insights into the structural and functional organization of the nervous system in health and disease.
References
- 1. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo, trans-synaptic tract-tracing utilizing manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo neuronal tract tracing using manganese-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese-enhanced magnetic resonance imaging (MEMRI) of mouse brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Reproducible imaging of rat corticothalamic pathway by longitudinal manganese-enhanced MRI (L-MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose response and time course of manganese-enhanced magnetic resonance imaging for visual pathway tracing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New method of manganese-enhanced Magnetic Resonance Imaging (MEMRI) for rat brain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracing Neuroanatomical Connections In Vivo Using a Novel MR-Visible Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Neuronal Activity and Kinesin on Tract Tracing by Manganese-Enhanced MRI (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved neuronal tract tracing using manganese enhanced magnetic resonance imaging with fast T(1) mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Teslascan in Cellular and Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan, the brand name for mangafodipir trisodium (B8492382) (MnDPDP), is a paramagnetic contrast agent that has proven to be a valuable tool in cellular and molecular imaging research.[1][2] Although originally developed for clinical magnetic resonance imaging (MRI) of the liver and pancreas, its unique properties have been leveraged for a wide range of preclinical applications.[3][4] The core of this compound's functionality lies in its in vivo dissociation, which releases paramagnetic manganese ions (Mn²⁺).[2] These ions are taken up by various cell types, particularly excitable cells such as neurons and cardiomyocytes, through voltage-gated calcium channels.[2][5] This selective uptake leads to a shortening of the T1 relaxation time, resulting in enhanced signal intensity on T1-weighted MRI scans. This phenomenon, known as Manganese-Enhanced MRI (MEMRI), allows for the visualization and functional assessment of cellular activity and tissue viability.[2][5]
Beyond its role as an imaging agent, mangafodipir and its metabolites exhibit potent antioxidant properties, mimicking the activity of mitochondrial superoxide (B77818) dismutase (MnSOD).[2][6] This dual functionality positions this compound as a theranostic agent, with potential applications in cytoprotection against oxidative stress in various disease models.[2]
These application notes provide an overview of the key applications of this compound in cellular and molecular imaging, complete with detailed experimental protocols and quantitative data to guide researchers in their study design.
Principle of Action
The utility of this compound in cellular and molecular imaging is based on the following key principles:
-
In Vivo Dissociation: Following intravenous administration, the mangafodipir complex dissociates, releasing Mn²⁺ ions.[2]
-
Cellular Uptake: Mn²⁺ ions are transported into cells, primarily through voltage-gated calcium channels, acting as a calcium analog.[2][5] This uptake is dependent on cellular activity, with more active cells accumulating higher concentrations of Mn²⁺.
-
Paramagnetic Properties: Mn²⁺ is a paramagnetic ion that significantly reduces the T1 relaxation time of water protons in its vicinity.[7]
-
MRI Signal Enhancement: The shortening of T1 relaxation time leads to a brighter signal on T1-weighted MRI images, allowing for the visualization of areas with Mn²⁺ accumulation.[7]
This activity-dependent uptake allows researchers to non-invasively map cellular function and viability in various tissues.
Key Applications
This compound has been successfully employed in a variety of research applications, including:
-
Functional Neuroimaging: Mapping neuronal activity and tracing neuronal tracts in the central nervous system.[8][9]
-
Cardiovascular Imaging: Assessing myocardial viability and function, particularly in models of ischemia-reperfusion injury.[1][10]
-
Oncology Research: Differentiating between healthy and cancerous tissues and monitoring tumor response to therapy.[3][11]
-
Cellular Viability Assessment: Identifying viable tissues based on the uptake of Mn²⁺ by metabolically active cells.
-
Cytoprotection Studies: Investigating the antioxidant effects of mangafodipir in models of oxidative stress.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for cellular and molecular imaging.
Table 1: Myocardial T1 Relaxation Time Reduction with Different Manganese-Based Contrast Agents [1]
| Contrast Agent | Dose (μmol/kg) | Time Post-Injection (min) | Myocardial T1 Reduction (%) |
| Mangafodipir | 44 | 40 | 12.8 ± 3.4 |
| MnCl₂ | 22 | 20 | 29.4 ± 5.1 |
| EVP1001-1 | 22 | 20 | 28.0 ± 4.4 |
Table 2: Pancreatic Signal Enhancement in Rats with Different Manganese Contrast Agents [12]
| Contrast Agent | Dose (μmol/kg) | Glucose Challenge | Saline Challenge |
| Mangafodipir | 125 | Similar Enhancement | Similar Enhancement |
| Mn gluconate | 100 | Similar Enhancement | Similar Enhancement |
| Mn chloride | 100 | Similar Enhancement | Similar Enhancement |
Table 3: T1 Values in Myocardium of Healthy Volunteers and MI Patients Post-Mangafodipir Administration [10]
| Myocardial Region | T1 Value (ms) |
| Healthy Control | 859 ± 36 |
| Remote Non-Infarcted | 835 ± 28 |
| Peri-Infarct | 1007 ± 31 |
| Infarcted | 1157 ± 74 |
Table 4: Quantitative Analysis of Tumor-to-Liver Contrast in Rat Liver Tumors with Mn-DPDP-Enhanced MRI [11]
| Parameter | Formula |
| Tumor-to-Liver Contrast (ΔT/L) | (postcontrast SItumor/SIliver) - (precontrast SItumor/SIliver) |
Experimental Protocols
In Vivo Manganese-Enhanced MRI (MEMRI) for Myocardial Viability Assessment in a Rat Model of Myocardial Infarction
This protocol is adapted from a study assessing myocardial viability using mangafodipir-enhanced MRI.[1]
Materials:
-
Mangafodipir (this compound)
-
Anesthetic (e.g., isoflurane)
-
MRI scanner (e.g., 7T)
-
Catheter for intravenous injection
-
Animal monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols.
-
Baseline MRI: Acquire baseline T1-weighted and cine MRI sequences of the heart.
-
Contrast Agent Administration: Administer mangafodipir intravenously at a dose of 44 μmol/kg.
-
Post-Contrast MRI: Acquire T1 mapping sequences at 40 minutes post-injection to assess myocardial T1 shortening. Repeat cine acquisitions.
-
Image Analysis: Compare pre- and post-contrast T1 values to quantify myocardial enhancement. Delineate areas of viable and infarcted myocardium based on the degree of T1 reduction.
In Vitro Cellular Uptake Assay in Cancer Cell Lines
This protocol provides a general framework for assessing the uptake of this compound-derived manganese in cultured cancer cells.
Materials:
-
Human cancer cell line (e.g., HT-29 colon adenocarcinoma)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[13]
-
Mangafodipir (this compound)
-
Phosphate-buffered saline (PBS)
-
Inductively coupled plasma atomic emission spectroscopy (ICP-AES) or similar instrument for manganese quantification.
-
Cell counting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density of 2 x 10⁶ cells per well and allow them to adhere overnight.[13]
-
Treatment: Remove the culture medium and incubate the cells with fresh medium containing a defined concentration of mangafodipir (e.g., 75 μg/mL) for a specified time (e.g., 1 hour).[13] Include untreated control wells.
-
Washing: After incubation, remove the treatment medium and wash the cells thoroughly with PBS to remove any extracellular mangafodipir.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., acid digestion).
-
Manganese Quantification: Determine the intracellular manganese concentration using ICP-AES.
-
Data Normalization: Normalize the manganese content to the cell number in each well.
Visualizations
Caption: Experimental workflows for in vivo MEMRI and in vitro cellular uptake studies using this compound.
Caption: Mechanism of action of this compound for MRI contrast enhancement.
Caption: Signaling pathways potentially influenced by intracellular manganese accumulation.[6][14][15]
References
- 1. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Mangafodipir) [benchchem.com]
- 3. mriquestions.com [mriquestions.com]
- 4. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration [frontiersin.org]
- 9. Manganese Enhanced MRI for Use in Studying Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Therapeutic Efficacy of Vascular Disrupting Agent CA4P in Rats with Liver Tumors by Hepatobiliary Contrast Agent Mn-DPDP-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular uptake and imaging studies of glycosylated silica nanoprobe (GSN) in human colon adenocarcinoma (HT 29 cell line) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Mangafodipir Trisodium
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Overview
Mangafodipir trisodium (B8492382) (formerly marketed as Teslascan™) is a chelate of divalent manganese (Mn²⁺) and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[1][2] Initially developed as a paramagnetic contrast agent for magnetic resonance imaging (MRI) of the liver and pancreas, its potential for therapeutic applications has garnered significant interest.[2][3] Mangafodipir possesses potent antioxidant properties, primarily attributed to its superoxide (B77818) dismutase (SOD) mimetic activity, which enables it to scavenge reactive oxygen species (ROS).[1][3] This cytoprotective effect is the foundation for its experimental use in various models of oxidative stress-related conditions, including chemotherapy-induced toxicity, ischemia-reperfusion injury, and neuroprotection.[3][4][5]
Chemical and Physical Properties
Mangafodipir trisodium is a crystalline, hygroscopic yellow solid that is readily soluble in water.[6][7] Its structure consists of a central manganese ion coordinated by the fodipir ligand, which is a derivative of vitamin B6.[8] The compound has a physiological pH and is isotonic with blood when formulated for injection.[7]
Mechanism of Action
The primary therapeutic mechanism of mangafodipir is its ability to mimic the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).[1][3] This SOD mimetic activity is dependent on the intact manganese-fodipir complex.[1] It catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[5] By reducing the levels of superoxide, mangafodipir prevents the formation of more damaging reactive species like peroxynitrite and hydroxyl radicals, thereby protecting cells from oxidative damage to DNA, proteins, and lipids.[2][9][10]
Interestingly, while it protects normal cells, mangafodipir may enhance the cytotoxicity of certain chemotherapy agents in tumor cells, which inherently have higher levels of basal oxidative stress.[2][9]
Key Experimental Applications
-
Cytoprotection: Protecting healthy cells and tissues from oxidative damage induced by chemotherapeutic agents (e.g., cisplatin, oxaliplatin, paclitaxel) and ischemia-reperfusion injury.[4][5][8]
-
Cancer Research: Investigating its potential to sensitize cancer cells to chemotherapy and radiotherapy while protecting normal tissues.[5][11]
-
Cardioprotection: Studying its ability to mitigate myocardial damage following ischemic events.[8]
-
Neuroprotection: Exploring its protective effects in experimental models of neurodegenerative diseases and stroke.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂ | [9] |
| Molecular Weight | 757.33 g/mol (anhydrous) | [6][9] |
| Appearance | Yellow solid | [6] |
| Solubility | Freely soluble in water | [6][7] |
| pH (1% w/w in water) | 6.3 - 6.8 | [6] |
| pH (formulated injection) | 7.0 - 8.0 | [12] |
| Osmolality (formulated) | ~290-298 mOsmol/kg | [12] |
In Vitro Efficacy Data
| Cell Line/Model | Treatment | Concentration(s) | Key Outcome | Reference |
| Human Granulosa Cells (HGrC) | H₂O₂-induced stress | 40, 200, 1000 µM | Inhibited the decrease in cell viability | [4] |
| Human Granulosa Cells (HGrC) | Cisplatin-induced apoptosis | 200, 1000 µM | Attenuated apoptosis | [4] |
| CT26 Colon Carcinoma Cells | Monotherapy | IC₅₀: 6.503 x 10⁻⁴ M | Demonstrated cytotoxic activity | [11] |
In Vivo Dosage and Administration in Animal Models
| Animal Model | Dosage | Route of Administration | Vehicle | Application | Reference |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Protection against chemotherapy-induced ovarian damage | [4] |
| Mice | ~15 µmol/kg | Not specified | Not specified | Protection against myelosuppression | [2] |
| Rats | 5 µmol/kg | Intravenous (i.v.) | Not specified | MRI of myocardial infarction | [8] |
| Swine | 5 µmol/kg | Intravenous (i.v.) | Not specified | MRI of the stomach | [13][14] |
| Pigs | 5, 10, 15 µmol/kg | Intravenous (i.v.) | Not specified | Myocardial uptake studies | [15] |
| Dogs | 10, 30, 100 µmol/kg | Intravenous (i.v.) infusion | Not specified | Metabolism studies | [16] |
Toxicity Data in Animal Models
| Animal Model | Parameter | Dosage | Key Findings | Reference |
| Mice | Minimum Lethal Dose | >2000 µmol/kg (i.v. bolus) | Over 400 times the recommended human dose | [6] |
| Rats | 3-week repeat dose | 116 µmol/kg (i.v.) | No observed effects | [6] |
| Dogs | 3-week repeat dose | 10 µmol/kg (i.v.) | No-Observed-Adverse-Effect Level (NOAEL) | [6] |
| Cynomolgus Monkeys | 3-week repeat dose | 29 µmol/kg (i.v.) | No observed effects | [6] |
Experimental Protocols
Preparation of Mangafodipir Trisodium Solutions
3.1.1 Materials:
-
Mangafodipir trisodium powder
-
Sterile Phosphate-Buffered Saline (PBS) or Water for Injection
-
Sterile vials or tubes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile 0.22 µm syringe filters
3.1.2 Preparation of Stock Solution for In Vitro Use (e.g., 10 mM):
-
Aseptically weigh the required amount of mangafodipir trisodium powder (MW: 757.33 g/mol ).
-
In a sterile tube, dissolve the powder in an appropriate volume of sterile water or cell culture medium to achieve the desired stock concentration.
-
If dissolution is slow, vortex the solution gently. For higher concentrations, sonication in an ultrasonic bath may be required to achieve a clear solution.[4]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
3.1.3 Preparation of Working Solution for In Vivo Administration:
-
On the day of the experiment, thaw an aliquot of the stock solution or weigh the required amount of powder.
-
Dilute the stock solution or dissolve the powder in a sterile vehicle such as PBS to the final desired concentration for injection.[4]
-
Ensure the final solution is clear and free of precipitates. If necessary, use gentle heating and/or sonication to aid dissolution.[4]
-
It is recommended to prepare fresh working solutions and use them promptly.[4]
In Vitro Cytoprotection Assay
3.2.1 Objective: To evaluate the protective effect of mangafodipir trisodium against oxidative stress-induced cell death.
3.2.2 Materials:
-
Selected cell line (e.g., HGrC, cardiomyocytes, neurons)
-
Complete cell culture medium
-
Mangafodipir trisodium stock solution
-
Oxidative stress-inducing agent (e.g., H₂O₂, cisplatin)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Apoptosis assay kit (e.g., Caspase-3/7 activity, Annexin V staining)
-
Plate reader, flow cytometer, or fluorescence microscope
3.2.3 Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of mangafodipir trisodium (e.g., 10, 50, 100, 200 µM). Incubate for a specified pre-treatment time (e.g., 2-4 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells, with and without mangafodipir pre-treatment. Include a control group with neither mangafodipir nor the stressor.
-
Incubation: Incubate the plate for a period relevant to the chosen stressor and cell type (e.g., 24 hours).
-
Assessment of Cell Viability: At the end of the incubation period, measure cell viability using an appropriate assay according to the manufacturer's instructions.
-
Assessment of Apoptosis: In parallel experiments, assess markers of apoptosis (e.g., caspase activity) to determine if the cytoprotective effect involves the inhibition of programmed cell death.[4]
-
Data Analysis: Normalize the results to the untreated control group and calculate the percentage of cell viability or apoptosis.
In Vivo Animal Study for Chemoprotection
3.3.1 Objective: To assess the ability of mangafodipir trisodium to protect against chemotherapy-induced organ damage in an animal model.
3.3.2 Materials:
-
Animal model (e.g., BALB/c mice)
-
Mangafodipir trisodium working solution
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel)
-
Appropriate vehicle for both drugs (e.g., saline, 5% glucose solution)
-
Standard equipment for intraperitoneal or intravenous injections
3.3.3 Protocol (adapted from a study on ovarian damage): [4]
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Vehicle Control, Chemotherapy only, Mangafodipir only, Chemotherapy + Mangafodipir).
-
Drug Administration:
-
Administer mangafodipir trisodium (e.g., 10 mg/kg, i.p.) or its vehicle.
-
After a specified time (e.g., 30 minutes), administer the chemotherapeutic agent (e.g., cisplatin) or its vehicle. Dosing schedules should be based on established protocols for the specific chemotherapy drug.
-
-
Monitoring: Monitor the animals for signs of toxicity, body weight changes, and overall health throughout the study period.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect target organs (e.g., ovaries, kidneys, dorsal root ganglia).
-
Perform histological analysis to assess tissue damage.
-
Conduct biochemical assays on tissue homogenates or blood samples to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) or organ function.
-
Perform molecular analysis (e.g., Western blot for cleaved caspase-3) to investigate the mechanism of protection.[4]
-
-
Data Analysis: Compare the endpoints between the different experimental groups to determine the protective effect of mangafodipir trisodium.
Visualizations
Proposed Mechanism of Action: SOD Mimetic Activity
Caption: SOD mimetic activity of Mangafodipir in reducing oxidative stress.
In Vivo Biotransformation of Mangafodipir
Caption: Biotransformation pathway of Mangafodipir in vivo.[3][6][17]
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo experimental studies.
References
- 1. Mangafodipir - Wikipedia [en.wikipedia.org]
- 2. First Clinical Experience with the Magnetic Resonance Imaging Contrast Agent and Superoxide Dismutase Mimetic Mangafodipir as an Adjunct in Cancer Chemotherapy—A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Physicochemical characterisation of mangafodipir trisodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mangafodipir Trisodium | C22H27MnN4Na3O14P2 | CID 160036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Superior Therapeutic Index of Calmangafodipir in Comparison to Mangafodipir as a Chemotherapy Adjunct - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. researchgate.net [researchgate.net]
- 14. MR imaging of the stomach: potential use for mangafodipir trisodium--a study in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Uptake of MnCl2 and mangafodipir trisodium in the myocardium: a magnetic resonance imaging study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of mangafodipir trisodium (MnDPDP), a new contrast medium for magnetic resonance imaging, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mangafodipir trisodium injection, a new contrast medium for magnetic resonance imaging: in vitro metabolism and protein binding studies of the active component MnDPDP in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teslascan-Enhanced T1-Weighted MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan™ (mangafodipir trisodium) is a paramagnetic contrast agent designed for magnetic resonance imaging (MRI), primarily for the detection and characterization of lesions in the liver and pancreas.[1][2] Following intravenous administration, mangafodipir is preferentially taken up by normal hepatocytes and pancreatic tissue.[1][3] The manganese (Mn²⁺) ions in this compound shorten the longitudinal relaxation time (T1) of water protons in these tissues.[1] This T1 shortening effect leads to a significant increase in signal intensity on T1-weighted MRI sequences, making normal tissue appear brighter.[2][4] Consequently, lesions that do not take up the contrast agent, such as metastases and hepatocellular carcinomas, are more clearly delineated against the enhanced background of healthy tissue.[2][5][6]
These application notes provide an overview of the recommended T1-weighted imaging sequences and detailed protocols for conducting this compound-enhanced MRI studies.
Mechanism of Action and Signaling Pathway
This compound's contrast enhancement properties are a direct result of the paramagnetic nature of the manganese ion. After intravenous infusion, the mangafodipir trisodium (B8492382) complex undergoes partial dephosphorylation and transmetallation, leading to the release of manganese ions. These ions are then actively transported into hepatocytes and pancreatic acinar cells. The presence of manganese, with its unpaired electrons, creates a fluctuating local magnetic field that enhances the relaxation rate of nearby water protons, specifically shortening the T1 relaxation time. This results in a stronger signal on T1-weighted images.
Caption: Signaling pathway of this compound from administration to MRI signal enhancement.
Recommended T1-Weighted Imaging Sequences
The selection of the appropriate T1-weighted pulse sequence is critical for maximizing the diagnostic utility of this compound. The primary goal is to achieve high contrast between the enhanced normal tissue and potentially pathological lesions. To achieve this, sequences with short repetition times (TR) and short echo times (TE) are typically employed.[7][8] Studies have shown that a T1-weighted fat-suppressed spin-echo (FS-SE) sequence provides the highest liver enhancement and lesion-liver contrast.[9]
Quantitative Data on Pulse Sequence Performance
The following table summarizes the performance of different T1-weighted pulse sequences in this compound-enhanced MRI of the liver. The data is derived from a study involving 21 patients with known liver lesions.[9]
| Pulse Sequence | Repetition Time (TR) (ms) | Echo Time (TE) (ms) | Flip Angle (°) | Mean Liver Signal-to-Noise Ratio (SNR) (Post-Teslascan) | Mean Lesion-Liver Contrast-to-Noise Ratio (CNR) (Post-Teslascan) |
| Fat-Suppressed Spin-Echo (FS-SE) | 300 | 12 | N/A | 43.8 | -29.3 |
| Gradient Recalled Echo (GRE) | 78 | 2.3 | 80 | 38.4 | -19.8 |
| Spin-Echo (SE) | 300 | 12 | N/A | 29.2 | -23.2 |
Experimental Protocols
Subject Preparation and this compound Administration
-
Patient Screening: Ensure the patient has no contraindications, such as known hypersensitivity to the components of this compound.
-
Dosing: The recommended dose of this compound is 5 µmol per kilogram of body weight (0.1 mL/kg of the 50 µmol/mL solution).[4]
-
Administration: Administer this compound as a slow intravenous infusion.
MRI Acquisition Protocol
The following is a generalized protocol. Specific parameters may need to be adjusted based on the MRI system (e.g., 1.5T vs. 3T) and institutional preferences.[10][11]
-
Pre-Contrast Imaging: Acquire baseline T1-weighted images before the administration of this compound. This should include both in-phase and out-of-phase sequences to assess for fatty infiltration and a fat-suppressed T1-weighted sequence.[11]
-
This compound Infusion: Begin the intravenous infusion of this compound as per the administration protocol.
-
Post-Contrast Imaging:
-
Image acquisition should commence approximately 15-20 minutes after the start of the infusion to capture near-maximal enhancement of the liver and pancreas.[5] Enhancement can be detectable for up to 24 hours.[4]
-
Acquire a series of T1-weighted sequences. The recommended core sequence is a T1-weighted fat-suppressed spin-echo (FS-SE) .[9]
-
Additional T1-weighted gradient-echo (GRE) sequences can also be valuable.[9]
-
It is important to maintain consistency in imaging parameters between the pre- and post-contrast scans for accurate comparison.
-
Experimental Workflow
The workflow for a this compound-enhanced MRI study can be visualized as follows:
Caption: A typical experimental workflow for a this compound-enhanced MRI study.
Logical Relationships in T1-Weighted Imaging
The quality of this compound-enhanced images is dependent on the interplay of several MRI sequence parameters. The following diagram illustrates the logical relationships between these parameters and the resulting image contrast.
Caption: Logical relationships of T1 sequence parameters for optimal this compound contrast.
Conclusion
This compound-enhanced MRI is a valuable tool for the evaluation of liver and pancreatic pathologies. Optimal image quality and diagnostic accuracy are achieved through the careful selection and implementation of T1-weighted imaging sequences. A fat-suppressed spin-echo sequence is highly recommended for its superior performance in enhancing liver tissue and improving lesion-to-liver contrast. Adherence to standardized protocols for administration and image acquisition will ensure reliable and reproducible results in both research and clinical settings.
References
- 1. This compound (Mangafodipir) [benchchem.com]
- 2. mriquestions.com [mriquestions.com]
- 3. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. mrimaster.com [mrimaster.com]
- 8. MRI - T1 Weighted Image p1 - MR-TIP: Database [mr-tip.com]
- 9. Mn-DPDP enhanced MR imaging of the liver: analysis of pulse sequence performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnetic resonance imaging of the pancreas at 3.0 tesla: qualitative and quantitative comparison with 1.5 tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols for In Vivo Cell Tracking in Small Animals Using Manganese-Based MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time, non-invasive tracking of transplanted cells in vivo is a critical tool in regenerative medicine, immunology, and oncology research. It provides invaluable insights into cell fate, migration, engraftment, and viability. Magnetic Resonance Imaging (MRI) offers excellent spatial resolution and soft-tissue contrast for longitudinal studies in small animals. Manganese-enhanced MRI (MEMRI) has emerged as a powerful technique for this purpose. This document provides detailed application notes and protocols for labeling cells with manganese ex vivo for subsequent in vivo tracking using MRI in small animal models.
While Teslascan® (mangafodipir trisodium) was a clinically approved MRI contrast agent that releases paramagnetic manganese ions (Mn²⁺) in vivo, its primary application was for organ-specific imaging.[1][2][3] For the application of ex vivo cell labeling and tracking, the scientific literature predominantly describes the use of manganese chloride (MnCl₂) as the source of Mn²⁺ ions.[4][5][6] The underlying principle remains the same: the uptake of paramagnetic Mn²⁺ ions by cells, which shortens the T1 relaxation time of water protons, thereby generating a positive or "bright" signal enhancement on T1-weighted MR images.[1][3][7]
A key advantage of using manganese-based contrast is that its uptake is dependent on functional ion channels, particularly voltage-gated calcium channels (VGCCs), meaning that only viable cells will be effectively labeled and visualized.[1][6]
Mechanism of Action and Cellular Uptake
The core principle of manganese-based cell tracking lies in the paramagnetic properties of the Mn²⁺ ion. After cells are incubated with a manganese-containing solution, Mn²⁺ ions are actively transported into the cytoplasm. The primary route of entry is through voltage-gated Ca²⁺ channels, as Mn²⁺ is a calcium analog.[6][8][9] Once intracellular, the Mn²⁺ ions interact with water molecules, significantly reducing their longitudinal relaxation time (T1). This results in a hyperintense (bright) signal on T1-weighted MRI scans, allowing for the clear identification of the labeled cells against the surrounding tissue.[7][10]
Figure 1: Cellular uptake and MRI signal generation mechanism for manganese-based contrast agents.
Quantitative Data Summary
The following tables summarize key quantitative parameters for manganese-based cell labeling and in vivo tracking, compiled from various preclinical studies.
Table 1: Ex Vivo Cell Labeling Parameters and Viability
| Cell Type | Manganese Source | Concentration | Incubation Time | Post-Labeling Viability | Reference |
| Human Amnion-Derived Mesenchymal Stem Cells (hAMSCs) | MnCl₂ | 0.5 mM | 30 min | No reduction | [1] |
| Rat Glioma Cells (9L) | MnO Nanoparticles | 100 µg Mn/ml | N/A (Electroporation) | Similar to controls after 48h | [10] |
| Prostate Cancer Cells (CT1258) | MnCl₂ | Not specified | Not specified | No significant metabolic effects | [5] |
| Human Embryonic Stem Cells (hESC) | MnCl₂ | Not specified | N/A | Not specified | [6] |
Table 2: In Vivo MRI Tracking Parameters
| Labeled Cell Type | Animal Model | MRI Field Strength | In Vivo Detection Limit | Max. Tracking Duration | Reference |
| Prostate Cancer Cells (CT1258) | NOD-Scid Mice | 7 T | 10³ - 10⁴ cells | 16 days | [5] |
| Human Amnion-Derived Mesenchymal Stem Cells (hAMSCs) | Mice | 3 T | 0.25 x 10⁶ cells (injected) | At least 2 days | [1] |
| Rat Glioma Cells (9L) | Rats | 9.4 T | N/A | At least 3 days | [10] |
Experimental Protocols
Protocol 1: Ex Vivo Labeling of Cells with Manganese Chloride (MnCl₂)
This protocol provides a general framework for labeling adherent or suspension cells with MnCl₂ prior to transplantation. Optimization of MnCl₂ concentration and incubation time is recommended for each cell type to ensure high labeling efficiency and minimal cytotoxicity.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Sterile manganese chloride (MnCl₂) stock solution (e.g., 100 mM in sterile water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete culture medium.
-
For suspension cells, directly collect cells from the culture vessel.
-
-
Cell Counting and Viability Check:
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in a known volume of medium.
-
Perform a cell count and assess viability using trypan blue exclusion. Ensure viability is >95%.
-
-
Labeling Incubation:
-
Aliquot the desired number of cells into a sterile conical tube.
-
Centrifuge and resuspend the cell pellet in pre-warmed, serum-free culture medium to a concentration of approximately 1-5 x 10⁶ cells/mL.
-
From the sterile MnCl₂ stock solution, add the required volume to achieve a final concentration between 0.1 mM and 0.5 mM.[1]
-
Incubate the cells in a cell culture incubator (37°C, 5% CO₂) for 30 minutes. Gently mix the suspension every 10-15 minutes.
-
-
Washing:
-
To remove excess extracellular MnCl₂, add 10 mL of sterile PBS to the cell suspension.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the washing step two more times with sterile PBS.
-
-
Final Preparation for Injection:
-
After the final wash, resuspend the cell pellet in a small volume of sterile, serum-free medium or PBS suitable for injection into the animal model.
-
Keep the labeled cells on ice until injection.
-
It is advisable to perform a final viability count before injection.
-
Protocol 2: In Vivo MRI of Transplanted Manganese-Labeled Cells in Small Animals
This protocol outlines the general procedure for acquiring MR images to track the labeled cells post-transplantation. Specific MRI parameters should be optimized for the scanner and animal model being used.
Materials:
-
Animal anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (respiration, temperature)
-
Animal handling cradle
-
Syringe for cell injection
-
Manganese-labeled cells
Procedure:
-
Animal Preparation:
-
Anesthetize the small animal (e.g., mouse or rat) using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Position the animal in a dedicated cradle, ensuring the region of interest is centered within the imaging coil.
-
Monitor the animal's vital signs (respiration rate, body temperature) throughout the imaging session. Maintain body temperature using a warm air system.
-
-
Cell Transplantation:
-
MRI Acquisition:
-
Immediately following cell administration, or at desired time points, acquire MR images.
-
T1-Weighted Imaging: This is the primary sequence for visualizing manganese-labeled cells. A fast gradient echo (FGRE) or spin echo (SE) sequence is typically used.
-
Key Parameters: Short repetition time (TR) and short echo time (TE) to maximize T1 contrast.
-
Example Parameters (3T): FGRE-irP sequence: FOV 4cm, Slice Thickness 1mm, TE minimum, TI 400ms, NEX 4.[1]
-
-
Anatomical Imaging: Acquire T2-weighted images (e.g., using a fast spin echo sequence) to provide anatomical context for the location of the labeled cells.
-
-
Longitudinal Tracking:
-
Repeat the MRI acquisition at various time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks) to monitor the migration and persistence of the labeled cells.[5]
-
-
Image Analysis:
-
Co-register the T1-weighted and T2-weighted images.
-
Identify hyperintense regions on the T1-weighted images, which correspond to the manganese-labeled cells.
-
Quantify the signal intensity or volume of the enhanced regions to estimate cell numbers and track changes over time.
-
Experimental Workflow Visualization
The overall process from cell preparation to in vivo tracking is summarized in the following workflow diagram.
Figure 2: General experimental workflow for in vivo cell tracking using manganese-based MRI.
Disclaimer: this compound® (mangafodipir trisodium) has been withdrawn from the market for clinical use.[11][12] The protocols described here are intended for preclinical research in small animal models only. All animal experiments should be conducted in accordance with institutional guidelines and regulations. Researchers should optimize labeling conditions for their specific cell type and experimental goals.
References
- 1. Manganese-enhanced MRI enables longitudinal tracking of transplanted stem cell viability in the murine myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Enhanced cardiac MRI (MEMRI) tracks long-term in vivo survival and restorative benefit of transplanted human Amnion-Derived Mesenchymal Stem Cells (hAMSC) after porcine ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese-enhanced MRI in the evaluation of cell-based therapy for myocardial restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Longitudinal MRI contrast enhanced monitoring of early tumour development with manganese chloride (MnCl2) and superparamagnetic iron oxide nanoparticles (SPIOs) in a CT1258 based in vivo model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Labeling of Human Embryonic Stem Cells for Magnetic Resonance Imaging [jove.com]
- 7. MR Tracking of Transplanted Cells With “Positive Contrast” Using Manganese Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]
- 9. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 11. Mangafodipir - Wikipedia [en.wikipedia.org]
- 12. mriquestions.com [mriquestions.com]
Application Notes and Protocols for Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is a powerful in vivo neuroimaging technique used to study brain anatomy, neuronal activity, and axonal transport.[1][2] The paramagnetic manganese ion (Mn²⁺) acts as a contrast agent for T1-weighted MRI. Due to its properties as a calcium analog, Mn²⁺ enters active neurons through voltage-gated calcium channels.[3] Once inside, it is transported along axons, providing a method to trace neuronal pathways and assess axonal transport rates.[3] This makes MEMRI a valuable tool for investigating the structural and functional consequences of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease in preclinical animal models.[1][4]
Principle of MEMRI
MEMRI leverages the ability of Mn²⁺ to shorten the T1 relaxation time of water protons in its vicinity, thereby enhancing the signal in T1-weighted MRI scans.[3] This enhancement is proportional to the local concentration of Mn²⁺. The uptake and distribution of Mn²⁺ in the brain are influenced by several factors, including:
-
Neuronal Activity: Active neurons exhibit increased calcium influx, leading to greater Mn²⁺ uptake.[3]
-
Axonal Transport: Mn²⁺ is actively transported along microtubules within axons, allowing for the visualization of neuronal tracts.[3]
-
Blood-Brain Barrier (BBB) Permeability: In systemic administration, the integrity of the BBB influences the amount of Mn²⁺ that enters the brain parenchyma.[5]
By analyzing the spatiotemporal pattern of signal enhancement, researchers can gain insights into brain cytoarchitecture, identify regions of neuronal dysfunction, and quantify deficits in axonal transport.
Applications in Neurodegenerative Disease Models
MEMRI has been instrumental in characterizing pathological changes in various animal models of neurodegenerative diseases.
-
Alzheimer's Disease (AD): In mouse models of AD, such as the APP/PS1 and 5xFAD models, MEMRI has been used to detect early neuroanatomical abnormalities, functional deficits in neuronal activity, and impaired axonal transport, which may precede the formation of amyloid plaques.[6][7]
-
Parkinson's Disease (PD): In toxin-induced models of PD, like the 6-hydroxydopamine (6-OHDA) rat model, MEMRI can visualize the degeneration of the nigrostriatal pathway and quantify the extent of the lesion.[8][9]
-
Huntington's Disease (HD): In transgenic mouse models of HD, such as the R6/2 model, MEMRI has been employed to assess progressive brain atrophy, particularly in the striatum, and to identify alterations in neuronal connectivity.[10][11]
Quantitative Data Summary
The following tables summarize quantitative findings from MEMRI studies in various neurodegenerative disease models.
Table 1: Changes in T1 Relaxation Time
| Disease Model | Brain Region | Age/Stage | Change in T1 | Reference |
| PS/APP Mouse (AD) | Hippocampus | Early (pre-plaque) | Decreased | [12] |
| PS/APP Mouse (AD) | Cortex | Early (pre-plaque) | Decreased | [12] |
| APP Mouse (AD) | Hippocampus & Cortex | >12 months (plaque-bearing) | Significantly Decreased | [12] |
| 6-OHDA Rat (PD) | Striatum (lesioned side) | 2 weeks post-lesion | Increased T1-weighted signal intensity (qualitative) | [8] |
| R6/2 Mouse (HD) | Striatum | Symptomatic | Decreased Volume (indicative of atrophy) | [13] |
| R6/2 Mouse (HD) | Cortex | Symptomatic | Decreased Volume (indicative of atrophy) | [13] |
Table 2: Changes in Axonal Transport Rate
| Disease Model | Neuronal Pathway | Age/Stage | Change in Axonal Transport Rate | Reference |
| Tg2576 Mouse (AD) | Olfactory Pathway | Pre-plaque | Decreased | [3] |
| swAPP Mouse (AD) | Optic Tract | 16 months | Decreased | [14] |
| EAE Mouse (MS Model) | Optic Nerve | Onset of Optic Neuritis | Decreased Mn²⁺ accumulation and transport rate | [15] |
| 3xTg Mouse (AD) | Olfactory Pathway | 3 months (pre-pathology) | Decreased | [11] |
Experimental Protocols
General Considerations
-
Animal Models: The choice of animal model is critical and should be appropriate for the specific research question. Commonly used models include APP/PS1 and 5xFAD mice for AD[16], 6-OHDA-lesioned rats for PD[17], and R6/2 mice for HD.[18]
-
Manganese Administration: MnCl₂ can be administered systemically (intravenously, intraperitoneally, or subcutaneously) or via direct intracerebral injection.[4] The route and dose will depend on the experimental goals. Systemic administration is useful for assessing global brain anatomy and activity, while direct injection is used for tracing specific neuronal pathways.
-
MRI Acquisition: T1-weighted MRI sequences are essential for MEMRI. A 3D gradient echo sequence is commonly employed.[19]
-
Data Analysis: Analysis typically involves region of interest (ROI) analysis to quantify signal intensity changes or T1 values. For axonal transport studies, the rate of signal propagation along a neuronal tract is measured over time.[19][20]
Protocol 1: Systemic MnCl₂ Administration for Anatomical and Activity-Based MEMRI in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This protocol is adapted from studies investigating anatomical changes and neuronal activity in AD mouse models.[5][6]
Materials:
-
APP/PS1 transgenic mice and wild-type littermate controls.[21]
-
Sterile 100 mM MnCl₂ solution in saline.
-
Anesthesia (e.g., isoflurane).
-
Animal monitoring equipment (rectal temperature probe, heating pad).
-
High-field MRI scanner (e.g., 7T or higher).
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the correct MnCl₂ dosage.
-
-
MnCl₂ Administration (Intraperitoneal Injection):
-
Administer a single intraperitoneal injection of 100 mM MnCl₂ at a dose of 66 mg/kg.[2]
-
Return the mouse to its home cage with free access to food and water.
-
-
MRI Acquisition:
-
Imaging can be performed between 3 and 24 hours post-injection. A 24-hour time point is common for assessing anatomical structures.[3]
-
Anesthetize the mouse with isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen-enriched air.
-
Position the mouse in the MRI scanner and monitor its rectal temperature, maintaining it at 36 ± 1°C.
-
Acquire T1-weighted images using a 3D gradient echo sequence with appropriate parameters (e.g., TR=15 ms, TE=2.63 ms, flip angle=20°).[19]
-
-
Data Analysis:
-
Perform ROI analysis on specific brain regions (e.g., hippocampus, cortex) to measure the average signal intensity or calculate T1 relaxation times.
-
Compare the quantitative data between the APP/PS1 and wild-type groups.
-
Protocol 2: Direct Intracerebral MnCl₂ Injection for Axonal Transport Studies in a Parkinson's Disease Rat Model (6-OHDA)
This protocol is designed to assess the integrity of the nigrostriatal pathway following a 6-OHDA lesion.[8]
Materials:
-
Sprague-Dawley rats.
-
6-hydroxydopamine (6-OHDA).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Sterile 100 mM MnCl₂ solution.
-
Anesthesia (e.g., ketamine/xylazine or isoflurane).
-
High-field MRI scanner.
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a unilateral injection of 6-OHDA into the medial forebrain bundle or striatum to induce retrograde degeneration of dopaminergic neurons.[17][22] A common protocol involves injecting 6-OHDA solution at a rate of 1 μL/minute.[5]
-
Allow for a recovery period of at least two weeks for the lesion to develop.
-
-
MnCl₂ Injection:
-
Two weeks post-lesion, re-anesthetize the rat and place it in the stereotaxic frame.
-
Perform a stereotaxic injection of 100 mM MnCl₂ into the substantia nigra on the lesioned side.[8]
-
-
MRI Acquisition:
-
Acquire a series of T1-weighted images at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-MnCl₂ injection to track the anterograde transport of manganese along the nigrostriatal pathway.
-
-
Data Analysis:
-
Measure the distance of Mn²⁺ propagation from the injection site at each time point.
-
Calculate the axonal transport rate by plotting the distance of enhancement against time and determining the slope of the linear portion of the curve.[23]
-
Compare the transport rate in 6-OHDA-lesioned rats to that in sham-operated control rats.
-
Protocol 3: Longitudinal MEMRI for Brain Atrophy in a Huntington's Disease Mouse Model (e.g., R6/2)
This protocol is for monitoring progressive structural changes in the brains of HD mouse models.[11]
Materials:
-
R6/2 transgenic mice and wild-type littermate controls.[24]
-
Sterile MnCl₂ solution.
-
Anesthesia.
-
High-field MRI scanner.
Procedure:
-
Study Design:
-
Plan a longitudinal study with multiple imaging time points (e.g., at 6, 10, and 14 weeks of age) to capture the progression of brain atrophy.[25]
-
-
MnCl₂ Administration (Systemic):
-
At each imaging time point, administer MnCl₂ systemically (e.g., intraperitoneal injection of 66 mg/kg) 24 hours prior to MRI scanning.
-
-
MRI Acquisition:
-
Acquire high-resolution T1-weighted anatomical images of the entire brain.
-
-
Data Analysis:
-
Use automated or semi-automated segmentation software to measure the volumes of specific brain structures, particularly the striatum and cortex.
-
Compare the changes in brain volume over time between the R6/2 and wild-type mice.
-
Signaling Pathways in Neurodegeneration
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in neurodegenerative diseases and relevant to MEMRI studies.
Calcium Signaling Dysregulation
Calcium dysregulation is a central theme in many neurodegenerative diseases and is directly relevant to MEMRI, as Mn²⁺ enters neurons through voltage-gated calcium channels.[26][27]
Caption: Dysregulated calcium signaling in neurodegeneration.
Neuroinflammation Pathway
Chronic neuroinflammation is a common feature of neurodegenerative diseases, involving the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[15][28]
Caption: Key players in the neuroinflammatory cascade.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism of programmed cell death in neurodegeneration.[29][30]
Caption: The intrinsic pathway of apoptosis in neurons.
References
- 1. Dysregulation of Neuronal Calcium Signaling via Store-Operated Channels in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies to Target Calcium Dysregulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Dysregulation in Alzheimer’s Disease: A Target for New Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early calcium dysregulation in Alzheimer's disease: setting the stage for synaptic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroimaging of Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current and Emerging MR Methods and Outcome in Rodent Models of Parkinson’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnetic Resonance Imaging to Detect Structural Brain Changes in Huntington's Disease: A Review of Data from Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnetic Resonance Imaging to Detect Structural Brain Changes in Huntington’s Disease: A Review of Data from Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative MRI reveals aging-associated T2 changes in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. jneurosci.org [jneurosci.org]
- 15. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biospective.com [biospective.com]
- 17. explorationpub.com [explorationpub.com]
- 18. scantox.com [scantox.com]
- 19. bio-conferences.org [bio-conferences.org]
- 20. Dysregulation of Neuronal Calcium Signaling via Store-Operated Channels in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Most utilized rodent models for Alzheimer’s and Parkinson’s disease: A critical review of the past 5 years [accscience.com]
- 22. Preliminary study on early diagnosis of Alzheimer’s disease in APP/PS1 transgenic mice using multimodal magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Huntington’s Disease: Calcium Dyshomeostasis and Pathology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
- 25. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Ca2+ Dyshomeostasis Links Risk Factors to Neurodegeneration in Parkinson’s Disease [frontiersin.org]
- 27. Neuronal Ca2+ dyshomeostasis in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Potential of Therapeutic Small Molecules in Apoptosis Regulation in the Treatment of Neurodegenerative Diseases: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
Application Notes and Protocols: Teslascan for Monitoring Therapeutic Response in Animal Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring the efficacy of novel cancer therapeutics in preclinical animal models is a cornerstone of oncological research and drug development. Magnetic Resonance Imaging ( MRI) offers a non-invasive method for longitudinal assessment of tumor progression and response to treatment. Teslascan™ (mangafodipir trisodium), and its active component manganese (Mn²⁺), serves as a T1-weighted contrast agent for MRI. Following intravenous administration, mangafodipir trisodium (B8492382) dissociates, releasing paramagnetic Mn²⁺ ions.[1] These ions are taken up by viable cells, leading to a shortening of the T1 relaxation time and an enhanced signal on T1-weighted MR images.[1][2][3] This differential uptake between healthy and cancerous tissues, and potentially between viable and necrotic tumor regions, can be leveraged to monitor the therapeutic response of tumors in animal models.
These application notes provide a comprehensive overview and detailed protocols for utilizing a manganese-based contrast agent, analogous to this compound, for monitoring therapeutic response in animal tumor models.
Principle of Manganese-Enhanced MRI (MEMRI) for Therapeutic Monitoring
The underlying principle of using a manganese-based contrast agent for monitoring therapeutic response lies in the differential accumulation of manganese ions in viable versus non-viable or therapeutically-affected tumor cells.
-
Baseline Imaging : Prior to therapy, MEMRI can be used to delineate the tumor and establish a baseline of manganese uptake, which may correlate with tumor vascularity and cell viability.
-
Post-Therapy Imaging : Following therapeutic intervention, changes in manganese enhancement can indicate treatment efficacy. A decrease in signal enhancement may suggest reduced cell viability, increased necrosis, or altered vascular perfusion within the tumor.
-
Longitudinal Monitoring : The non-invasive nature of MRI allows for repeated imaging of the same animal over time, providing a dynamic view of the tumor's response to treatment.[4]
Key Advantages in Preclinical Research
-
High-Resolution Anatomical and Functional Information : Provides detailed images of tumor morphology and insights into its physiological state.
-
Longitudinal Assessment : Enables the tracking of tumor growth and response in the same animal, reducing biological variability and the number of animals required for a study.[4]
-
Differentiation of Tumor Heterogeneity : Can potentially distinguish between viable tumor tissue and necrotic or fibrotic areas that may arise post-treatment.
Experimental Protocols
Establishment of Animal Tumor Models
A critical first step is the development of a robust and reproducible animal tumor model. Patient-derived xenograft (PDX) models are often preferred as they can closely recapitulate the heterogeneity of human tumors.[5]
Protocol: Subcutaneous Xenograft Tumor Model
-
Cell Culture : Culture the desired human cancer cell line (e.g., breast, prostate, glioblastoma) under sterile conditions in the appropriate growth medium.
-
Cell Preparation : On the day of implantation, harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1x10⁶ to 1x10⁷ cells per 100 µL.
-
Animal Preparation : Use immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent rejection of human tumor cells. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Implantation : Shave and sterilize the injection site (typically the flank). Using a 27-gauge needle, inject the cell suspension subcutaneously.
-
Tumor Growth Monitoring : Monitor the animals regularly for tumor growth. Tumor volume can be measured using calipers with the formula: Volume = (Length x Width²) / 2. Begin imaging studies when tumors reach a predetermined size (e.g., 100-200 mm³).
Manganese-Enhanced MRI (MEMRI) Protocol
This protocol outlines the steps for acquiring MEMRI data to assess therapeutic response.
Materials:
-
MRI system (e.g., 7T preclinical scanner)
-
Animal anesthesia system (e.g., isoflurane)
-
Animal monitoring system (respiration, temperature)
-
Manganese-based contrast agent (e.g., MnCl₂ solution, sterile and isotonic)
-
Catheterization supplies (for intravenous administration)
Protocol:
-
Animal Preparation :
-
Anesthetize the tumor-bearing mouse and place it on the scanner bed.
-
Maintain the animal's body temperature using a warming system.
-
Monitor respiration throughout the imaging session.
-
If intravenous administration is planned, place a catheter in the tail vein.
-
-
Baseline MRI (Pre-Contrast and Pre-Therapy) :
-
Acquire anatomical T2-weighted images to visualize the tumor and surrounding tissues.
-
Acquire pre-contrast T1-weighted images and a T1 map of the tumor region.
-
-
Administration of Manganese Contrast Agent :
-
Administer the manganese-based contrast agent. For MnCl₂, a typical dose is 44 mg/kg, administered via intraperitoneal (IP) or intravenous (IV) injection.
-
The timing between administration and post-contrast imaging is crucial and may need to be optimized for the specific tumor model (typically 24 hours for optimal enhancement).
-
-
Post-Contrast MRI (Pre-Therapy) :
-
Acquire post-contrast T1-weighted images and a T1 map at the predetermined time point after agent administration.
-
-
Initiation of Therapy :
-
Following baseline imaging, initiate the therapeutic regimen (e.g., chemotherapy, immunotherapy, radiation).
-
-
Longitudinal MEMRI for Therapeutic Monitoring :
-
At selected time points post-therapy (e.g., 24h, 72h, 1 week, 2 weeks), repeat the MEMRI protocol (steps 1-4). This will allow for the longitudinal assessment of changes in tumor volume and manganese enhancement.
-
Quantitative Image Analysis
Quantitative analysis of MEMRI data is essential for objectively assessing therapeutic response.[6]
Protocol:
-
Image Co-registration : Spatially align the images acquired at different time points to ensure accurate comparison of the same tumor regions.
-
Tumor Segmentation : Delineate the region of interest (ROI) encompassing the tumor on the anatomical images (e.g., T2-weighted) for each time point. This can be done manually or using semi-automated segmentation algorithms.
-
Calculation of Tumor Volume : Based on the segmented ROIs, calculate the tumor volume at each time point to assess changes in tumor size.
-
T1 Relaxation Time Mapping : Generate T1 maps from the pre- and post-contrast T1-weighted images. The T1 relaxation time is a measure of how quickly the net magnetization recovers to its ground state.[7]
-
Analysis of T1 Changes :
-
Calculate the mean T1 relaxation time within the tumor ROI before and after contrast administration at each imaging session.
-
Determine the change in T1 relaxation rate (ΔR1), where R1 = 1/T1. A greater ΔR1 indicates higher manganese uptake.
-
Compare the ΔR1 values between the pre-therapy and post-therapy time points. A reduction in ΔR1 post-therapy may indicate a positive therapeutic response.
-
-
Signal Enhancement Ratio (SER) :
-
Calculate the SER using the following formula: SER = (SI_post - SI_pre) / SI_pre, where SI_post is the signal intensity in the tumor ROI after contrast administration and SI_pre is the signal intensity before.
-
Track the changes in SER over the course of the treatment.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment and control groups and across different time points.
Table 1: Tumor Volume Response to Therapy
| Animal ID | Treatment Group | Baseline Tumor Volume (mm³) | Week 1 Tumor Volume (mm³) | Week 2 Tumor Volume (mm³) | % Change from Baseline (Week 2) |
| 001 | Vehicle Control | 150.5 | 305.2 | 610.8 | +305.8% |
| 002 | Vehicle Control | 145.2 | 290.1 | 595.3 | +309.9% |
| 003 | Therapeutic A | 155.8 | 160.3 | 120.5 | -22.7% |
| 004 | Therapeutic A | 148.9 | 152.1 | 115.4 | -22.5% |
Table 2: Quantitative MEMRI Parameters for Therapeutic Response Assessment
| Animal ID | Treatment Group | Baseline ΔR1 (s⁻¹) | Week 1 ΔR1 (s⁻¹) | Week 2 ΔR1 (s⁻¹) | % Change in ΔR1 (Week 2) |
| 001 | Vehicle Control | 1.25 | 1.30 | 1.35 | +8.0% |
| 002 | Vehicle Control | 1.28 | 1.32 | 1.38 | +7.8% |
| 003 | Therapeutic A | 1.30 | 0.95 | 0.65 | -50.0% |
| 004 | Therapeutic A | 1.26 | 0.90 | 0.60 | -52.4% |
Visualizations
Caption: Experimental workflow for monitoring therapeutic response.
Caption: Logic of quantitative data analysis for response assessment.
Conclusion
The use of manganese-based contrast agents like this compound in preclinical MRI studies provides a powerful tool for the non-invasive, longitudinal monitoring of therapeutic response in animal tumor models. By quantifying changes in tumor volume and manganese uptake, researchers can gain valuable insights into the efficacy of novel cancer therapies. The detailed protocols and data analysis workflows presented in these application notes offer a framework for integrating MEMRI into preclinical oncology research, ultimately aiding in the development of more effective cancer treatments.
References
- 1. Quantitative Multi-Parametric Magnetic Resonance Imaging of Tumor Response to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of manganese-based MRI contrast agents for cancer theranostics: Where do we stand in 2025? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal Visualization of Viable Cancer Cell Intratumoral Distribution in Mouse Models Using Oatp1a1-Enhanced Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. Quantitative image analysis for evaluation of tumor response in clinical oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
Application Notes and Protocols for Quantitative Analysis of Teslascan (Mangafodipir) Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teslascan™, the brand name for mangafodipir trisodium (B8492382), was a paramagnetic contrast agent for Magnetic Resonance Imaging (MRI), primarily used for the detection and characterization of liver and pancreatic lesions.[1][2] Although it has been withdrawn from the market for commercial reasons, the principles of its mechanism and the methods for quantifying its uptake remain highly relevant for preclinical research, particularly in the field of Manganese-Enhanced MRI (MEMRI).[2]
Following intravenous administration, mangafodipir trisodium undergoes dephosphorylation and transmetallation, releasing manganese ions (Mn²⁺).[1][3] These Mn²⁺ ions, being paramagnetic, shorten the longitudinal relaxation time (T1) of surrounding water protons, thereby increasing the signal intensity on T1-weighted MR images.[2] The cellular uptake of Mn²⁺ is the basis for its utility as a contrast agent and is the focus of quantitative analysis. This document provides detailed protocols for the quantitative analysis of this compound (Mn²⁺) uptake for both in vivo and in vitro applications.
Principle of Quantitative Analysis
The quantitative analysis of this compound uptake is primarily achieved through Manganese-Enhanced MRI (MEMRI). The fundamental principle is that the change in the longitudinal relaxation rate (R1 = 1/T1) of a tissue is directly proportional to the concentration of accumulated Mn²⁺. By measuring the T1 relaxation time before and after the administration of mangafodipir, the concentration of Mn²⁺ in the tissue can be quantified.
I. In Vivo Quantitative Analysis: Manganese-Enhanced MRI (MEMRI)
This protocol outlines the procedure for quantifying mangafodipir uptake in animal models.
Experimental Protocol: In Vivo MEMRI
1. Animal Preparation:
-
House animals in accordance with institutional guidelines.
-
Fast animals overnight with free access to water to reduce variability in baseline liver T1 values.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure.
-
Monitor vital signs (respiration, heart rate, and temperature) and maintain body temperature using a heating pad.
-
Place a catheter in a suitable blood vessel (e.g., tail vein) for the administration of mangafodipir.
2. MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Pre-contrast imaging: Acquire baseline T1 maps of the region of interest (e.g., liver, pancreas, brain) using a validated T1 mapping sequence (e.g., Inversion Recovery, Variable Flip Angle).[4][5]
-
Agent Administration: Administer mangafodipir trisodium intravenously. The recommended dose for preclinical studies may vary, but a starting point can be extrapolated from clinical doses (5 µmol/kg body weight).[1] The infusion rate should be slow (e.g., over 1-2 minutes) to minimize potential cardiac effects.[6]
-
Post-contrast imaging: Acquire a series of T1 maps at multiple time points post-injection (e.g., 15, 30, 60, 90, 120 minutes) to capture the dynamics of Mn²⁺ uptake and clearance.[6]
3. Data Analysis:
-
Co-register pre- and post-contrast T1 maps to correct for any motion artifacts.
-
Draw regions of interest (ROIs) on the anatomical images corresponding to the tissues of interest (e.g., liver parenchyma, tumor).
-
Calculate the mean T1 value within each ROI for each time point.
-
Convert T1 values to the relaxation rate, R1 (R1 = 1/T1).
-
Calculate the change in relaxation rate (ΔR1) for each ROI: ΔR1 = R1_post - R1_pre
-
The concentration of Mn²⁺ in the tissue ([Mn²⁺]) can be estimated using the following equation: [Mn²⁺] = ΔR1 / r1 where r1 is the longitudinal relaxivity of Mn²⁺ in the specific tissue (in s⁻¹mM⁻¹). The value of r1 may need to be determined experimentally or referenced from the literature for the specific tissue and field strength.
Data Presentation: In Vivo Quantitative Data
| Parameter | Description |
| Animal Model | Species, strain, age, and weight of the animals used. |
| Anesthesia | Type and dose of anesthetic used. |
| Contrast Agent | Mangafodipir trisodium dose (µmol/kg) and administration route/rate. |
| MRI System | Field strength (e.g., 3T, 7T), and manufacturer. |
| T1 Mapping Sequence | Type of sequence (e.g., Inversion Recovery Spin Echo, MOLLI), and key acquisition parameters (TR, TE, inversion times, flip angles).[7][8] |
| Image Analysis Software | Software used for image registration, ROI analysis, and T1 map calculation. |
| Tissue | Baseline T1 (ms) | T1 at 60 min post-injection (ms) | ΔR1 (s⁻¹) | Estimated [Mn²⁺] (µM) |
| Liver Parenchyma | ||||
| Pancreas | ||||
| Kidney Cortex | ||||
| Tumor Tissue |
Note: The estimated [Mn²⁺] is dependent on the assumed relaxivity (r1) of Mn²⁺.
Experimental Workflow: In Vivo MEMRI
II. In Vitro Quantitative Analysis: Cellular Uptake Assays
This protocol describes methods to quantify the uptake of Mn²⁺ in cell culture models.
Experimental Protocol: In Vitro Manganese Uptake
1. Cell Culture:
-
Culture cells of interest (e.g., hepatocytes, pancreatic cells, cancer cell lines) in appropriate media and conditions until they reach the desired confluency.
-
Seed cells in multi-well plates (e.g., 24-well or 96-well) for the uptake assay.
2. Manganese Uptake Assay (using non-radioactive Mn):
-
Wash cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove culture medium.
-
Incubate cells with a known concentration of MnCl₂ (as a surrogate for dissociated mangafodipir) in the buffer for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include a control group incubated at 4°C to assess non-specific binding and passive diffusion.
-
To stop the uptake, rapidly wash the cells three times with ice-cold wash buffer (e.g., HBSS containing 1 mM EDTA) to remove extracellular manganese.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or nitric acid).
-
Measure the intracellular manganese concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Normalize the manganese content to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).
3. Data Analysis:
-
Calculate the net manganese uptake by subtracting the values obtained at 4°C from those at 37°C.
-
Plot the manganese uptake (e.g., in nmol/mg protein) against time to determine the uptake kinetics.
Data Presentation: In Vitro Quantitative Data
| Parameter | Description |
| Cell Line | Name and type of cells used. |
| Culture Conditions | Media, supplements, temperature, and CO₂ concentration. |
| Manganese Source | MnCl₂ concentration (µM). |
| Incubation Times | Duration of exposure to manganese. |
| Quantification Method | ICP-MS or AAS. |
| Time (minutes) | Mn Uptake at 37°C (nmol/mg protein) | Mn Uptake at 4°C (nmol/mg protein) | Net Mn Uptake (nmol/mg protein) |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 |
Experimental Workflow: In Vitro Uptake Assay
III. Cellular Mechanisms and Signaling Pathways of Manganese Uptake
The cellular uptake of Mn²⁺ is a complex process mediated by various transporters and influenced by several signaling pathways. Understanding these pathways is crucial for interpreting quantitative uptake data.
Key Transporters Involved in Manganese Uptake:
-
Divalent Metal Transporter 1 (DMT1): A primary transporter for non-transferrin-bound iron, which also transports Mn²⁺.[9]
-
Zinc-Interacting Proteins (ZIP8 and ZIP14): Members of the SLC39A family of transporters that mediate the influx of zinc and manganese.[9]
-
Voltage-Gated Calcium Channels (VGCCs): Mn²⁺ can enter excitable cells, such as neurons, through these channels, which is the basis for activity-dependent MEMRI.[10][11]
-
Transferrin Receptor (TfR): Mn³⁺ can bind to transferrin and be taken up via the transferrin receptor pathway.[9]
Signaling Pathways Influencing Manganese Homeostasis:
Manganese levels are tightly regulated within cells. While specific signaling pathways that are directly activated by mangafodipir-derived Mn²⁺ to promote its own uptake are not well-defined, pathways involved in general metal homeostasis and cellular stress responses are relevant. For instance, signaling pathways that regulate the expression and trafficking of the aforementioned transporters will impact Mn²⁺ uptake.[12] The insulin/IGF signaling pathway and MAPK pathways have been shown to be modulated by manganese, which can in turn affect cellular metabolism and survival.[13]
Diagram of Cellular Manganese Uptake Pathways
IV. Appendix: Quantitative Analysis of ⁹⁹ᵐTc-MIP-1404 Uptake
For clarity and to address potential confusion with other imaging agents, this section provides a brief protocol for the quantitative analysis of a different type of agent, a SPECT radiotracer that targets Prostate-Specific Membrane Antigen (PSMA).
Principle of Quantitative SPECT/CT
Quantitative analysis of ⁹⁹ᵐTc-MIP-1404, a SPECT agent, involves measuring the amount of radioactivity accumulated in a region of interest. This is typically expressed as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and the patient's body weight.
Experimental Protocol: Quantitative SPECT/CT for ⁹⁹ᵐTc-MIP-1404
1. Patient Preparation:
-
Ensure adequate hydration. No fasting is typically required.
2. Radiotracer Administration:
3. SPECT/CT Imaging:
-
Imaging is typically performed 3-4 hours post-injection.[14][15]
-
Acquire whole-body planar images and SPECT/CT images of the regions of interest (e.g., pelvis, abdomen).
-
The CT component is used for attenuation correction and anatomical localization.
4. Data Analysis:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm with corrections for attenuation, scatter, and collimator-detector response.
-
Fuse the SPECT and CT images.
-
Draw 3D regions of interest (VOIs) over lesions and normal tissues.
-
Calculate the mean or maximum radioactivity concentration within the VOI (in Bq/mL).
-
Calculate the SUV using the formula: SUV = (Radioactivity concentration in VOI [Bq/mL]) / (Injected dose [Bq] / Body weight [g])
-
Commonly reported metrics include SUVmax and SUVmean.
Data Presentation: Quantitative SPECT/CT Data
| Parameter | Description |
| Radiotracer | ⁹⁹ᵐTc-MIP-1404 |
| Injected Activity | MBq |
| Uptake Time | Hours post-injection |
| SPECT/CT System | Manufacturer, model |
| Reconstruction Algorithm | Name and parameters of the reconstruction software. |
| Lesion Location | SUVmax | SUVmean | Tumor-to-Background Ratio |
| Prostate Fossa | |||
| Pelvic Lymph Node | |||
| Bone Metastasis |
Note: Background can be defined in a reference tissue such as muscle or blood pool.
Logical Flow for SPECT/CT Quantification
References
- 1. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Mangafodipir - Wikipedia [en.wikipedia.org]
- 3. Metabolism and pharmacokinetics of MnDPDP in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprint.neurolibre.org [preprint.neurolibre.org]
- 5. Quantitative brain T1 maps derived from T1-weighted MRI acquisitions: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MR imaging properties and pharmacokinetics of MnDPDP in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T1 Mapping | Radiology Key [radiologykey.com]
- 8. youtube.com [youtube.com]
- 9. Manganese Accumulation in the Brain via Various Transporters and Its Neurotoxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of changes in calcium channel activity in vivo utilizing dynamic manganese-enhanced MRI (dMEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 99m Tc-MIP-1404-SPECT/CT for the detection of PSMA-positive lesions in 225 patients with biochemical recurrence of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Manganese Accumulation Artifacts in MEMRI
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating manganese (Mn²⁺) accumulation artifacts in Manganese-Enhanced Magnetic Resonance Imaging (MEMRI). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are manganese accumulation artifacts in MEMRI and why do they occur?
A1: Manganese accumulation artifacts in MEMRI are undesirable alterations in the MR image that do not accurately reflect the underlying anatomy or neuronal activity. They arise from the physiological response to the administration of manganese chloride (MnCl₂). As a paramagnetic contrast agent, Mn²⁺ shortens the T1 relaxation time of tissues where it accumulates, leading to signal enhancement in T1-weighted images.[1] Artifacts occur when Mn²⁺ accumulates in non-target areas or at concentrations that cause detrimental effects on the MR signal, such as signal loss at very high concentrations due to T2* shortening. The primary cause is often related to the dose and rate of Mn²⁺ administration, which can lead to oversaturation of transport mechanisms and non-specific uptake.
Q2: What are the most common types of artifacts observed in MEMRI?
A2: The most common artifacts include:
-
Hyperintensity in Cerebrospinal Fluid (CSF) Spaces: High signal intensity in the ventricles and subarachnoid spaces can obscure adjacent brain structures. This is often due to the clearance of excess Mn²⁺ into the CSF.[2]
-
Non-specific Parenchymal Enhancement: Diffuse, non-uniform enhancement throughout the brain parenchyma can mask the specific neuronal tracts or activity-dependent uptake you aim to visualize.
-
Signal Voids or "Black Spots": In regions of very high Mn²⁺ concentration, the significant shortening of the T2* relaxation time can lead to a loss of signal, appearing as dark spots on the image.[3]
-
Choroid Plexus and Circumventricular Organ Enhancement: These structures naturally have a more permeable blood-brain barrier, leading to rapid and intense Mn²⁺ accumulation that can create a "blooming" artifact, obscuring nearby regions.[4]
Q3: What are the key factors influencing the severity of these artifacts?
A3: Several factors can influence the severity of Mn²⁺ accumulation artifacts:
-
Dose and Concentration of MnCl₂: Higher doses and concentrations increase the likelihood of non-specific accumulation and toxicity-related artifacts.[5]
-
Route and Rate of Administration: Rapid intravenous injections can lead to a sharp peak in blood Mn²⁺ concentration, overwhelming physiological transport mechanisms. Slower infusion rates or alternative routes like intraperitoneal or subcutaneous injections can mitigate this.[5]
-
Timing of Imaging Post-Administration: The distribution of Mn²⁺ changes over time. Imaging too early may capture the vascular phase and non-specific leakage, while imaging too late may result in widespread, less specific distribution due to axonal transport and clearance.
-
Blood-Brain Barrier (BBB) Integrity: A compromised BBB, whether experimentally induced or due to pathology, will lead to greater and less controlled Mn²⁺ entry into the brain, exacerbating artifacts.[4]
-
Anesthesia: The type and depth of anesthesia can influence physiological parameters like heart rate and respiration, which in turn can affect Mn²⁺ distribution.[5]
Q4: Can manganese be toxic, and how does that relate to artifacts?
A4: Yes, excessive manganese exposure is neurotoxic and can lead to a neurological disorder known as manganism, which has symptoms similar to Parkinson's disease.[5][6] In the context of MEMRI, acute toxicity can manifest as cellular damage, inflammation, and edema. These pathological changes can themselves appear as artifacts or alter the normal tissue properties, confounding the interpretation of MEMRI data. It is crucial to use the lowest effective dose of MnCl₂ to minimize toxicity while still achieving adequate contrast.[7] Studies have shown that at Mn²⁺ concentrations of 0.05 mM and higher, there can be overt cytotoxicity.[8]
Troubleshooting Guide
Problem 1: High signal intensity in non-target regions (e.g., ventricles, choroid plexus).
-
Possible Cause: The administered dose of MnCl₂ was too high, or the infusion rate was too fast, leading to saturation of cellular uptake mechanisms and clearance into the CSF.
-
Troubleshooting Steps:
-
Reduce the Dose: Consult dose-response studies to determine the optimal MnCl₂ concentration for your specific application and animal model.
-
Slow Down Administration: Utilize a slower infusion rate for intravenous administration to avoid a rapid spike in plasma Mn²⁺ concentration.
-
Change Administration Route: Consider intraperitoneal (IP) or subcutaneous (SC) injections, which lead to a slower and more sustained release of Mn²⁺ into the circulation.[1][5]
-
Optimize Imaging Time: Allow sufficient time for the clearance of non-specifically distributed Mn²⁺ from the CSF and vascular compartments before imaging. This can range from several hours to 24 hours post-injection.[1]
-
Problem 2: Signal loss or "black spots" in certain brain regions.
-
Possible Cause: Extremely high local concentrations of Mn²⁺ are causing significant T2* shortening, leading to signal dephasing and loss. This is a magnetic susceptibility artifact.[3]
-
Troubleshooting Steps:
-
Lower the MnCl₂ Dose: This is the most direct way to prevent excessive local accumulation.
-
Adjust Imaging Sequence: Use a shorter echo time (TE) in your T1-weighted sequence. A shorter TE provides less time for T2* dephasing to occur, thus preserving signal in areas of high Mn²⁺ concentration.[9][10]
-
Use Spin-Echo Sequences: Fast spin-echo sequences are generally less sensitive to susceptibility artifacts than gradient-echo sequences.[3][11]
-
Increase Receiver Bandwidth: A wider bandwidth can help to reduce susceptibility artifacts.[3]
-
Problem 3: Inconsistent or non-uniform enhancement across subjects.
-
Possible Cause: Variability in individual physiology, such as differences in blood-brain barrier permeability, renal clearance rates, or responses to anesthesia.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure strict consistency in animal handling, anesthesia protocol, MnCl₂ solution preparation (including pH), and administration technique.[5]
-
Subject Health Screening: Use healthy animals of a consistent age and weight. Animals with compromised BBB function should be excluded or analyzed as a separate group.[12]
-
Control Environmental Factors: Maintain consistent housing conditions, as stress can influence physiology and potentially BBB permeability.
-
Normalize Signal Intensity: During data analysis, normalize the signal intensity of regions of interest to a reference region with minimal Mn²⁺ uptake (e.g., muscle or a specific white matter tract) to account for global variations in enhancement.[13]
-
Detailed Experimental Protocols
Protocol 1: Systemic Manganese Administration with Delayed Imaging for Neuronal Tract Tracing
This protocol is designed to minimize acute artifacts by allowing for the clearance of unbound Mn²⁺ and for activity-dependent uptake and transport to occur.
-
Animal Preparation:
-
House the animal in a controlled environment. For studies involving sensory pathways, a period of darkness or auditory isolation may be necessary prior to Mn²⁺ administration.[1]
-
Anesthetize the animal using a consistent and stable anesthetic regimen (e.g., isoflurane). Monitor vital signs throughout the procedure.
-
-
MnCl₂ Administration:
-
Prepare a sterile, isotonic solution of MnCl₂ (e.g., 100 mM in a buffered saline solution at pH 7.4).[5]
-
Administer the MnCl₂ solution via slow intravenous (IV) infusion or intraperitoneal (IP) injection. A common dose for rodents is in the range of 44-175 mg/kg, but this should be optimized for the specific research question.[5] For IP injection, a dose of 66 mg/kg is frequently used.[1]
-
Following administration, provide supportive care, such as subcutaneous saline to prevent dehydration and a heating pad to maintain body temperature.[1]
-
-
Post-Administration and Imaging:
-
Allow the animal to recover in its cage with free access to food and water.
-
The optimal time for imaging is typically 24 hours post-administration.[1] This allows for axonal transport and clearance of Mn²⁺ from the CSF, reducing non-specific background enhancement.[2]
-
Acquire T1-weighted images using an MRI scanner. Use a sequence with a short TE to minimize susceptibility artifacts.[9][14]
-
Protocol 2: Intracerebral Manganese Injection for Localized Tracing
This protocol is for tracing specific neuronal pathways and minimizes systemic exposure and associated artifacts.
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
MnCl₂ Administration:
-
Prepare a low-volume, high-concentration solution of MnCl₂ (e.g., 1-100 mM).
-
Using a microsyringe or glass micropipette, slowly inject a small volume (e.g., 50-200 nL) of the MnCl₂ solution directly into the target nucleus or brain region.
-
-
Post-Administration and Imaging:
-
Suture the incision and allow the animal to recover.
-
Imaging can be performed at various time points (e.g., 1 to 7 days) post-injection to visualize the anterograde transport of Mn²⁺ along the axonal pathways.
-
Acquire high-resolution 3D T1-weighted images to map the progression of the Mn²⁺ signal.
-
Quantitative Data Summary
Table 1: Recommended Manganese Chloride (MnCl₂) Doses for Systemic Administration in Rodents
| Route of Administration | Dose Range (mg/kg) | Animal Model | Typical Application | Reference(s) |
| Intravenous (IV) | 44 - 175 | Mouse, Rat | Neuronal Tract Tracing, Brain Cytoarchitecture | [5] |
| Intraperitoneal (IP) | 60 - 66 | Mouse, Rat | Activity-Dependent Mapping, Tract Tracing | [1][4] |
| Subcutaneous (SC) | 20 - 175 | Mouse | Brain Cytoarchitecture | [5] |
Table 2: Example MRI Parameters for T1-weighted Imaging in MEMRI
| Parameter | Spin Echo (SE) | Gradient Echo (GRE) | Rationale | Reference(s) |
| Repetition Time (TR) | 400 - 700 ms | Shorter than SE | Short TR maximizes T1-weighting. | [14] |
| Echo Time (TE) | 10 - 30 ms | Shorter than SE | Short TE minimizes T2/T2* effects and susceptibility artifacts. | [9][14] |
| Flip Angle | 90° | < 90° | A smaller flip angle in GRE can also contribute to T1-weighting. | [14] |
Visual Guides
Caption: Workflow for mitigating MEMRI artifacts.
Caption: Cellular manganese uptake pathways.
References
- 1. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mrimaster.com [mrimaster.com]
- 4. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration [frontiersin.org]
- 5. mri-q.com [mri-q.com]
- 6. researchgate.net [researchgate.net]
- 7. Manganese-enhanced magnetic resonance imaging (MEMRI): methodological and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the detectable concentration of manganese used in neuronal MEMRI and its effect on cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mrimaster.com [mrimaster.com]
- 10. radiologycafe.com [radiologycafe.com]
- 11. Minimizing artifacts caused by metallic implants at MR imaging: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manganese-enhanced magnetic resonance imaging (MEMRI) reveals brain circuitry involved in responding to an acute novel stress in rats with a history of repeated social stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomus.edu.iq [uomus.edu.iq]
Technical Support Center: Optimizing Teslascan Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Teslascan (99mTc-Mebrofenin, also known as mangafodipir trisodium) dosage in animal studies to mitigate toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound toxicity in animal studies?
A1: The toxicity of this compound is primarily attributed to the release of free manganese (Mn²⁺) ions from the mangafodipir trisodium (B8492382) chelate.[1] While manganese is an essential trace element, excessive levels can lead to cellular damage, particularly in the liver and nervous system.[1]
Q2: What are the known target organs for this compound toxicity?
A2: Based on animal studies, the primary target organs for this compound-related toxicity are the liver and kidneys.[2] In some cases, at higher doses, effects on the testes have also been observed in rats.[2] Neurotoxicity is a concern with high levels of free manganese, which can accumulate in the brain.[1]
Q3: Are there established no-observed-adverse-effect levels (NOAELs) for this compound in animals?
A3: Yes, NOAELs have been established in several species during subacute and long-term toxicity studies. These values are crucial for planning your experimental doses. For detailed information, please refer to the quantitative toxicity data tables below.
Quantitative Toxicity Data Summary
The following tables summarize key quantitative data from toxicity studies on mangafodipir trisodium in various animal models.
Table 1: Acute Toxicity of Mangafodipir Trisodium
| Species | Route of Administration | Minimum Lethal Dose | Reference |
| Mouse | Intravenous | > 2000 µmol/kg | [2] |
| Dog (Beagle) | Intravenous | > 1806 µmol/kg | [2] |
Table 2: Subacute and Long-Term Toxicity of Mangafodipir Trisodium
| Species | Dosing Regimen | No-Observed-Adverse-Effect Level (NOAEL) | Observed Adverse Effects at Higher Doses | Reference |
| Rat | 289 µmol/kg, 3x/week for 3 weeks | 116 µmol/kg | Elevated eosinophil count (females), lower testes weight (males), hepatic microgranulomas (females) | [2] |
| Dog (Beagle) | Intravenous, 3-week study | 10 µmol/kg (cumulative) | Liver and kidney toxicity | [2] |
| Monkey (Cynomolgus) | 29 or 289 µmol/kg, 3x/week for 3 weeks | 29 µmol/kg | Reversible hepatic changes, one moribund animal with signs of liver toxicity at the higher dose | [2] |
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe adverse events during the study.
-
Possible Cause: The administered dose may be too high, exceeding the tolerated levels for the specific animal model.
-
Troubleshooting Steps:
-
Review Dosage Calculations: Double-check all dosage calculations, paying close attention to unit conversions (e.g., mg/kg to µmol/kg).
-
Consult NOAEL Data: Compare your administered dose to the established NOAELs in Table 2. Ensure your starting dose is well below the NOAEL for the chosen species.
-
Implement a Dose-Escalation Study: If you are uncertain about the appropriate dose, begin with a pilot study using a dose significantly lower than the NOAEL and gradually escalate the dose in subsequent cohorts while closely monitoring for signs of toxicity.
-
Issue 2: Elevated liver enzymes (ALT, AST) in blood samples post-administration.
-
Possible Cause: Hepatocellular injury due to the toxic effects of free manganese released from this compound.
-
Troubleshooting Steps:
-
Lower the Dose: Reduce the administered dose of this compound in subsequent experiments.
-
Increase Time Between Doses: If your protocol involves multiple doses, consider increasing the interval between administrations to allow for hepatic recovery.
-
Histopathological Analysis: Conduct a thorough histopathological examination of liver tissues to assess the extent of damage.
-
Monitor Oxidative Stress Markers: Analyze liver tissue for markers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels) to investigate the underlying mechanism of toxicity.
-
Issue 3: Inconsistent or unexpected imaging results.
-
Possible Cause: Sub-toxic effects of this compound may be altering the physiological parameters you are aiming to measure.
-
Troubleshooting Steps:
-
Correlate with Toxicity Markers: Analyze for a potential correlation between imaging findings and biochemical markers of toxicity.
-
Optimize Imaging Protocol: Ensure that the timing of your imaging post-injection is optimized for maximal contrast and minimal interference from potential toxic effects.
-
Control Groups: Include appropriate control groups (e.g., vehicle-only) to differentiate between the effects of the imaging agent and the experimental intervention.
-
Experimental Protocols
The following are detailed methodologies for key experiments related to assessing this compound toxicity. These protocols are based on established toxicological guidelines and should be adapted to your specific research needs and institutional animal care and use committee (IACUC) regulations.
Protocol 1: Acute Intravenous Toxicity Study (LD50 Estimation) in Mice
This protocol is designed to estimate the median lethal dose (LD50) of this compound following a single intravenous injection.
Materials:
-
This compound (mangafodipir trisodium) solution
-
Sterile saline (0.9% NaCl) for dilution
-
Male and female mice (e.g., CD-1), 6-8 weeks old
-
Syringes and needles (appropriate gauge for tail vein injection)
-
Animal scale
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of this compound by diluting with sterile saline.
-
Dose Administration:
-
Divide animals into groups of at least 5 males and 5 females per dose level.
-
Administer a single intravenous bolus injection of the prepared this compound solution into the lateral tail vein.
-
Include a control group receiving only sterile saline.
-
-
Observation:
-
Continuously observe animals for the first 30 minutes post-injection, then at 1, 2, 4, and 6 hours.
-
Thereafter, observe animals at least twice daily for 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, respiration, and any signs of convulsion or lethargy.
-
Record mortality daily.
-
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol 2: Subacute Intravenous Toxicity Study in Rats
This protocol outlines a 3-week study to determine the NOAEL of this compound following repeated intravenous administrations.
Materials:
-
This compound (mangafodipir trisodium) solution
-
Sterile saline (0.9% NaCl)
-
Male and female rats (e.g., Sprague-Dawley), 8-10 weeks old
-
Equipment for intravenous injection and blood collection
-
Clinical chemistry and hematology analyzers
-
Histopathology equipment
Procedure:
-
Animal Acclimation and Grouping: Acclimate rats for at least 7 days. Assign animals to at least 3 dose groups and one control group (vehicle only), with a minimum of 10 males and 10 females per group.
-
Dose Administration: Administer this compound or vehicle intravenously three times a week for three consecutive weeks.
-
Clinical Observations: Conduct and record detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight weekly and food consumption at regular intervals.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis, including liver function tests (ALT, AST, ALP, bilirubin) and kidney function tests (BUN, creatinine).
-
Necropsy and Histopathology: At the end of the 3-week period, perform a full necropsy on all animals. Collect and preserve target organs (liver, kidneys, testes, etc.) in 10% neutral buffered formalin for histopathological examination.
Visualizations
Signaling Pathway of Manganese-Induced Cellular Toxicity
The following diagram illustrates the key signaling pathways implicated in manganese-induced cellular toxicity, which is the underlying mechanism of this compound toxicity.
Caption: Signaling pathway of manganese-induced cellular toxicity.
Experimental Workflow for Dose Optimization
The following diagram outlines a recommended workflow for optimizing the dosage of this compound in a new animal study to minimize toxicity.
Caption: Experimental workflow for this compound dose optimization.
References
Improving signal-to-noise ratio in Teslascan-enhanced imaging
Welcome to the Technical Support Center for Teslascan™-enhanced imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes and achieve a high signal-to-noise ratio (SNR) in your imaging studies.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during this compound™-enhanced imaging experiments.
Issue: Low Signal-to-Noise Ratio (SNR) in T1-Weighted Images
A low SNR can manifest as grainy or noisy images, making it difficult to distinguish fine anatomical details or accurately quantify signal enhancement.
| Potential Cause | Recommended Solution |
| Suboptimal Imaging Parameters | Adjust the T1-weighted sequence parameters. Shorten the Echo Time (TE) and optimize the Repetition Time (TR) to maximize the signal from tissues with shortened T1 relaxation times due to manganese uptake.[1] |
| Incorrect this compound™ Dose | Ensure the administered dose is 0.5 ml/kg bodyweight (5 µmol/kg bodyweight).[2][3] A lower dose may not produce sufficient T1 shortening for adequate signal enhancement. |
| Improper Infusion Rate | For liver imaging, the recommended intravenous infusion rate is 2-3 ml/min. For pancreatic imaging, a faster rate of 4-6 ml/min is advised.[2][3][4] Deviating from these rates can affect the biodistribution and concentration of manganese in the target tissue. |
| Poor Timing of Image Acquisition | Image acquisition should begin approximately 15-20 minutes after the start of the infusion to capture the near-maximal enhancement of normal liver and pancreas parenchyma.[2][3] The enhancement effect lasts for about 4 hours.[2][3][4] |
| Inappropriate Coil Selection or Placement | Use a surface coil that is appropriately sized for the anatomy of interest and place it as close as possible to the region being imaged to maximize signal reception. |
| High Magnetic Field Inhomogeneity | At higher field strengths (e.g., 3T and above), B0 and B1 field inhomogeneities can be more pronounced, leading to signal loss and artifacts.[5] Ensure proper shimming before acquisition. |
| Patient or Subject Motion | Motion during the scan is a significant source of artifacts and can drastically reduce SNR. Employ motion correction techniques such as respiratory gating, breath-holding, or sedation for animal studies.[6][7][8][9][10] |
Issue: Image Artifacts Obscuring the Region of Interest
Artifacts can mimic or obscure pathology, leading to incorrect interpretations.
| Type of Artifact | Potential Cause | Recommended Solution |
| Motion Artifacts (Ghosting, Blurring) | Subject movement, breathing, or peristalsis during image acquisition. | For abdominal imaging, instruct the subject on breath-holding techniques. Respiratory gating or triggering can be used to acquire data during specific phases of the respiratory cycle.[7][8] Pharmacological agents like glucagon (B607659) can reduce peristalsis.[6] For preclinical studies, ensure the animal is properly anesthetized and secured. |
| Susceptibility Artifacts | Presence of metallic implants or air-tissue interfaces causing local magnetic field distortions. This is more pronounced at higher field strengths.[5] | Use sequences that are less sensitive to susceptibility effects, such as shorter TE sequences. Ensure no metallic objects are within the imaging field of view. |
| Chemical Shift Artifacts | Difference in the resonant frequencies of fat and water protons, causing a spatial misregistration of signals. This effect increases with higher magnetic field strength.[5] | Utilize fat suppression techniques such as chemical shift selective (CHESS) pulses or short-tau inversion recovery (STIR) to null the signal from fat. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound™?
This compound™ (mangafodipir) is a manganese-based paramagnetic contrast agent.[6][11] After intravenous administration, the mangafodipir complex releases manganese ions (Mn²⁺).[12] These ions are taken up by hepatocytes and pancreatic acinar cells and shorten the longitudinal relaxation time (T1) of water protons in these tissues.[2] This T1 shortening results in a significant increase in signal intensity (brightness) on T1-weighted MRI scans, thereby enhancing the contrast between normal and abnormal tissues.[2][4]
Q2: What is the recommended imaging protocol for this compound™-enhanced liver imaging?
A typical protocol involves acquiring T1-weighted images before and after the administration of this compound™.
-
Pre-contrast: Acquire a baseline T1-weighted sequence of the liver.
-
Administration: Infuse this compound™ intravenously at a rate of 2-3 ml/min with a total dose of 0.5 ml/kg bodyweight.[3][4]
-
Post-contrast: Begin acquiring T1-weighted images approximately 15-20 minutes after the start of the infusion.[2][3] The enhancement is sustained for up to 4 hours.[2][4]
Q3: Can this compound™ be used with high-field MRI scanners (3T and above)?
The clinical use of this compound™ was primarily investigated at field strengths from 0.5 to 2.0 Tesla.[2][3] While imaging at higher field strengths like 3T can offer a higher intrinsic SNR, it also presents challenges such as increased susceptibility and chemical shift artifacts, and B1 field inhomogeneity, which can lead to signal loss.[5] Therefore, sequence parameters must be carefully optimized for higher field strengths to mitigate these artifacts and take advantage of the potential for improved SNR.
Q4: How does the concentration of manganese affect the signal intensity?
The increase in signal intensity on T1-weighted images is directly related to the concentration of manganese accumulated in the tissue. A higher concentration of Mn²⁺ leads to a greater shortening of the T1 relaxation time, resulting in a brighter signal.[4][13] However, it is crucial to adhere to the recommended dosage, as excessive manganese can be toxic.
Q5: What are the expected signal changes in healthy versus pathological liver tissue after this compound™ administration?
Normal liver parenchyma readily takes up the manganese ions from this compound™, leading to a significant increase in signal intensity on T1-weighted images.[1][11] In contrast, many liver lesions, such as metastases or hepatocellular carcinomas, do not take up manganese to the same extent. This difference in uptake results in an enhanced contrast between the bright, healthy liver tissue and the relatively darker lesions.
Experimental Protocols
Protocol 1: this compound™-Enhanced Imaging of the Liver in a Rodent Model
-
Animal Preparation:
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a catheter in the tail vein for intravenous administration of this compound™.
-
Position the animal in an MRI-compatible cradle with respiratory monitoring.
-
-
Image Acquisition:
-
Scanner: 1.5T or 3T MRI scanner.
-
Coil: Use a dedicated small animal surface coil positioned over the liver.
-
Pre-contrast Imaging: Acquire a T1-weighted spin-echo or gradient-echo sequence covering the entire liver.
-
This compound™ Administration: Infuse a solution of mangafodipir (or a similar manganese-based agent) intravenously at a dose of 5 µmol/kg. The infusion rate should be slow, over approximately 5-10 minutes.
-
Post-contrast Imaging: At 15-20 minutes post-infusion, repeat the T1-weighted sequence using the same parameters as the pre-contrast scan.
-
Table 1: Example T1-Weighted Imaging Parameters
| Parameter | Value | Rationale for SNR Improvement |
| Sequence Type | 3D Spoiled Gradient Echo (SPGR) | Fast acquisition, good T1 contrast. |
| Repetition Time (TR) | < 100 ms | Short TR enhances T1 weighting. |
| Echo Time (TE) | < 5 ms | Short TE minimizes T2* decay and susceptibility artifacts, preserving signal. |
| Flip Angle | 15-30° | Optimizes signal for short TR sequences. |
| Matrix Size | 256 x 256 | Balances spatial resolution and SNR. A smaller matrix increases SNR. |
| Field of View (FOV) | Optimized to the subject's anatomy | A smaller FOV can improve spatial resolution without sacrificing SNR if the matrix size is adjusted accordingly. |
| Slice Thickness | 1-2 mm | Thicker slices increase the voxel volume and thus the SNR, but at the cost of spatial resolution in that dimension. |
| Number of Excitations (NEX/Averages) | 2-4 | Increasing NEX improves SNR by the square root of the number of averages, but increases scan time.[6] |
Visualizations
Caption: Experimental workflow for this compound™-enhanced imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of high MRI T1 signals with manganese concentration in brains of cynomolgus monkeys after 8 months of stainless steel welding-fume exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Signal Intensities on T1-Weighted MRI as a Biomarker of Exposure to Manganese [jstage.jst.go.jp]
- 6. mriquestions.com [mriquestions.com]
- 7. Motion Mitigation in Abdominal MRI | RSNA [rsna.org]
- 8. Motion artifact reduction in MR imaging of the abdomen: gradient moment nulling versus respiratory-sorted phase encoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Motion artifact correction in free-breathing abdominal MRI using overlapping partial samples to recover image deformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. High Signal Intensities on T1-Weighted MRI as a Biomarker of Exposure to Manganese. | Scilit [scilit.com]
Technical Support Center: Teslascan™ (Mangafodipir Trisodium) Enhanced MRI
Welcome to the technical support center for troubleshooting MRI experiments utilizing Teslascan™ (mangafodipir trisodium). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly signal loss, that may arise during contrast-enhanced MRI studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Signal Loss or Poor Enhancement After this compound™ Administration
Q: I administered this compound™ expecting T1 signal enhancement, but I'm observing signal loss or weaker than expected signal in my T1-weighted images. What could be the cause?
A: This is a common issue that can stem from several factors, primarily related to the concentration-dependent effects of manganese-based contrast agents and imaging parameters.
Troubleshooting Steps:
-
Review Contrast Agent Concentration:
-
T2 Dominance at High Concentrations:* this compound™, like other paramagnetic contrast agents, shortens both T1 and T2 relaxation times.[1][2] At high local concentrations, the T2 shortening effect can overwhelm the T1 enhancement, leading to a net signal loss (often called "T2* quenching").[3] This is especially prominent in gradient echo (GRE) sequences.
-
Action: Ensure the dosage is appropriate and uniform. If you suspect overly high local concentrations, consider acquiring data at a later time point to allow for further distribution and a decrease in local concentration.
-
-
Evaluate MRI Sequence Parameters:
-
Echo Time (TE): Long TE values will exacerbate T2* effects, leading to signal loss.
-
Action: Use a T1-weighted sequence with the shortest possible TE.[4] Gradient echo sequences are particularly sensitive to susceptibility effects and may show more signal loss.[4]
-
Flip Angle: Ensure the flip angle is optimized for T1 weighting.
-
Bandwidth: Increasing the receiver bandwidth can help reduce susceptibility artifacts, although it may decrease the signal-to-noise ratio (SNR).[4]
-
-
Check for Magnetic Field Inhomogeneity:
-
Cause: Poor magnetic field shimming or the presence of air-tissue interfaces can cause signal loss.[4]
-
Action: Ensure proper shimming before the acquisition. If possible, use imaging planes that minimize air-tissue interfaces in the region of interest.
-
Issue 2: General Signal Loss or "Dark" Images
Q: My overall image quality is poor, and the images appear dark or noisy, even in areas that should have a strong signal.
A: This can be due to hardware issues, incorrect parameter settings, or patient/sample-related factors.
Troubleshooting Steps:
-
Hardware and Coil Check:
-
Review Basic MRI Parameters:
-
TR and TE: Ensure your repetition time (TR) and echo time (TE) are appropriate for the desired contrast (e.g., short TR and short TE for T1-weighting).[5]
-
Receiver Gain: Incorrect receiver gain settings can lead to dark images.
-
Action: Perform a pre-scan or calibration scan to allow the system to determine the optimal transmitter and receiver gain settings.[6]
-
-
Patient or Sample Motion:
-
Cause: Motion during the scan can lead to artifacts and apparent signal loss.
-
Action: Use motion correction techniques or ensure the subject is adequately immobilized.
-
Quantitative Data Summary
Understanding the relaxivity of manganese-based agents is crucial for predicting their effect on image contrast. Relaxivity (r1 and r2) is a measure of how effectively a contrast agent shortens the T1 and T2 relaxation times of water protons, respectively.[1]
| Agent Type | Magnetic Field | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Primary Effect |
| This compound™ (Mangafodipir) | 0.5 - 2.0 T | Variable, enhances T1 | Minimal T2 effect at clinical doses | Low | Positive Contrast (T1) |
| Manganese Oxide (MnO) NPs | 1.5 T | ~5.99 | ~21.7 | 3.62 | Positive Contrast (T1) |
| Mn-GA@BSA@DA | 3.0 T | ~18.5 | ~50.5 | 2.73 | Strong Positive Contrast (T1) |
| Gd-DTPA (for comparison) | 3.0 T | ~3.4 | ~3.8 | 1.12 | Positive Contrast (T1) |
Data compiled from multiple sources for illustrative purposes.[7][8][9][10] Note that the brand name this compound™ has been discontinued (B1498344) for commercial reasons, but mangafodipir may be available through other suppliers.[11][12][13]
Experimental Protocols
Protocol 1: Standard Quality Control (QC) Scan using a Phantom
To ensure the MRI system is performing optimally before a this compound™ experiment, a routine QC scan is recommended.
Objective: To assess key image quality parameters like SNR, image uniformity, and geometric distortion.
Methodology:
-
Phantom: Use a standard MRI phantom, such as the one from the American College of Radiology (ACR).[14]
-
Positioning: Place the phantom in the head coil at the isocenter of the magnet.
-
Sequence: Run a standardized T1-weighted spin-echo sequence as defined by your institution's or the ACR's QC protocol.[14][15]
-
Analysis: Use automated or manual analysis software to measure the following[14][16][17]:
-
Signal-to-Noise Ratio (SNR)
-
Percent Image Uniformity (PIU)
-
Percent Signal Ghosting (PSG)
-
Geometric Accuracy
-
-
Action: Compare the results to established baselines. Significant deviations may indicate a hardware problem that needs to be addressed before proceeding with the experiment.
Protocol 2: General Protocol for a this compound™-Enhanced Liver MRI
Objective: To acquire T1-weighted images of the liver with enhanced contrast for lesion detection.
Methodology:
-
Pre-Contrast Imaging:
-
This compound™ Administration:
-
Post-Contrast Imaging:
-
Imaging can begin within minutes after the start of the infusion.[19]
-
Optimal enhancement of normal liver tissue is generally observed 15-20 minutes after the start of administration and can last for several hours.[7][20]
-
Repeat the T1-weighted fat-suppressed gradient echo sequence at several time points post-injection to capture the dynamic uptake and washout of the contrast agent.
-
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for signal loss in contrast-enhanced MRI.
Caption: Mechanism of T1 contrast enhancement with manganese (Mn²⁺).
Caption: General workflow for a this compound™-enhanced MRI experiment.
References
- 1. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent [mdpi.com]
- 4. mrimaster.com [mrimaster.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mriquestions.com [mriquestions.com]
- 7. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Mangafodipir - Wikipedia [en.wikipedia.org]
- 12. mriquestions.com [mriquestions.com]
- 13. ictargets.com [ictargets.com]
- 14. An Automated Method for Quality Control in MRI Systems: Methods and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality Control in MRI- Avinesh Shrestha | PDF [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Quality Control: MRI/Breast MRI (Revised 7-3-2024) : Accreditation Support [accreditationsupport.acr.org]
- 18. Mangafodipir trisodium-enhanced MR imaging of pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. ema.europa.eu [ema.europa.eu]
Strategies for reducing variability in longitudinal MEMRI studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their longitudinal Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in longitudinal MEMRI studies?
Variability in longitudinal MEMRI studies can arise from multiple sources, categorized as biological, technical, and procedural. Key sources include:
-
Manganese (Mn²⁺) Administration: Inconsistencies in the dose, administration route (e.g., intravenous, intraperitoneal, subcutaneous), and timing of Mn²⁺ injections can lead to significant differences in signal enhancement.[1][2][3] The toxicity of manganese at different doses is also a critical factor to control.[1][2]
-
Animal Handling and Physiology: Stress induced by handling can alter neuronal activity and consequently Mn²⁺ uptake.[4] Variability in anesthesia protocols, body temperature, and respiratory rates can also impact physiological states and data reproducibility.[5][6][7]
-
MRI Scanner and Protocols: Lack of scanner quality assurance, hardware or software upgrades during the study, and inconsistencies in imaging parameters (e.g., pulse sequences, resolution, field strength) are major technical sources of variability.[8][9][10][11]
-
Image Processing and Analysis: Differences in post-processing pipelines, such as intensity normalization and motion correction, can introduce variability.[12][13][14] The statistical models used for analysis also play a crucial role.[10][15]
-
Image Artifacts: Motion, susceptibility, and other imaging artifacts can degrade image quality and affect quantitative measurements.[16][17][18][19][20]
Q2: How can I standardize the manganese administration protocol?
Standardizing the manganese administration protocol is critical for reducing variability. The optimal protocol depends on the specific research question and animal model.
-
Dose: Use the lowest effective dose of MnCl₂ to achieve the desired contrast while minimizing toxicity.[21] Doses can range widely (0.05 to 1.39 mmol/kg), so consistency is key.[2]
-
Route of Administration: The choice of administration route (intravenous, intraperitoneal, subcutaneous) affects the rate of Mn²⁺ distribution and potential toxicity.[2][3] For longitudinal studies, a less invasive route like subcutaneous injection may be preferable to minimize stress and repeated procedural burden.[2]
-
Timing: The time between Mn²⁺ administration and the MRI scan must be kept consistent across all sessions and animals, as Mn²⁺ uptake and clearance are time-dependent processes.[2][22]
Q3: What are the best practices for animal handling in a longitudinal study?
Consistent and non-aversive animal handling is essential for minimizing stress-induced physiological changes that can affect MEMRI results.[4]
-
Habituation: Acclimate animals to the experimental procedures, including handling and the scanner environment, before the study begins.[4][7]
-
Handling Technique: Use skilled and consistent handling methods to reduce anxiety.[4] For rodents, techniques like tunnel handling are less aversive than tail handling.[4]
-
Anesthesia: If anesthesia is used, the type, dose, and administration method should be consistent for all imaging sessions.[6][7] It's also crucial to monitor vital signs such as body temperature and respiration rate during scanning.[5][6]
Q4: How do I ensure consistency in MRI data acquisition over time?
Maintaining consistency in data acquisition is fundamental for longitudinal studies.
-
Quality Assurance (QA): Implement a regular QA protocol for the MRI scanner to monitor its stability and performance over time.[8][23][24][25] This involves scanning a phantom to check for signal-to-noise ratio, geometric distortion, and other parameters.[8]
-
Standardized Imaging Protocol: Use the exact same imaging sequence and parameters (e.g., TR, TE, flip angle, resolution, slice thickness) for every scan in the study.[9][10][26]
-
Scanner Upgrades: Be aware that scanner hardware or software upgrades during a study can introduce systematic changes in the data.[27] Plan for these changes and consider using harmonization techniques if they are unavoidable.[11][28]
-
Animal Positioning: Ensure consistent positioning of the animal within the scanner for each session. The use of customized animal holders can help maintain reproducibility.[6]
Troubleshooting Guides
Issue 1: Significant variation in signal enhancement between subjects in the same group.
-
Possible Cause: Inconsistent Mn²⁺ administration.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check the calculation of the MnCl₂ dose for each animal based on its most recent body weight.
-
Standardize Injection Procedure: Ensure the injection is administered by the same trained personnel using a consistent technique (e.g., injection speed, location).
-
Check Solution Integrity: Confirm the concentration and stability of the MnCl₂ solution.
-
-
Possible Cause: High inter-animal physiological variability.
-
Troubleshooting Steps:
Issue 2: Systematic drift or change in image intensity across the entire longitudinal study.
-
Possible Cause: MRI scanner instability or drift.
-
Troubleshooting Steps:
-
Review QA Data: Analyze the longitudinal phantom QA data to identify any drifts in scanner performance.[8][23]
-
Contact Service Engineer: If scanner performance has changed, a service engineer may be needed for calibration.
-
Post-processing Correction: Apply intensity normalization techniques to retrospectively correct for global intensity variations.[12][14][29]
-
-
Possible Cause: Changes in the MRI environment.
-
Troubleshooting Steps:
-
Check for Environmental Changes: Investigate if there have been any significant changes in the scanner room environment (e.g., temperature, humidity).
-
Review Scan Logs: Check for any reported issues or maintenance performed on the scanner during the study period.
-
Issue 3: Presence of artifacts (e.g., motion, ghosting) in some scans but not others.
-
Possible Cause: Inconsistent animal sedation or anesthesia.
-
Troubleshooting Steps:
-
Refine Anesthesia Protocol: Ensure the anesthetic depth is consistent and sufficient to prevent motion throughout the scan. Monitor vital signs to gauge the level of sedation.[6]
-
Secure Animal Positioning: Use a stereotaxic frame or custom-molded cradle to securely position the animal and minimize movement.[6][7]
-
-
Possible Cause: Physiological motion (e.g., breathing, heartbeat).
-
Troubleshooting Steps:
-
Use Physiological Gating: Implement respiratory and/or cardiac gating during image acquisition to minimize motion artifacts.[19]
-
Employ Motion Correction Sequences: Utilize pulse sequences that are less sensitive to motion.[16]
-
Post-processing Correction: Apply retrospective motion correction algorithms to the acquired data.
-
Experimental Protocols & Data
Table 1: Example MnCl₂ Dosing and Administration Routes
| Animal Model | Administration Route | Dose (MnCl₂) | Reference |
| Rat | Subcutaneous | 0.1 mmol/kg (low) - 0.5 mmol/kg (high) | [1] |
| Rat | Intracerebral Injection | 0.3 M (200 nL) | [30] |
| Mouse | Subcutaneous | 0.2 mmol/kg and 0.4 mmol/kg | [2] |
| Mouse | Intraperitoneal | 66 mg/kg | [3] |
Protocol: Standardized Longitudinal MEMRI Workflow
This protocol outlines a generalized workflow for reducing variability in longitudinal MEMRI studies.
-
Animal Preparation (Pre-Scan):
-
Acclimatize animals to handling and the scanner environment for at least one week prior to the first imaging session.
-
Weigh the animal on the day of the scan to calculate the precise MnCl₂ dose.
-
Administer MnCl₂ via a standardized route and at a consistent time point before scanning.
-
Induce and maintain anesthesia using a consistent protocol. Monitor vital signs throughout.
-
-
MRI Acquisition:
-
Perform a daily quality assurance scan using a phantom to ensure scanner stability.
-
Position the animal consistently in a dedicated holder. Use anatomical landmarks for precise positioning.
-
Acquire images using a fixed, pre-defined imaging protocol. Do not alter any sequence parameters throughout the study.
-
If available, use respiratory and cardiac gating.
-
-
Post-Scan and Recovery:
-
Monitor the animal during recovery from anesthesia until it is fully ambulatory.
-
Provide appropriate post-procedural care.
-
-
Data Processing and Analysis:
-
Implement a standardized data processing pipeline for all datasets.
-
This should include steps for motion correction, skull stripping (if necessary), and image registration to a common template.
-
Apply a consistent intensity normalization method to all scans to correct for global signal variations.[12]
-
Utilize statistical models appropriate for longitudinal data, such as Linear Mixed Effects models, to account for within-subject correlations.[10][15]
-
Visualizations
Caption: Standardized workflow for longitudinal MEMRI experiments.
Caption: Key sources of variability in longitudinal MEMRI studies.
References
- 1. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time‐course manganese chloride biodistribution and manganese‐induced MRI contrast in mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 5. aeec.cuhk.edu.hk [aeec.cuhk.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Longitudinal Functional Magnetic Resonance Imaging in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Longitudinal stability of MRI for mapping brain change using tensor-based morphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Longitudinal fMRI analysis: A review of methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retrospective harmonization of multi-site diffusion MRI data acquired with different acquisition parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the Effect of Intensity Standardisation on Longitudinal Whole Brain Atrophy Quantification in Brain Magnetic Resonance Imaging | MDPI [mdpi.com]
- 13. Statistical Learning Methods for Neuroimaging Data Analysis with Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removing inter-subject technical variability in magnetic resonance imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Statistical analysis of longitudinal neuroimage data with Linear Mixed Effects models | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. mriquestions.com [mriquestions.com]
- 18. info.atlantisworldwide.com [info.atlantisworldwide.com]
- 19. Artifacts in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hkjr.org [hkjr.org]
- 21. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]
- 22. Longitudinal manganese-enhanced magnetic resonance imaging of neural projections and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Longitudinal assessment of quality assurance measurements in a 1.5 T MR‐linac: Part II—Magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Longitudinal assessment of quality assurance measurements in a 1.5 T MR-linac: Part II-Magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quality assurance and quality control in longitudinal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdn.amegroups.cn [cdn.amegroups.cn]
- 27. Longitudinal multi-centre brain imaging studies: guidelines and practical tips for accurate and reproducible imaging endpoints and data sharing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Longitudinal ComBat: A method for harmonizing longitudinal multi-scanner imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. dash.harvard.edu [dash.harvard.edu]
- 30. Reproducible imaging of rat corticothalamic pathway by longitudinal manganese-enhanced MRI (L-MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Teslascan™ (Mangafodipir Trisodium) Technical Support Center for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing Teslascan™ (mangafodipir trisodium) in animal models. It offers troubleshooting guidance and frequently asked questions (FAQs) to address potential physiological changes and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what is its primary mechanism of action in research animals?
A1: this compound™, or mangafodipir trisodium, is a paramagnetic contrast agent previously used for magnetic resonance imaging (MRI) of the liver and pancreas.[1][2][3][4] Its mechanism revolves around the manganese (II) ion, which shortens the longitudinal relaxation time (T1) of tissues it accumulates in.[3] This T1 shortening leads to a brighter signal on T1-weighted MRI scans, enhancing the contrast between normal and abnormal tissues.[1][2] In preclinical research, it is a valuable tool for Manganese-Enhanced MRI (MEMRI) to study tissue function and viability, as the manganese ion can enter active cells like neurons and cardiomyocytes through voltage-gated calcium channels.[4]
Q2: What are the known physiological effects of this compound™ in research animals?
A2: this compound™ administration can induce several physiological changes, primarily related to the biodistribution of manganese. The most commonly reported effects include:
-
Hepatic (Liver) Effects: At higher doses, this compound™ can cause liver toxicity (cholangiohepatitis), particularly noted in dogs.[1][2] However, studies in rats have also shown that a 5 µmol/kg dose can be protective against liver injury.
-
Cardiovascular Effects: The free manganese ion can have cardiovascular effects. Studies in dogs with acute ischemic heart failure showed that high doses of mangafodipir (60 times the human dose) resulted in minor hemodynamic and electrophysiological changes.[5] In healthy dogs, slow infusions at doses up to 12 times the clinical dose were well-tolerated without further depressing cardiovascular function.[5]
-
Renal (Kidney) Effects: The manganese and the chelating agent (DPDP) are excreted through both renal and fecal routes.[6][7] While severe nephrotoxicity is not a commonly reported primary adverse effect, renal function should be considered, as with any intravenously administered agent.
-
Developmental and Reproductive Effects: this compound™ has been shown to be teratogenic in rats, causing fetal skeletal abnormalities at doses slightly greater than the clinical dose.[1][2] It also causes embryo- and fetotoxicity in rabbits.[1][2]
Q3: What are the common adverse reactions observed during or after this compound™ administration in animal studies?
A3: Based on preclinical data and observations from similar contrast agents, researchers should be aware of the potential for:
-
Injection Site Reactions: As with any intravenous injection, there is a risk of local irritation or inflammation at the injection site.
-
Hypersensitivity Reactions: Although less common with modern contrast agents, the potential for hypersensitivity or allergic-like reactions exists.[8]
-
Transient Physiological Changes: Researchers may observe transient changes in heart rate and blood pressure, particularly with rapid bolus injections. In a study on anesthetized dogs and cats receiving other contrast agents, changes in pulse rate, respiratory rate, and mean arterial pressure were observed.[9][10]
Troubleshooting Guides
Quantitative Data on Physiological Changes
The following table summarizes quantitative data on physiological changes observed in various animal models following this compound™ (mangafodipir trisodium) administration.
| Parameter | Animal Model | Dosage | Observed Effect | Citation |
| Cardiovascular | ||||
| Hemodynamic & Electrophysiological Parameters | Dog (with acute ischemic heart failure) | 10, 60, and 300 µmol/kg (slow i.v. infusion) | Doses up to 60 µmol/kg were well-tolerated. Minor effects were seen at 300 µmol/kg. | [5] |
| Left Ventricular Ejection Fraction (LVEF) | Rat | 22 µmol/kg and 44 µmol/kg | The higher dosage was well tolerated with no significant difference in the mean change in LVEF between the two doses. | [11] |
| Hepatic | ||||
| Liver Enzymes (ALT, AST, LDH) | Rat (ischemia/reperfusion model) | 5 µmol/kg (i.p.) | Significant reduction in the release of ALT, AST, and LDH, indicating hepatoprotective effect. | |
| Liver Toxicity | Dog | Relatively low dosages | Cholangiohepatitis observed in repeated dose toxicity studies. | [1][2] |
| Developmental | ||||
| Fetal Skeletal Malformations | Rat | Daily i.v. injections at dosages slightly greater than clinical dosages | Increased incidence of fetal skeletal abnormalities. | [1][2] |
| Embryo- and Fetotoxicity | Rabbit | Not specified | Observed in preclinical studies. | [1][2] |
| Pharmacokinetics | ||||
| Plasma Half-life (Manganese) | Rat and Dog | Near clinical doses | Less than 25 minutes. | [6] |
| Excretion (Manganese) | Rat and Dog | Near clinical doses | Mainly fecal, with a small fraction in urine. | [6][7] |
| Excretion (DPDP ligand) | Rat and Dog | Near clinical doses | Rapidly and essentially completely in urine. | [6][7] |
Experimental Protocols
Protocol for Intravenous Administration in Rodents
This protocol provides a general guideline for the intravenous (tail vein) administration of this compound™ in mice and rats.
Materials:
-
This compound™ (mangafodipir trisodium) solution at the desired concentration
-
Sterile syringes (1 mL for mice, 1-3 mL for rats)
-
Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)[12]
-
Rodent restraining device
-
Heating lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
Procedure:
-
Preparation: Warm the animal's tail using a heating lamp or by placing the cage on a warming pad for 5-10 minutes to dilate the lateral tail veins.[12] This is a critical step for successful injection.
-
Restraint: Place the rodent in an appropriate restraining device to secure the animal and expose the tail.
-
Site Preparation: Gently wipe the tail with a 70% alcohol pad to clean the injection site and improve visualization of the veins.
-
Injection:
-
Load the syringe with the correct volume of this compound™ solution. Ensure there are no air bubbles.
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Gently insert the needle into the vein. A small flash of blood in the needle hub may indicate successful placement.
-
Inject the solution slowly and steadily.[13] A maximum volume of 0.2 mL in mice and 0.5 mL in rats is generally acceptable for a bolus injection.[12]
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site (closer to the body).
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol for Monitoring and Managing Potential Adverse Events
1. Cardiovascular Monitoring:
-
Baseline Measurement: Before administering this compound™, obtain baseline measurements of heart rate and blood pressure, if your experimental setup allows (e.g., using telemetry or a non-invasive tail-cuff system).
-
Post-Administration Monitoring: Monitor these parameters continuously or at frequent intervals (e.g., 5, 15, and 30 minutes) after administration.
-
Management of Significant Changes:
-
Hypotension/Bradycardia: If a significant drop in blood pressure or heart rate is observed, be prepared to provide supportive care. This may include ensuring the animal is warm and, in severe cases, administering intravenous fluids as directed by a veterinarian.
-
Tachycardia/Hypertension: While less common, if a significant increase in heart rate or blood pressure occurs, ensure the animal is not under stress and monitor until parameters return to baseline.
-
2. Hepatic Function Monitoring:
-
Baseline Blood Collection: Collect a baseline blood sample to measure liver enzymes (e.g., ALT, AST).
-
Post-Administration Blood Collection: Collect blood samples at predetermined time points after this compound™ administration (e.g., 24, 48, 72 hours) to assess for changes in liver enzymes.
-
Management of Elevated Liver Enzymes:
-
If a significant elevation in liver enzymes is detected, consider the following:
-
Hydration: Ensure the animal has free access to water.
-
Supportive Care: Provide nutritional support if the animal shows signs of illness.
-
Consultation: Consult with a veterinarian for further management, which may include the use of hepatoprotective agents, depending on the severity and the experimental context.
-
-
3. Renal Function Monitoring:
-
Baseline Samples: Collect baseline blood and urine samples to measure markers of renal function (e.g., serum creatinine, BUN, urine output).
-
Post-Administration Samples: Collect samples at relevant time points post-administration to monitor for any changes.
-
Management of Altered Renal Function:
-
Hydration: Ensuring adequate hydration is crucial.
-
Veterinary Consultation: Any significant changes in renal function markers warrant immediate consultation with a veterinarian.
-
Visualizations
Caption: Experimental workflow for this compound™ administration in research animals.
Caption: Troubleshooting decision-making for common adverse events.
Caption: Potential signaling pathway for manganese-induced cellular changes.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Mangafodipir - Wikipedia [en.wikipedia.org]
- 4. This compound (Mangafodipir) [benchchem.com]
- 5. Cardiovascular effects of MnDPDP and MnCl2 in dogs with acute ischaemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma pharmacokinetics, tissue distribution and excretion of MnDPDP in the rat and dog after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Acute Adverse Reactions to Contrast Media: Mechanisms and Prevention | Semantic Scholar [semanticscholar.org]
- 9. Adverse reactions following administration of contrast media for diagnostic imaging in anaesthetized dogs and cats: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse reactions following administration of contrast media for diagnostic imaging in anaesthetized dogs and cats: a retrospective study. | Semantic Scholar [semanticscholar.org]
- 11. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. research.uky.edu [research.uky.edu]
Welcome to the technical support center for Teslascan-enhanced imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and correct for image artifacts that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a contrast agent?
A1: this compound, also known by its generic name mangafodipir, is a manganese-based paramagnetic contrast agent. After intravenous administration, the mangafodipir complex releases manganese ions (Mn²⁺). These ions are taken up by tissues, particularly those with high metabolic activity like the liver and pancreas. The paramagnetic properties of Mn²⁺ shorten the T1 relaxation time of surrounding water protons, resulting in a brighter signal (hyperintensity) on T1-weighted magnetic resonance imaging (MRI) scans. This enhancement improves the contrast between different tissues.
Q2: What are the most common types of image artifacts encountered with this compound-enhanced MRI (MEMRI)?
A2: The most common artifacts in MEMRI can be categorized as:
-
Motion Artifacts: These are caused by patient or physiological movement (e.g., respiration, cardiac motion) during the scan and can manifest as ghosting, blurring, or misregistration of images, which is particularly problematic in dynamic contrast-enhanced studies.
-
Signal Intensity Artifacts: High concentrations of manganese can lead to a non-linear relationship between Mn²⁺ concentration and signal enhancement, potentially causing signal saturation or "black-out" artifacts where the signal is unexpectedly low. This can interfere with accurate quantitative analysis, such as T1 mapping.
-
Susceptibility Artifacts: While less common with manganese than with iron-based agents, susceptibility artifacts can still occur, especially at tissue interfaces with different magnetic susceptibilities (e.g., air-tissue or bone-tissue boundaries). These can cause geometric distortion and signal loss.
-
Metal-related Artifacts: If metallic implants are present in or near the imaging field of view, they can cause significant artifacts, including signal loss, pile-up, and geometric distortion.
Q3: Can this compound be used for imaging tissues other than the liver and pancreas?
A3: Yes, in a research setting, this compound is used for Manganese-Enhanced MRI (MEMRI) of various tissues, including the brain, heart, and spinal cord. Its uptake is related to cellular activity and calcium channel function, making it a tool for functional imaging studies in these organs.
Troubleshooting Guides
This section provides a systematic approach to identifying and correcting common image artifacts in this compound-enhanced MRI.
Issue 1: Ghosting or Blurring in the Image
-
Possible Cause: Motion artifacts from patient movement, respiration, or cardiac pulsation.
-
Troubleshooting Steps:
-
Identify the Direction of the Artifact: Motion artifacts are most prominent in the phase-encoding direction.
-
Implement Motion Correction Techniques:
-
Prospective Correction: Use navigator echoes or respiratory gating to acquire data only during periods of minimal motion.
-
Retrospective Correction: Apply post-processing algorithms to correct for motion in the acquired data. Deep learning-based methods have shown promise in reducing motion artifacts in liver DCE-MRI.[1][2][3][4][5]
-
Imaging Sequence Optimization: Use faster imaging sequences to "freeze" motion. Single-shot fast spin-echo sequences can be effective.[6]
-
-
Patient Comfort and Instruction: Ensure the subject is comfortable and provide clear instructions to remain still and hold their breath when required.
-
Issue 2: Unexpectedly Low Signal in Areas of Expected High Manganese Uptake
-
Possible Cause: Signal saturation due to very high concentrations of manganese. The relationship between T1 shortening and signal intensity is not linear; at very short T1 times, the signal can decrease.
-
Troubleshooting Steps:
-
Review Dosing and Timing: Ensure the administered dose of this compound and the timing of the post-contrast imaging are appropriate for the tissue being studied. Signal intensity can saturate at higher doses.[7]
-
Adjust Pulse Sequence Parameters:
-
Flip Angle: For gradient-echo sequences, reducing the flip angle can help mitigate signal saturation.
-
Repetition Time (TR) and Echo Time (TE): Use a shorter TR and TE in T1-weighted sequences.[8]
-
-
Utilize Quantitative T1 Mapping: Instead of relying solely on signal intensity, perform T1 mapping to quantify the changes in T1 relaxation time. This provides a more direct measure of manganese concentration, although saturation effects can still be a concern at very high concentrations.[9]
-
Issue 3: Geometric Distortion or Signal Loss Near Tissue Boundaries
-
Possible Cause: Susceptibility artifacts due to large differences in magnetic susceptibility at interfaces like air/tissue or bone/tissue.
-
Troubleshooting Steps:
-
Choose Appropriate Pulse Sequences: Spin-echo (SE) or fast spin-echo (FSE) sequences are less sensitive to susceptibility artifacts than gradient-echo (GRE) sequences.[10][11]
-
Optimize Acquisition Parameters:
-
Shimming: Ensure proper shimming of the magnetic field to improve homogeneity across the region of interest.
-
Issue 4: Severe Image Distortion or Signal Voids in the Presence of Metal
-
Possible Cause: Metal-related artifacts from surgical clips, implants, or other metallic objects.
-
Troubleshooting Steps:
-
Use Metal Artifact Reduction Sequences (MARS): Many MRI vendors offer specialized pulse sequences designed to minimize metal artifacts, such as MAVRIC (Multi-Acquisition with Variable-Resonance Image Combination) and SEMAC (Slice-Encoding for Metal Artifact Correction).[9][10][11][12]
-
Optimize Standard Pulse Sequences:
-
Use fast spin-echo sequences instead of gradient-echo.[10][11]
-
Increase the receiver bandwidth.
-
Use a higher imaging matrix and thinner slices.[12]
-
Employ STIR (Short Tau Inversion Recovery) for fat suppression instead of chemical shift-based methods, as STIR is less affected by magnetic field inhomogeneities.[10]
-
-
Data Presentation
Table 1: Common this compound-Related Image Artifacts and Recommended Correction Strategies
| Artifact Type | Appearance | Primary Cause | Recommended Correction Strategies |
| Motion Artifacts | Ghosting, blurring, image misregistration | Patient movement, respiration, cardiac pulsation | - Prospective gating/triggering- Retrospective motion correction algorithms- Fast imaging sequences- Breath-holding |
| Signal Saturation | Lower-than-expected signal in regions of high contrast uptake | High concentration of manganese leading to extreme T1 shortening | - Optimize contrast agent dose and timing- Adjust pulse sequence parameters (e.g., lower flip angle)- Utilize quantitative T1 mapping |
| Susceptibility Artifacts | Geometric distortion, signal loss at tissue interfaces | Differences in magnetic susceptibility at tissue boundaries | - Use spin-echo or fast spin-echo sequences- Increase receiver bandwidth- Use thinner slices- Improve magnetic field shimming |
| Metal-Related Artifacts | Severe signal loss, signal pile-up, and geometric distortion | Presence of metallic implants | - Use dedicated Metal Artifact Reduction Sequences (MARS)- Optimize standard sequences (FSE, high bandwidth, thin slices)- Use STIR for fat suppression |
Table 2: Recommended MRI Parameters for this compound-Enhanced Imaging (MEMRI) - General Guidelines
| Parameter | T1-Weighted Imaging | Rationale for MEMRI |
| Pulse Sequence | Spin-Echo (SE) or Spoiled Gradient-Echo (SPGR/FLASH) | T1-weighted sequences are essential to visualize the T1-shortening effect of manganese.[13] |
| Repetition Time (TR) | Short (<500 ms) | Maximizes T1 contrast. |
| Echo Time (TE) | Short (<15 ms) | Minimizes T2* decay and susceptibility artifacts. |
| Flip Angle | 70-90° for SE, variable for GRE | Optimized for T1 weighting. Lower flip angles in GRE can reduce saturation. |
| Fat Suppression | Recommended | Improves visualization of enhancing tissues adjacent to fat. STIR is preferred in the presence of metal artifacts.[10][14][15] |
Note: Specific parameters should be optimized for the scanner, field strength, and tissue of interest.
Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) of the Liver with Motion Correction
-
Pre-Contrast Imaging:
-
Acquire T1-weighted images (e.g., 3D spoiled gradient-echo) before contrast administration to serve as a baseline.
-
Acquire T2-weighted images (e.g., fast spin-echo) for anatomical reference.
-
-
Contrast Administration:
-
Administer this compound intravenously at the recommended dose for the specific research application.
-
-
Dynamic Post-Contrast Imaging:
-
Acquire a series of T1-weighted images at multiple time points (e.g., every 30-60 seconds) to capture the dynamic uptake and washout of the contrast agent.
-
Motion Correction:
-
Instruct the subject to perform breath-holds for each dynamic acquisition if possible.
-
Alternatively, use a free-breathing protocol with respiratory gating or navigator echoes.
-
-
-
Post-Processing:
-
If motion is still present, apply a retrospective motion correction algorithm to the dynamic series. Several studies have demonstrated the effectiveness of deep learning-based methods for liver DCE-MRI.[1][2][3][4][5]
-
Generate parametric maps (e.g., enhancement curves) from the motion-corrected data for quantitative analysis.
-
Protocol 2: Quantitative T1 Mapping for High Manganese Concentration
-
Baseline T1 Mapping:
-
Acquire a baseline T1 map of the region of interest before contrast administration using a suitable T1 mapping sequence (e.g., Modified Look-Locker Inversion Recovery - MOLLI, or a saturation-recovery based method).
-
-
Contrast Administration:
-
Administer this compound.
-
-
Post-Contrast T1 Mapping:
-
Acquire T1 maps at one or more time points after contrast administration.
-
-
Data Analysis:
-
Calculate the change in relaxation rate (ΔR1 = 1/T1_post - 1/T1_pre).
-
Addressing Saturation: If signal saturation is suspected in the T1-weighted source images of the mapping sequence, consider:
-
Using a T1 mapping technique that is less sensitive to very short T1 values.
-
Analyzing the relationship between ΔR1 and the administered dose to identify the non-linear range. Studies have shown a saturation of the T1 shortening effect at high Mn²⁺ concentrations.[9]
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: Cellular uptake and mechanism of action of this compound as an MRI contrast agent.
Workflow for Correcting Motion Artifacts
Caption: A logical workflow for the identification and correction of motion artifacts in MEMRI.
References
- 1. Motion Artifact Reduction Using a Convolutional Neural Network for Dynamic Contrast Enhanced MR Imaging of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Image-based motion artifact reduction on liver dynamic contrast enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [1807.06956] Method for motion artifact reduction using a convolutional neural network for dynamic contrast enhanced MRI of the liver [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. mriquestions.com [mriquestions.com]
- 7. researchgate.net [researchgate.net]
- 8. radiopaedia.org [radiopaedia.org]
- 9. us.medical.canon [us.medical.canon]
- 10. mrimaster.com [mrimaster.com]
- 11. mriquestions.com [mriquestions.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly effective fat suppression in clinical T1-weighted imaging of ischemic and non-ischemic heart disease with DeSPAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radiographics.rsna.org [radiographics.rsna.org]
Optimizing injection protocol for mangafodipir in cardiac MEMRI
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of mangafodipir in cardiac Manganese-Enhanced Magnetic Resonance Imaging (MEMRI).
Frequently Asked Questions (FAQs)
Q1: What is mangafodipir and how does it function as a contrast agent in cardiac MEMRI?
Mangafodipir (Mn-DPDP) is a chelated manganese-based contrast agent. In the bloodstream, the manganese ion (Mn²⁺) dissociates from its carrier molecule, dipyridoxyl diphosphate (B83284) (DPDP). As a paramagnetic calcium analog, Mn²⁺ enters viable cardiomyocytes through voltage-gated calcium channels.[1][2] This intracellular accumulation of manganese shortens the T1 relaxation time of the myocardial tissue, leading to an increased signal intensity (brightness) on T1-weighted MR images.[3][4] This process allows for the assessment of myocardial viability and calcium handling.[1][5]
Q2: What is the recommended dosage of mangafodipir for cardiac MEMRI?
Dosage recommendations vary between human and preclinical studies.
-
Clinical Studies (Human): The typical dose is 5 µmol/kg body weight.[6][7]
-
Preclinical Studies (Rodents): Doses can range from 22 to 44 µmol/kg to achieve sufficient T1 shortening.[1]
It is crucial to consult specific study protocols, as the optimal dose may vary depending on the research question and imaging parameters.
Q3: What is the optimal time window for imaging after mangafodipir injection?
The optimal imaging window depends on the species and the specific protocol.
-
In humans, imaging can be performed up to 60 to 90 minutes after administration to measure the manganese uptake rate.[6] In a study on healthy volunteers, T1 values were significantly reduced 60 minutes after infusion.[4]
-
In preclinical rat models, peak changes in T1 values were observed around 20 minutes for non-chelated manganese, while with mangafodipir, T1 shortening was more gradual, with significant changes observed at 40 minutes post-injection.[1] In pigs, the increase in myocardial relaxation rate (R1) peaked 5 minutes after injection and remained detectable at 35 minutes.[8]
Researchers should perform pilot scans to determine the optimal imaging window for their specific experimental setup.
Troubleshooting Guide
Problem 1: Poor or inconsistent myocardial enhancement.
-
Possible Cause 1: Incorrect Dosage or Administration.
-
Solution: Verify that the correct dose of mangafodipir was administered based on the subject's body weight. Ensure the intravenous injection was successful and the full dose was delivered. For preclinical studies, consider that higher doses (e.g., 44 µmol/kg in rats) may be needed to achieve desired T1 shortening compared to non-chelated manganese agents.[1]
-
-
Possible Cause 2: Suboptimal Imaging Time.
-
Solution: The time course of manganese uptake can vary. Acquire T1 maps at multiple time points post-injection (e.g., 20, 40, and 60 minutes) to capture the peak enhancement.[1] The dissociation of manganese from the DPDP chelate is a kinetic process, which may lead to a slower onset of peak enhancement compared to unchelated manganese chloride.[8]
-
-
Possible Cause 3: Compromised Myocardial Viability or Calcium Channel Function.
-
Solution: Mangafodipir uptake is dependent on functional voltage-gated calcium channels.[1] In areas of myocardial infarction or severe ischemia, there will be little to no enhancement, which is an expected finding.[2] If global poor enhancement is observed in a model expected to be healthy, consider underlying cardiac pathology or the effect of anesthetic agents on calcium channel activity.
-
Problem 2: Presence of image artifacts.
-
Possible Cause 1: Motion Artifacts.
-
Possible Cause 2: Dark Rim Artifacts.
-
Solution: Dark rim artifacts can appear at the blood-myocardium interface and may be mistaken for perfusion defects.[9][11] These are often related to magnetic susceptibility effects and partial volume averaging. Optimizing spatial resolution and ensuring the correct echo time (TE) can help mitigate these artifacts.
-
-
Possible Cause 3: Susceptibility Artifacts from Implants.
-
Solution: Metallic implants can cause significant signal loss and distortion.[12] If imaging subjects with metallic implants, use optimized gradient-recalled echo (GRE) sequences with a short TE and turn off flow compensation, as these have been shown to reduce artifact size compared to standard steady-state free precession (SSFP) sequences.[12]
-
Data Summary Tables
Table 1: Recommended Dosages for Mangafodipir in Cardiac MEMRI
| Subject | Recommended Dose (µmol/kg) | Reference(s) |
| Human | 5 | [6][7] |
| Rat | 22 - 44 | [1] |
| Pig | 5 - 15 | [8] |
Table 2: T1 Shortening in Healthy Rat Myocardium (7T MRI) [1]
| Contrast Agent | Dose (µmol/kg) | Time Point | Myocardial T1 Shortening (%) |
| Mangafodipir | 22 | 20 min | 8.5 ± 4.2 |
| Mangafodipir | 44 | 20 min | 12.8 ± 3.4 |
| Mangafodipir | 44 | 40 min | 15.0 ± 2.9 |
| EVP1001-1 (non-chelated) | 22 | 20 min | 28.0 ± 4.4 |
| MnCl₂ (non-chelated) | 22 | 20 min | 29.4 ± 5.1 |
Experimental Protocols & Visualizations
Mangafodipir Uptake and Mechanism of Action
Manganese ions (Mn²⁺) act as calcium analogs to enter cardiomyocytes. The process begins with the intravenous injection of the chelated compound, mangafodipir (Mn-DPDP). In circulation, Mn²⁺ dissociates from DPDP and is then taken up by cardiomyocytes through L-type calcium channels, a process that is dependent on cellular viability and activity.
General Experimental Workflow for Cardiac MEMRI
A typical cardiac MEMRI experiment involves several key steps, from animal preparation and baseline scanning to contrast administration and post-contrast imaging. Careful planning and execution at each stage are critical for acquiring high-quality, reproducible data.
Detailed Protocol: Cardiac MEMRI in a Rodent Model
This protocol is a general guideline for performing cardiac MEMRI with mangafodipir in a rat model.
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (1.5-2% in oxygen).
-
Establish intravenous access via a tail vein catheter for contrast agent administration.
-
Place ECG electrodes on the paws for cardiac gating.
-
Position the animal on a heated cradle to maintain body temperature.
-
-
MRI Setup:
-
Use a 7T small-animal MRI scanner with a dedicated cardiac coil.
-
Position the animal in the magnet and ensure a stable ECG signal.
-
-
Pre-Contrast Imaging:
-
Acquire scout images to locate the heart.
-
Perform cine imaging in the short-axis and long-axis views to assess cardiac function.
-
Obtain a baseline T1 map of the left ventricle using a suitable T1 mapping sequence (e.g., MOLLI, SASHA).
-
-
Contrast Administration:
-
Prepare a solution of mangafodipir.
-
Administer a bolus of mangafodipir (e.g., 44 µmol/kg) via the tail vein catheter over 1-2 minutes.[1]
-
Follow the injection with a saline flush.
-
-
Post-Contrast Imaging:
-
Begin acquiring a series of T1 maps at the same slice positions as the baseline maps.
-
Acquire data at multiple time points (e.g., 20, 40, and 60 minutes post-injection) to characterize the manganese uptake kinetics.[1]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the myocardial septum in the pre- and post-contrast T1 maps.
-
Calculate the change in T1 relaxation time (ΔT1) or relaxation rate (ΔR1, where R1 = 1/T1) for each time point.
-
Generate parametric maps to visualize the spatial distribution of manganese enhancement.
-
Troubleshooting Logic Tree
When encountering suboptimal results, a logical approach can help identify and resolve the issue.
References
- 1. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese-enhanced MRI of the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ictargets.com [ictargets.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Frontiers | Assessment of Cardiac Toxicity of Manganese Chloride for Cardiovascular Magnetic Resonance [frontiersin.org]
- 8. Uptake of MnCl2 and mangafodipir trisodium in the myocardium: a magnetic resonance imaging study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiology.queensu.ca [radiology.queensu.ca]
- 10. epos.myesr.org [epos.myesr.org]
- 11. mriquestions.com [mriquestions.com]
- 12. Optimized protocols for cardiac magnetic resonance imaging in patients with thoracic metallic implants - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions for long-term studies with Teslascan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers conducting or planning long-term studies involving Teslascan (mangafodipir). Given that this compound has been withdrawn from the market in the United States (2003) and the European Union (2010) due to commercial reasons and toxicity concerns, this guide also addresses the associated challenges and potential considerations for alternative approaches.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, with the generic name Mangafodipir (MnDPDP), is a paramagnetic contrast agent that was previously approved for clinical magnetic resonance imaging (MRI) to enhance the visualization of lesions in the liver and pancreas.[2][3][4] Its mechanism of action involves the in vivo dissociation of the mangafodipir trisodium (B8492382) complex. This releases paramagnetic manganese ions (Mn²⁺).[2] These Mn²⁺ ions are taken up by healthy tissues, particularly those with high mitochondrial activity like the liver and pancreas.[2] The accumulation of manganese shortens the longitudinal relaxation time (T1) of water protons in these tissues, causing them to appear brighter on T1-weighted MRI scans. This provides a contrast against abnormal or cancerous tissues that do not uptake the ion.[1][2][3]
Q2: What are the primary challenges of using this compound in long-term studies?
The main challenges associated with the long-term use of this compound are:
-
Manganese Toxicity: The in vivo release of free Mn²⁺ ions can lead to their accumulation in various tissues. Long-term exposure is known to be associated with a risk of a Parkinson-like syndrome due to accumulation in the brain.[1] There are also concerns about potential myocardial depression as Mn²⁺ can enter heart cells.[1]
-
Low Chelate Stability: this compound has a relatively low chelate stability, which facilitates the release of Mn²⁺ ions. While this is necessary for its function as a contrast agent, it also contributes to the risk of toxicity.[2]
-
Market Withdrawal: this compound is no longer commercially available in the US and EU, making it difficult to source for new or ongoing long-term studies.[1]
-
Limited Long-Term Safety Data: While short-term side effects are documented, comprehensive data on the safety of long-term, repeated administration is scarce.[5]
Q3: Are there any known long-term side effects of this compound?
While most reported adverse reactions to this compound are transient and of mild intensity (such as a feeling of warmth, headache, and nausea), the primary concern for long-term exposure is the potential for manganese toxicity.[4][6][7] Chronic exposure to manganese in industrial settings has been linked to a neurological disorder resembling Parkinson's disease.[1] Patients with liver failure are at an increased risk.[1]
Q4: What are the potential alternatives to this compound for long-term imaging studies?
Given the market withdrawal and toxicity concerns of this compound, researchers are exploring alternatives. Manganese-based contrast agents are still of interest, with a focus on developing chelates that bind more strongly to the manganese ion to prevent the release of the toxic free ion.[1][8] Other potential alternatives to gadolinium-based contrast agents (GBCAs) that are being investigated include iron-based agents and chemical exchange saturation transfer (CEST) imaging.[9] For liver imaging, other hepatobiliary contrast agents may be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Signal Enhancement/Artifacts | Patient Movement: Can cause ghosting or blurring. | Use motion correction techniques and ensure the subject is comfortable and still. |
| Incorrect Imaging Parameters: Suboptimal pulse sequence parameters. | Optimize T1-weighted sequences for manganese-enhanced imaging. Consult MRI application specialists. | |
| Metal Implants: Can cause significant signal void and distortion. | Screen subjects for metal implants prior to imaging. Use metal artifact reduction sequences if available. | |
| Poor Contrast Enhancement | Insufficient Dose or Infusion Rate: The administered dose may be too low or the infusion rate too slow for optimal enhancement. | Adhere to the recommended dose of 0.5 ml/kg bodyweight and an infusion rate of 2-3 ml/min for liver imaging and 4-6 ml/min for pancreatic imaging.[4][10] |
| Impaired Organ Function: Reduced liver or pancreas function can affect the uptake of manganese. | Assess the subject's organ function. Be aware that impaired function can alter pharmacokinetics and increase toxicity risk.[5] | |
| Timing of Imaging: Imaging performed too early or too late after administration. | Near maximal enhancement is typically observed 15-20 minutes after the start of administration and can last for about 4 hours.[4][10] | |
| Subject Experiencing Adverse Effects (e.g., nausea, flushing) | Infusion Rate: A faster infusion rate can increase the likelihood of mild to moderate adverse reactions.[6][10] | Consider reducing the infusion rate within the recommended range. |
| Hypersensitivity: Although rare, allergic reactions can occur. | Ensure appropriate medical support is available. Discontinue infusion if a serious reaction is suspected.[10] |
Quantitative Data Summary
Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Recommended Dose | 0.5 ml/kg bodyweight (5 µmol/kg) | [6][10] |
| Manganese Initial Plasma Half-life | ≤ 20 minutes | [6][10] |
| Fodipir Initial Plasma Half-life | ~50 minutes | [6][10] |
| Manganese Volume of Distribution | 0.5 - 1.5 L/kg | [6][10] |
| Fodipir Volume of Distribution | 0.17 - 0.45 L/kg | [6][10] |
| Manganese Elimination | ~15-20% in urine within 24 hours; remainder primarily in feces over 4 days. | [5][10] |
| Fodipir Elimination | Nearly all excreted in urine within 24 hours. | [10] |
Reported Adverse Reaction Frequencies
| Frequency | Adverse Reactions | Reference |
| Very Common (≥ 1/10) | Feeling of warmth/flushing | [6] |
| Common (≥ 1/100 to < 1/10) | Headache, Nausea | [4][6] |
| Uncommon (≥ 1/1,000 to < 1/100) | Skin reaction, Rhinitis, Sore throat, Dizziness, Asthenia, Taste perversion, Palpitation, Abdominal pain, Diarrhea, Vomiting, Pyrexia, Injection site pain | [6] |
Experimental Protocols
Standard Administration Protocol for this compound-Enhanced MRI
-
Subject Preparation:
-
Obtain informed consent.
-
Screen for contraindications, including pregnancy, lactation, severe liver or kidney disease, and hypersensitivity to the components of this compound.[10]
-
Establish intravenous access.
-
-
Dosage Calculation:
-
Administration:
-
Imaging:
-
Post-Procedure Monitoring:
-
Monitor the subject for any adverse reactions during and after the infusion.
-
Visualizations
Caption: Mechanism of action of this compound for MRI contrast enhancement.
Caption: Logical workflow for a long-term study involving this compound.
Caption: Dual role of manganese from this compound in imaging and cellular pathways.
References
- 1. mriquestions.com [mriquestions.com]
- 2. This compound (Mangafodipir) [benchchem.com]
- 3. drquay.com [drquay.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. appliedradiology.com [appliedradiology.com]
- 10. ec.europa.eu [ec.europa.eu]
Enhancing Teslascan signal stability for quantitative analysis
Welcome to the technical support center for enhancing Teslascan signal stability in quantitative analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during quantitative analysis using this compound.
Signal Stability and Reproducibility
Q1: We are observing high variability in signal enhancement between subjects in our longitudinal study. What are the potential causes and how can we minimize this?
A1: High inter-subject variability is a common challenge in quantitative MRI studies. Several factors related to both the subject and the experimental protocol can contribute to this.
Potential Causes:
-
Physiological Differences: Variations in subject hydration, cardiac output, and metabolic state can influence the pharmacokinetics of this compound.
-
Inconsistent Administration: Differences in the infusion rate and total dosage of this compound can lead to variable signal enhancement.[1]
-
Timing of Acquisition: The time between this compound administration and image acquisition is critical, as the contrast enhancement is not instantaneous and changes over time.[1][2]
-
Scanner-related Variability: Fluctuations in the MRI scanner's performance over time can introduce variability.
Troubleshooting and Solutions:
-
Standardize Subject Preparation: Instruct subjects to maintain a consistent level of hydration and fast for a set period before the scan.
-
Consistent this compound Administration: Use an infusion pump for precise control over the administration rate. Ensure accurate dose calculation based on subject body weight.[1]
-
Strict Timing Protocol: Adhere to a strict and consistent time delay between the start of the infusion and the beginning of the image acquisition sequence. Near maximal enhancement of the liver and pancreas is generally observed 15-20 minutes from the start of administration and lasts for approximately 4 hours.[1]
-
Regular Quality Assurance: Perform regular quality assurance scans using a phantom to monitor the scanner's performance and stability.
Q2: Our quantitative T1 maps show unexpected artifacts after this compound administration. What could be the cause and how can we correct for this?
A2: Post-contrast artifacts in T1 maps can arise from several sources. Identifying the type of artifact is the first step in troubleshooting.
Common Artifacts and Solutions:
-
Motion Artifacts: Increased scan time after contrast administration can lead to a higher likelihood of subject motion.
-
Solution: Use motion correction techniques during post-processing. If possible, shorten the acquisition sequence.
-
-
Susceptibility Artifacts: These can be exacerbated by the presence of the paramagnetic manganese ions, especially at air-tissue interfaces.
-
Solution: Use parallel imaging techniques and consider shimming before the post-contrast scan.
-
-
Incorrect T1 Fitting: The presence of a contrast agent alters the tissue's magnetic properties, which can sometimes lead to errors in the T1 fitting algorithm.
-
Solution: Ensure your T1 mapping sequence and fitting algorithm are validated for use with contrast agents. It may be necessary to adjust the fitting model.
-
A logical approach to troubleshooting these artifacts is outlined in the diagram below.
Quantitative Accuracy
Q3: How does this compound's mechanism of action affect quantitative signal analysis?
A3: this compound, or mangafodipir, is a chelate of manganese and fodipir.[1][3] After intravenous administration, it undergoes dephosphorylation and dissociation, releasing paramagnetic manganese ions (Mn²⁺).[1][4] These Mn²⁺ ions are taken up by tissues, particularly those with high metabolic activity like the liver and pancreas.[1][4]
The core of its effect on quantitative analysis lies in the interaction of Mn²⁺ with water protons. The paramagnetic manganese shortens the longitudinal relaxation time (T1) of these protons.[4][5] This T1 shortening leads to an increased signal intensity on T1-weighted images.[1][2] For quantitative analysis, this means that the measured T1 values will decrease in tissues that have taken up the manganese ions. The degree of T1 reduction can be used as a quantitative measure of tissue function or perfusion.
The following diagram illustrates the signaling pathway of this compound.
Q4: We are trying to quantify the change in T1 relaxation time pre- and post-Teslascan administration. What is a reliable experimental protocol to ensure accurate measurements?
A4: A robust protocol is essential for accurate quantitative T1 measurements. Below is a detailed experimental protocol for a typical pre- and post-contrast T1 mapping study.
Experimental Protocols
Protocol: Quantitative T1 Mapping with this compound
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan to reduce physiological variability.
-
Ensure consistent hydration levels.
-
Obtain informed consent.
-
-
Pre-Contrast Imaging:
-
Position the subject in the MRI scanner.
-
Perform localizer scans.
-
Acquire a baseline T1 map of the region of interest using a validated T1 mapping sequence (e.g., MOLLI, SASHA, or IR-SE).
-
-
This compound Administration:
-
Post-Contrast Imaging:
-
Wait for a standardized time period after the start of the infusion before beginning the post-contrast scan. A delay of 15-20 minutes is recommended for near-maximal enhancement.[1]
-
Acquire a post-contrast T1 map using the identical imaging sequence and parameters as the pre-contrast scan.
-
-
Data Analysis:
-
Perform motion correction and co-register the pre- and post-contrast T1 maps.
-
Define regions of interest (ROIs) in the target tissue and a reference tissue.
-
Calculate the mean T1 values within the ROIs for both pre- and post-contrast scans.
-
The change in T1 (ΔT1) can be calculated as: ΔT1 = T1_pre - T1_post.
-
The following diagram outlines this experimental workflow.
References
Technical Support Center: Minimizing Motion Artifacts in High-Field Functional MRI
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize motion artifacts in your Teslascan-based functional MRI (fMRI) experiments. The information presented here is compiled to be broadly applicable to high-field MRI systems. Motion is a significant source of noise in fMRI data, and effectively mitigating its effects is crucial for the reliability and validity of your research findings.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in fMRI and why are they a problem?
Q2: What are the common visual indicators of motion in fMRI data?
A: Common indicators include "ringing" or "ghosting" in the images, blurring, and sudden shifts in brain position between volumes. Time-series plots of the fMRI signal may show sharp spikes or drifts that are not related to the experimental paradigm. Tools that calculate motion parameters, such as Framewise Displacement (FD), can provide a quantitative measure of motion.
Q3: What is Framewise Displacement (FD) and what is a typical threshold for data quality?
A: Framewise Displacement (FD) is a metric that summarizes the total head motion from one fMRI volume to the next, combining translations and rotations into a single value.[4][5] While there is no universal threshold, a common practice for resting-state fMRI is to consider volumes with an FD greater than 0.5 mm as having excessive motion.[6][7] Some studies employ a more stringent threshold of 0.2 mm or 0.3 mm, especially in high-motion pediatric cohorts.[7][8]
Q4: What is the difference between prospective and retrospective motion correction?
A: Prospective motion correction (PMC) attempts to correct for motion in real-time during the scan by adjusting the scanner's imaging parameters to follow the subject's head movements.[1][3] Retrospective motion correction is applied to the data after the scan is complete and involves computationally realigning the acquired images.[1][3] While retrospective methods are widely used, they cannot correct for certain motion-related effects like spin-history.[1][3]
Q5: Can I combine prospective and retrospective motion correction?
A: Yes, and it is often advantageous. Using prospective correction can reduce the severity of motion artifacts at the source, and any residual motion can then be addressed with retrospective techniques. This combination can be particularly effective in studies with significant subject motion.[3]
Q6: What is "scrubbing" or "censoring" in the context of fMRI data analysis?
A: Scrubbing, or censoring, is a retrospective technique where fMRI volumes that are heavily contaminated by motion are identified and excluded from the final data analysis. This is often done by setting a threshold for Framewise Displacement (FD) and removing any volumes that exceed this threshold.[7]
Q7: Which software packages are commonly used for motion correction?
A: Several widely used software packages for fMRI analysis include tools for motion correction. The most common are SPM (Statistical Parametric Mapping), FSL (FMRIB Software Library), and AFNI (Analysis of Functional NeuroImages).[9][10][11] These packages offer robust algorithms for retrospective motion correction.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating motion-related issues in your fMRI data.
Problem 1: Gradual signal drift in the time-series.
-
Possible Cause: Slow, continuous head movement during the scan.
-
Solution:
-
Review Motion Parameters: Check the motion parameter plots (translations and rotations) for slow, consistent changes over time.
-
Subject Comfort: Ensure the subject is as comfortable as possible with adequate padding to minimize slow drifts in position.
-
Retrospective Correction: Standard retrospective realignment algorithms in software like SPM or FSL are generally effective at correcting for slow drifts.
-
Nuisance Regression: Include the motion parameters (and their derivatives) as nuisance regressors in your statistical model to account for residual variance explained by motion.
-
Problem 2: Sudden spikes or "steps" in the fMRI time-series.
-
Possible Cause: Abrupt, jerky movements from the subject (e.g., coughing, swallowing).
-
Solution:
-
Identify Spikes: Use Framewise Displacement (FD) or DVARS (temporal derivative of RMS variance over voxels) to pinpoint the exact volumes where spikes occur.
-
Scrubbing/Censoring: Remove the identified high-motion volumes from your data. A common approach is to set an FD threshold (e.g., > 0.5 mm) and exclude any volumes that exceed it.[7]
-
Interpolation: Some advanced techniques can interpolate the signal for the removed volumes, although this should be done with caution.
-
Problem 3: Task-correlated motion.
-
Possible Cause: The subject's movement is synchronized with the experimental task (e.g., moving the head with a button press). This is particularly problematic as it can lead to false activations.
-
Solution:
-
Task Design: If possible, design the task to minimize movement. For overt speech tasks, consider the timing and nature of the responses.
-
Subject Training: Instruct subjects to remain as still as possible and to decouple their task responses from any head movement.
-
Motion Regression: Including motion parameters as nuisance regressors is crucial. However, be aware that if the motion is highly correlated with the task, this can reduce the power to detect true activations.
-
Frame Censoring: This can be more effective than regression for task-correlated motion, as it removes the corrupted data points rather than just modeling their variance.
-
Quantitative Data on Motion Correction Techniques
The effectiveness of different motion correction strategies can be quantified using various metrics. The following table summarizes some key findings from the literature.
| Motion Correction Technique | Key Metric | Finding | Source |
| Prospective Motion Correction (PMC) | Temporal Signal-to-Noise Ratio (tSNR) | In subjects with large, intentional movements, PMC reduced the tSNR loss to 20%, compared to a 45% loss without PMC. | [12][13] |
| Real-time Motion Feedback | Framewise Displacement (FD) | Providing real-time visual feedback on head motion significantly reduced the average FD from 0.347 mm to 0.282 mm. | [4] |
| Retrospective Correction (Software Comparison) | Motion Estimation Accuracy | In phantom data, AFNI and SPM2 were found to be the most accurate in estimating motion parameters. | [10] |
| Volume Censoring ("Scrubbing") | Data Quality (Correlation with motion) | With a censoring threshold of FD > 0.3 mm, 83% of subjects in a high-motion pediatric cohort were retained with good data quality. | [8] |
| Motion Regressors | Mean Whole-Brain Variance | Including motion parameters as regressors reduces the mean whole-brain variance, indicating a reduction in motion-related artifacts. | [14] |
Experimental Protocols
Protocol 1: Standard Retrospective Motion Correction using SPM
This protocol outlines the essential steps for retrospective motion correction within the Statistical Parametric Mapping (SPM) software package.
Objective: To realign a time-series of fMRI volumes to correct for subject motion.
Methodology:
-
Data Conversion: Convert your raw DICOM images to the NIfTI format.
-
Open SPM: Launch MATLAB and open the SPM interface.
-
Select "Realign (Est & Reslice)": From the SPM menu, choose this option to perform both estimation of motion parameters and reslicing of the images in a single step.
-
Specify Data: In the batch editor, for the "Data: Session" field, select all the functional volumes for a single subject's run.
-
Estimation Options:
-
Quality: A higher quality setting (e.g., 0.9) will improve the accuracy of the realignment but will take longer.
-
Separation: This is the distance between points sampled in the reference image. The default is usually sufficient.
-
Cost Function: The "Normalised Mutual Information" is a robust choice.
-
-
Reslice Options:
-
Resliced Images: Select "All Images" to create a new set of realigned fMRI volumes.
-
Interpolation: A "4th Degree B-Spline" is a good balance between accuracy and computational time.
-
-
Run Batch: Execute the batch job.
-
Quality Check: After the process is complete, view the motion parameter plots that are generated. These plots will show the translations (in mm) and rotations (in radians) over the course of the scan. Look for any excessive movements. You can also use the "Check Reg" function in SPM to visually inspect the alignment of the realigned images.[15]
Protocol 2: General Workflow for Prospective Motion Correction (PMC)
This protocol describes the general steps involved in setting up and running an fMRI experiment with prospective motion correction. The specific implementation will vary depending on the scanner manufacturer and the tracking system used.
Objective: To minimize motion artifacts in real-time during fMRI data acquisition.
Methodology:
-
System Setup:
-
An external motion tracking system (e.g., an optical camera with a marker attached to the subject's head) is required.
-
This system must be integrated with the MRI scanner's control software to allow for real-time updates of the imaging sequence.
-
-
Subject Preparation:
-
Attach the motion tracking marker to the subject's head, typically via a bite bar or a forehead strap, ensuring it is secure and will not move independently of the head.
-
Position the subject in the scanner and ensure the tracking camera has a clear line of sight to the marker.
-
-
Calibration:
-
Perform a calibration sequence to establish the relationship between the coordinate system of the tracking camera and the coordinate system of the MRI scanner.
-
-
Sequence Programming:
-
The fMRI pulse sequence must be programmed to accept real-time updates to the slice position and orientation based on the motion parameters provided by the tracking system.
-
-
Data Acquisition:
-
Begin the fMRI scan. The tracking system will continuously monitor the position of the marker.
-
With each detected movement, the system sends the updated position and orientation parameters to the scanner.
-
The scanner adjusts the gradients and radio-frequency pulses for the subsequent volume acquisition to match the new head position.
-
-
Post-Acquisition Analysis:
-
Even with PMC, it is recommended to perform a quality check of the data for any residual motion.
-
Retrospective motion correction can be applied to correct for any small, uncorrected movements.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for managing motion artifacts in fMRI experiments.
Caption: A decision tree for troubleshooting common motion artifacts in fMRI data.
Caption: An experimental workflow for an fMRI study incorporating motion correction steps.
Caption: Logical relationship between different strategies for minimizing motion artifacts.
References
- 1. Prospective motion correction in functional MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Prospective Motion Correction in Functional MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time feedback reduces participant motion during task-based fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to detect, characterize, and remove motion artifact in resting state fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Can this data be saved? Techniques for high motion in resting state scans of first grade children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of fMRI motion correction software tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Prospective motion correction of fMRI: Improving the quality of resting state data affected by large head motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Robust Motion Regression of Resting-State Data Using a Convolutional Neural Network Model [frontiersin.org]
- 15. Frontiers | A functional MRI pre-processing and quality control protocol based on statistical parametric mapping (SPM) and MATLAB [frontiersin.org]
Best practices for handling and storage of mangafodipir for research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of mangafodipir in a research setting.
Frequently Asked Questions (FAQs)
1. What is mangafodipir?
Mangafodipir, also known as MnDPDP, is a chelate of manganese (Mn²⁺) and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[1] It was initially developed as a contrast agent for magnetic resonance imaging (MRI).[2][3] In research, it is investigated for its therapeutic potential as a superoxide (B77818) dismutase (SOD) mimetic, protecting cells from oxidative stress.[1][3]
2. What is the mechanism of action of mangafodipir?
Mangafodipir's therapeutic effects are attributed to its manganese superoxide dismutase (MnSOD) mimetic activity, which helps to mitigate cellular damage caused by reactive oxygen species (ROS).[3][4] The intact Mn²⁺-fodipir complex is responsible for this therapeutic activity.[1] It scavenges oxygen free radicals, including superoxide anion, hydrogen peroxide, and the hydroxyl radical.[5] This action helps to protect macromolecules like DNA from damage and reduces the chemotoxicity associated with oxidative stress in normal tissues.[5]
3. How should I store mangafodipir trisodium (B8492382) powder?
The solid form of mangafodipir trisodium should be stored at 4°C in a sealed container, away from moisture.[6] For long-term storage, it is stable under these recommended conditions.[7]
4. How do I prepare a stock solution of mangafodipir?
To prepare a stock solution, mangafodipir trisodium can be dissolved in water or phosphate-buffered saline (PBS).[6] It may require sonication to fully dissolve.[6] For example, a 10 mM stock solution can be prepared in water.[6]
5. How should I store mangafodipir stock solutions?
Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6] For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[6] The containers should be sealed and protected from moisture.[6]
6. What is the stability of mangafodipir in solution?
Mangafodipir has low in vivo stability, with a significant portion of the complex dissociating after administration.[1] This dissociation is primarily caused by transmetallation with plasma zinc (Zn²⁺), which has a higher affinity for the fodipir ligand than Mn²⁺.[1][8] In plasma, mangafodipir trisodium is not detectable after 2 hours.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The solution may have been subjected to multiple freeze-thaw cycles, or the storage temperature was not consistently maintained. | Warm the solution gently and use sonication to aid dissolution.[6] For future use, ensure proper aliquoting and stable storage temperatures.[6] |
| Inconsistent experimental results | Degradation of mangafodipir in the working solution. In vivo, the dissociation of the Mn²⁺-fodipir complex can lead to variability.[1] | Prepare fresh working solutions for each experiment from a properly stored stock solution.[6] Consider the in vivo instability and the rapid metabolism of mangafodipir when designing animal experiments.[8][9] |
| Low therapeutic efficacy observed | The therapeutic SOD mimetic activity is dependent on the intact Mn²⁺-fodipir complex.[1] Dissociation reduces its effectiveness. | Ensure that the experimental conditions minimize the dissociation of the complex before its intended action. For in vivo studies, be aware that approximately 80% of the complex can dissociate.[1] |
| Unexpected cellular toxicity | Release of free Mn²⁺ from the fodipir ligand can contribute to toxicity.[1] | Use the lowest effective concentration of mangafodipir in your experiments. Consider using a more stable analogue like calmangafodipir for applications where Mn²⁺ release is a concern.[1] |
Quantitative Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | MnDPDP, Mangafodipir Trisodium | [7] |
| Molecular Formula | C₂₂H₂₇MnN₄Na₃O₁₄P₂ | [7] |
| Molecular Weight | 757.32 g/mol | [7] |
| Appearance | Yellow solid | [9] |
| Solubility | Readily soluble in water.[10] H₂O: 33.33 mg/mL (44.01 mM); PBS: 100 mg/mL (132.04 mM).[6] | [6][10] |
Storage and Stability of Solutions
| Storage Temperature | Duration | Conditions | Reference |
| -80°C | 6 months | Sealed storage, away from moisture | [6] |
| -20°C | 1 month | Sealed storage, away from moisture | [6] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Preparation of Stock Solution:
-
Preparation of Working Solution:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Replace the existing medium with the medium containing the desired concentration of mangafodipir.
-
Incubate the cells for the specified duration of the experiment.
-
General Protocol for In Vivo Animal Studies
-
Preparation of Dosing Solution:
-
Administration:
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects.
-
Proceed with the experimental timeline and sample collection as planned.
-
Visualizations
Caption: Mangafodipir's SOD mimetic action.
Caption: Workflow for mangafodipir experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Mangafodipir | C22H30MnN4O14P2 | CID 76967443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mangafodipir - Wikipedia [en.wikipedia.org]
- 4. Calmangafodipir [Ca4Mn(DPDP)5], mangafodipir (MnDPDP) and MnPLED with special reference to their SOD mimetic and therapeutic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Physicochemical characterisation of mangafodipir trisodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Teslascan vs. Gadolinium-Based Contrast Agents in MRI
For researchers and drug development professionals, the choice of a magnetic resonance imaging (MRA) contrast agent is pivotal for obtaining high-quality preclinical data. This guide provides an objective comparison of Teslascan (mangafodipir trisodium), a manganese-based contrast agent, and the widely used gadolinium-based contrast agents (GBCAs). While this compound has been withdrawn from the market due to safety concerns, its unique mechanism of action and the ongoing development of other manganese-based agents warrant a comparative analysis for researchers exploring novel contrast agent technologies.
This comparison synthesizes preclinical and clinical data to highlight the performance and safety profiles of these two classes of contrast agents. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation in a preclinical setting.
Mechanism of Action: A Tale of Two Metals
The contrast-enhancing properties of both this compound and GBCAs stem from their paramagnetic metal ions, which alter the relaxation times of water protons in their vicinity, primarily shortening the T1 relaxation time and thus increasing signal intensity on T1-weighted MRI images. However, their biological handling and cellular interactions differ significantly.
This compound (Mangafodipir Trisodium): this compound is a chelate of manganese (Mn2+) and the ligand fodipir (B38996) (dipyridoxyl diphosphate, DPDP).[1][2] Following intravenous administration, the Mn-DPDP complex is designed to be taken up by hepatocytes in the liver and acinar cells in the pancreas.[3][4] Subsequently, the manganese is released from the chelate and interacts with intracellular water molecules, leading to a strong T1-shortening effect and significant enhancement of these tissues.[5][6] This hepatobiliary-specific uptake allows for improved delineation of liver lesions, which typically do not take up the agent and therefore appear as dark areas against a bright liver parenchyma.[4][7][8]
Gadolinium-Based Contrast Agents (GBCAs): GBCAs consist of a gadolinium ion (Gd3+) tightly bound to a chelating ligand.[9] Unlike this compound, most GBCAs are extracellular agents, meaning they distribute in the blood plasma and interstitial space without significant intracellular uptake.[10] Their primary mechanism of enhancement relies on increasing the signal of tissues with high vascularity or in areas where the blood-brain barrier is disrupted. GBCAs are categorized into two main structural classes: linear and macrocyclic, which differ in the stability of the gadolinium-chelate complex.[9][11] Macrocyclic agents form a more stable cage around the gadolinium ion, reducing the risk of toxic free gadolinium release.[9]
dot
Performance Comparison: Quantitative Data
The following tables summarize key performance parameters for this compound and representative GBCAs based on available preclinical and clinical data. It is important to note that direct head-to-head preclinical studies are limited, and some data is extrapolated from clinical observations.
Table 1: Relaxivity of this compound and Representative GBCAs
| Contrast Agent | Type | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium |
| This compound (Mangafodipir) | Manganese-based | ~3.0 - 5.0 ¹ | Not widely reported | 1.5 | Plasma/Blood |
| Gadopentetate dimeglumine (Magnevist®) | Linear GBCA | ~4.1 | ~5.6 | 1.5 | Plasma |
| Gadobenate dimeglumine (MultiHance®) | Linear GBCA | ~6.3 | ~8.5 | 1.5 | Plasma |
| Gadoterate meglumine (B1676163) (Dotarem®) | Macrocyclic GBCA | ~3.4 | ~4.3 | 1.5 | Plasma |
| Gadobutrol (Gadavist®) | Macrocyclic GBCA | ~4.8 | ~5.8 | 1.5 | Plasma |
¹ In vitro relaxivity of the chelated compound. The in vivo effect is amplified by intracellular accumulation.
Table 2: Signal Enhancement in Liver MRI
| Contrast Agent | Dose | Signal-to-Noise Ratio (SNR) Increase in Liver | Lesion-to-Liver Contrast-to-Noise (CNR) |
| This compound (Mangafodipir) | 5 µmol/kg | Significant increase | High for non-hepatocellular lesions[1] |
| Gadobenate dimeglumine | 0.1 mmol/kg | Significant increase | Comparable to Mangafodipir[1] |
| Gadopentetate dimeglumine | 0.1 mmol/kg | Moderate increase | Lower than Mangafodipir for certain lesions[12] |
Experimental Protocols for Preclinical Comparison
For researchers aiming to conduct their own comparative studies, the following provides a generalized experimental workflow and detailed protocols for evaluating MRI contrast agents in a preclinical rodent model.
dot
Animal Model
-
Species: Wistar rats (male, 200-250g).
-
Model: For liver imaging studies, an orthotopic liver tumor model can be established by injecting syngeneic tumor cells (e.g., N1-S1 hepatoma cells) into the liver lobe.
-
Group Size: A minimum of 6-8 animals per contrast agent group and a control group (saline injection) is recommended for statistical power.
MRI Acquisition
-
MRI System: A 3T or higher preclinical MRI scanner is recommended.[13]
-
Anesthesia: Animals should be anesthetized using isoflurane (B1672236) (1-2% in oxygen) and body temperature maintained at 37°C.
-
Imaging Protocol:
-
Pre-contrast: T1-weighted spin-echo or gradient-echo sequences of the abdomen.
-
Contrast Administration: Intravenous injection of this compound (e.g., 5 µmol/kg) or a GBCA (e.g., 0.1 mmol/kg) via a tail vein catheter.
-
Post-contrast: Dynamic T1-weighted imaging immediately after injection and at various time points (e.g., 1, 5, 15, 30, 60 minutes) to assess pharmacokinetics. For hepatobiliary agents like this compound, delayed imaging at 1-4 hours is crucial.[7]
-
Data Analysis
-
Region of Interest (ROI) Analysis: ROIs should be drawn on the liver parenchyma, tumor tissue, and muscle (for background noise) on the T1-weighted images.
-
Signal-to-Noise Ratio (SNR): Calculated as the mean signal intensity within the liver or tumor ROI divided by the standard deviation of the signal in a background ROI.
-
Contrast-to-Noise Ratio (CNR): Calculated as the absolute difference in SNR between the liver and tumor ROIs.
-
Pharmacokinetics: The time-course of signal enhancement in different tissues can be plotted to determine parameters like time to peak enhancement and washout rate.
Biodistribution and Toxicity Assessment
-
Tissue Collection: At the end of the imaging study, animals are euthanized, and major organs (liver, kidneys, spleen, brain, bone) are collected.
-
Elemental Analysis: The concentration of manganese or gadolinium in the collected tissues is quantified using inductively coupled plasma mass spectrometry (ICP-MS) to determine the biodistribution and retention of the contrast agent.[14][15]
-
Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for any signs of cellular damage or toxicity.
-
Blood Analysis: Blood samples can be collected to evaluate markers of liver and kidney function (e.g., ALT, AST, creatinine).
Safety and Toxicity Considerations
This compound: The primary safety concern with this compound was the in vivo dissociation of the Mn-DPDP complex, leading to the release of free manganese ions.[6][10] While manganese is an essential element, excess free Mn2+ can be neurotoxic and cardiotoxic.[6] Preclinical studies showed a good safety profile at imaging doses, but concerns over long-term accumulation, especially in patients with liver dysfunction, contributed to its market withdrawal.[16][17]
Gadolinium-Based Contrast Agents: The main safety issues associated with GBCAs are:
-
Nephrogenic Systemic Fibrosis (NSF): A rare but serious condition causing fibrosis of the skin and internal organs, primarily seen in patients with severe renal impairment who have been exposed to less stable, linear GBCAs.[14][15]
-
Gadolinium Deposition: Trace amounts of gadolinium can be retained in various tissues, including the brain and bones, even in patients with normal renal function.[14] The long-term clinical significance of this deposition is still under investigation, but it is more pronounced with linear GBCAs compared to macrocyclic agents.
Conclusion
Both this compound and GBCAs have demonstrated utility in preclinical MRI. This compound's hepatobiliary-specific uptake provides excellent contrast for liver lesion detection. However, its safety profile, particularly the release of free manganese, led to its discontinuation. GBCAs remain the mainstay of clinical and preclinical contrast-enhanced MRI, with macrocyclic agents offering a more favorable safety profile due to their higher stability.
For researchers developing new contrast agents, the story of this compound serves as a crucial reminder of the importance of in vivo stability and minimizing the release of potentially toxic metal ions. The ongoing research into more stable manganese-based chelates may yet provide a viable alternative to GBCAs, combining the biological advantages of manganese with an improved safety profile.[5][11] The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of such novel agents against the current standards.
References
- 1. Contrast-enhanced MR imaging of the liver: comparison between Gd-BOPTA and Mangafodipir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gadolinium-based magnetic resonance contrast agents at 7 Tesla: in vitro T1 relaxivities in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. mriquestions.com [mriquestions.com]
- 7. MnDPDP enhanced magnetic resonance imaging of focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy of Mangafodipir Trisodium (MnDPDP) Injection for Hepatic MRI in Adults: Results of the U.S. Multicenter Phase III Clinical Trials (Safety) | Semantic Scholar [semanticscholar.org]
- 10. radiopaedia.org [radiopaedia.org]
- 11. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents [analytica-world.com]
- 12. mriquestions.com [mriquestions.com]
- 13. Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical investigation to compare different gadolinium-based contrast agents regarding their propensity to release gadolinium in vivo and to trigger nephrogenic systemic fibrosis-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. General toxicology of MnDPDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Teslascan (Mangafodipir) and MnCl2 for Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of preclinical and clinical research, Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) has emerged as a powerful tool for functional and anatomical assessment of biological tissues. The technique relies on the paramagnetic properties of manganese ions (Mn2+) to enhance contrast in T1-weighted MRI scans. This guide provides a comprehensive comparative analysis of two key sources of manganese ions for MEMRI studies: Teslascan (mangafodipir) and manganese chloride (MnCl2).
Executive Summary
This guide offers a detailed comparison of this compound and MnCl2, focusing on their performance, safety profiles, and experimental applications in MEMRI. While both agents deliver the necessary manganese ions for contrast enhancement, they differ significantly in their chemical composition, pharmacokinetics, and associated toxicities.
This compound (Mangafodipir) , a chelated manganese compound, offers a superior safety profile due to the slow and controlled release of Mn2+ ions. This characteristic minimizes the risk of acute toxicity, a significant concern with the direct administration of inorganic manganese salts.
Manganese Chloride (MnCl2) , a simple inorganic salt, provides a more direct and rapid source of Mn2+ ions, potentially leading to faster and more intense initial signal enhancement. However, this comes at the cost of a higher risk of dose-dependent toxicity, particularly cardiotoxicity and neurotoxicity.
While direct head-to-head studies providing quantitative Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) comparisons are limited in the available literature, existing research indicates that at equivalent manganese doses, both agents can achieve similar signal enhancement in target tissues over time. The primary distinction lies in the temporal dynamics of this enhancement and the associated safety considerations.
Performance Comparison
| Feature | This compound (Mangafodipir) | Manganese Chloride (MnCl2) | Source(s) |
| Signal Enhancement Onset | Gradual and delayed, due to the slow dissociation of Mn2+ from the DPDP chelate. | Rapid, with a more immediate increase in signal intensity post-administration. | [1] |
| Time to Peak Enhancement | Generally longer compared to MnCl2. | Relatively shorter, with peak enhancement observed sooner after administration. | [2] |
| Signal Enhancement at 2 hours | Similar to MnCl2 in major organs. | Similar to this compound in major organs. | [1] |
| Signal Enhancement at 10 minutes | Significantly lower initial enhancement in the heart, pancreas, and liver compared to MnCl2. | Prominently higher initial enhancement in the heart, pancreas, and liver. | [1] |
| Overall Efficacy | Considered effective for MEMRI, with the advantage of a better safety profile. | Highly effective for MEMRI, serving as the standard in many preclinical studies. | [3][4] |
Safety and Toxicity Profile
The most significant differentiator between this compound and MnCl2 is their safety profile.
| Parameter | This compound (Mangafodipir) | Manganese Chloride (MnCl2) | Source(s) |
| Mechanism of Mn2+ Release | Slow dissociation from the fodipir (B38996) (DPDP) chelate in vivo. | Immediate dissociation upon administration. | [5] |
| Acute Toxicity | Significantly lower risk of acute toxicity, particularly cardiotoxicity. The slower release of Mn2+ avoids sudden spikes in free manganese concentration. | Dose-dependent risk of acute toxicity, including cardiotoxicity (e.g., myocardial depression) and neurotoxicity. | [6][7] |
| Safety Margin | Has an approximately 10-times higher safety margin compared to MnCl2. | Lower safety margin, requiring careful dose optimization to balance signal enhancement and toxicity. | [5] |
| Clinical Approval | Previously approved for clinical use in humans for liver and pancreas imaging, though it has been withdrawn from some markets for commercial reasons. | Not approved for systemic clinical use as a contrast agent due to toxicity concerns. | [6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible MEMRI studies. Below are representative protocols for both MnCl2 and this compound based on preclinical rodent studies.
Manganese Chloride (MnCl2) Protocol for Rat Brain MEMRI
This protocol is adapted from established methodologies for systemic administration of MnCl2 in rats to achieve anatomical contrast enhancement.
1. Preparation of MnCl2 Solution (100 mM, pH 7.4):
-
Dissolve 1.63 g of bicine (B94160) in 100 ml of sterile water to create a 100 mM bicine buffer solution.
-
Adjust the pH of the bicine solution to 7.4 using NaOH.
-
Sterilize the buffer solution by autoclaving or filtration.
-
Dissolve 98.95 mg of MnCl2·4H2O (FW=197.91) in 5 ml of the sterile, pH-adjusted bicine buffer.[2]
2. Administration:
-
Route: Intravenous (i.v.) infusion via the tail vein is common for achieving systemic distribution. Intraperitoneal (i.p.) injection is also a viable alternative.[2][8]
-
Dosage: A range of doses have been reported. For example, a total dose of 175 mg/kg body weight can be administered via a slow i.v. infusion.[8] For i.p. administration, a dose of 66 mg/kg of a 100 mM MnCl2 solution is often used.[2]
-
Infusion Rate: For i.v. administration, a slow infusion rate (e.g., 1.25 mL/hour) is recommended to minimize acute toxicity.[8]
3. Imaging:
-
Timing: Imaging is typically performed 24 hours post-administration to allow for sufficient uptake and distribution of Mn2+ in the brain.[2][9]
-
Sequence: T1-weighted spin-echo or gradient-echo sequences are used to visualize the contrast enhancement.
-
Parameters: Imaging parameters should be optimized for the specific scanner and research question. Example parameters at 2.0 T include a multi-slice spin-echo sequence with appropriate repetition time (TR) and echo time (TE) to maximize T1 contrast.[8]
This compound (Mangafodipir) Protocol for Rodent MEMRI (Adapted from Clinical and Preclinical Data)
Direct, head-to-head comparative preclinical protocols are less common for this compound. The following is an adapted protocol based on its known properties and clinical use.
1. Preparation of this compound Solution:
-
This compound is typically supplied as a solution for infusion. The concentration should be noted from the manufacturer's specifications.
2. Administration:
-
Route: Intravenous (i.v.) infusion is the standard route of administration.
-
Dosage: In a comparative study with MnCl2 in rats, a dose of 5 µmol/kg of mangafodipir was used.[1] Clinical doses in humans are also in the µmol/kg range. The dosage should be carefully calculated based on the animal's body weight.
-
Infusion Rate: A slow infusion is recommended to mimic the controlled release of Mn2+ and ensure safety.
3. Imaging:
-
Timing: Due to the slower release of manganese, imaging time points may need to be adjusted compared to MnCl2. A study showed similar signal intensity to MnCl2 at 2 hours post-injection, suggesting this as a potential imaging window.[1] Imaging at later time points (e.g., 24 hours) may also be beneficial for observing widespread distribution.
-
Sequence: T1-weighted sequences are appropriate.
-
Parameters: Similar to MnCl2 protocols, imaging parameters should be optimized for the specific MRI system.
Signaling Pathways and Cellular Uptake
The contrast enhancement in MEMRI for both agents is ultimately mediated by the intracellular accumulation of paramagnetic Mn2+ ions, which shorten the T1 relaxation time of water protons.
Manganese Ion (Mn2+) Cellular Uptake
The primary mechanism of Mn2+ entry into excitable cells, such as neurons and cardiomyocytes, is through voltage-gated calcium channels (VGCCs). Mn2+ acts as a calcium analog and competes for entry through these channels.[2] This activity-dependent uptake is a cornerstone of functional MEMRI, allowing for the visualization of active neural pathways. Other transporters, such as the divalent metal transporter 1 (DMT1) and zinc transporters, may also play a role in manganese uptake.[2]
Cellular uptake of manganese ions for MEMRI.
Experimental Workflow for a Comparative MEMRI Study
A well-designed experiment is critical for a valid comparison between this compound and MnCl2.
Workflow for a comparative MEMRI study.
Conclusion
The choice between this compound and MnCl2 for MEMRI studies hinges on a trade-off between the desired temporal dynamics of signal enhancement and the acceptable level of toxicity risk.
-
For studies where safety is paramount, especially in longitudinal studies or when using sensitive animal models, this compound (mangafodipir) is the superior choice. Its chelated structure ensures a slower, more controlled release of manganese ions, significantly reducing the risk of acute cardiotoxicity and neurotoxicity.
-
For acute studies where rapid and strong initial enhancement is prioritized, and the research team has established robust protocols for managing potential toxicity, MnCl2 can be a highly effective and economical option.
Ultimately, the selection of the appropriate manganese source requires careful consideration of the specific research objectives, the animal model being used, and the available resources for monitoring and managing potential adverse effects. Further head-to-head studies providing quantitative performance metrics such as SNR and CNR would be invaluable for the research community to make more informed decisions.
References
- 1. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration [frontiersin.org]
- 2. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese enhanced MRI in rat hippocampus: a correlative study with synchrotron X-ray microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
Validating Teslascan™ Imaging with Histology: A Comparative Guide
This guide provides a detailed comparison of Teslascan™ (mangafodipir trisodium) enhanced Magnetic Resonance Imaging (MRI) with histology for the characterization of liver lesions. It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental basis for validating this imaging technique against the gold standard of histopathological examination.
This compound is a hepatobiliary contrast agent designed for MRI. Its paramagnetic manganese (Mn²⁺) component is taken up by healthy, functioning hepatocytes, which shortens the T1 relaxation time and increases the signal intensity (brightness) of normal liver parenchyma on T1-weighted images.[1] This mechanism allows for the enhanced detection and characterization of liver lesions, particularly those of non-hepatocellular origin or poorly differentiated hepatocellular carcinomas (HCCs), which do not readily uptake the agent and thus appear darker relative to the enhanced surrounding tissue.[1]
The validation of this compound's findings relies on direct correlation with histology, confirming that the imaging results accurately reflect the underlying cellular structure and pathology of the tissue.
Quantitative Comparison: this compound MRI vs. Histology
Experimental data demonstrates a strong correlation between the signal enhancement seen in this compound-enhanced MRI and specific histological features of hepatocellular carcinoma. A key study involving 37 patients with HCC provided quantitative data linking MRI signal intensity to histopathological factors.[2]
The degree of enhancement was found to be significantly related to the cellular density and the expression of hepatocyte-specific antigens within the tumor, confirming that the imaging signal directly reflects the functional status of the hepatocytes.[2]
| Parameter | Pre-Teslascan | Post-Teslascan | Enhancement Ratio | Histological Correlation (p-value) |
| Mean Signal-to-Noise Ratio (SNR) in HCC | 59.6 | 95.0 | 59.5% | Cell Density Ratio (<0.05)[2] |
| Mean Signal-to-Noise Ratio (SNR) in Liver | 75.1 | 108.7 | 45.2% | Monoclonal Hepatocyte Antibody Positivity (<0.005)[2] |
Table 1: Summary of quantitative data comparing this compound-enhanced MRI signal with histological findings in hepatocellular carcinoma (HCC). Data sourced from a study on 37 patients.[2]
Experimental Protocols
Accurate validation requires meticulous and standardized protocols for both the imaging and the subsequent histological analysis.
This compound MRI Protocol
This protocol outlines the typical procedure for liver imaging using this compound.
-
Patient Preparation: Patients are screened for contraindications. No special preparation such as fasting is typically required.
-
Baseline Imaging: Pre-contrast T1-weighted spin-echo and gradient-echo MRI sequences of the liver are acquired.[3][4]
-
Contrast Administration: this compound (mangafodipir trisodium) is administered via a slow intravenous infusion at a dose of 5 µmol/kg body weight, typically at a rate of 2-3 mL/min.[4]
-
Post-Contrast Imaging: T1-weighted sequences identical to the pre-contrast series are repeated 15-30 minutes after the infusion is complete.[2] In some studies, delayed imaging may also be performed at 1, 4, or 24 hours to assess contrast retention and washout kinetics.[4]
-
Image Analysis: The signal-to-noise ratio (SNR) and contrast enhancement ratios (CER) are calculated for both the liver parenchyma and identified lesions.
Histological Validation Protocol
Following imaging and subsequent surgical resection, tissue samples are processed for histological examination to provide a definitive diagnosis and cellular-level detail for correlation.
-
Tissue Procurement & Fixation: Immediately after resection, the liver specimen is sectioned. Tissue blocks from the regions of interest identified on MRI are fixed in 10% neutral buffered formalin.[5]
-
Processing & Embedding: The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax to form a solid block.[6]
-
Sectioning: The paraffin-embedded tissue block is cut into thin sections (typically 4-5 µm) using a microtome.[5]
-
Staining:
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: For general morphology, sections are deparaffinized in xylene, rehydrated through graded alcohols, stained with Mayer's hematoxylin for approximately 30 seconds to stain cell nuclei blue-purple, rinsed, and counterstained with eosin for 2-3 minutes to stain cytoplasm and extracellular matrix pink.[7][8]
-
Immunohistochemistry (IHC) for Hepatocyte Antigen (HepPar1): To specifically identify cells of hepatocellular origin, sections undergo antigen retrieval using a heat-induced method (e.g., Leica Bond ER Solution 2 for 30 minutes).[5] The slides are then incubated with the primary antibody (e.g., Monoclonal Mouse Anti-Human Hepatocyte, HepPar1) for 30-60 minutes, followed by a secondary antibody linked to an enzyme complex (e.g., HRP). A chromogenic substrate is added, resulting in a colorimetric reaction at the site of the antigen, confirming hepatocellular differentiation.[5][9]
-
-
Microscopic Analysis: A qualified pathologist examines the stained slides to assess tissue architecture, cell density, and the presence or absence of specific markers, providing the "ground truth" for comparison with the MRI findings.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process, from imaging to final correlation.
Comparison with Alternatives
While this compound is a manganese-based agent, other hepatobiliary contrast agents are gadolinium-based, such as gadoxetic acid (Eovist®/Primovist®) and gadobenate dimeglumine (MultiHance®).[10][11] These agents also exhibit uptake by functional hepatocytes and are excreted into the biliary system, providing similar diagnostic information during the hepatobiliary phase (typically 20 minutes post-injection for gadoxetic acid).[10] Comparative studies have evaluated the diagnostic accuracy of these different liver-specific agents, as well as extracellular contrast agents, against multidetector CT (MDCT), with histology serving as the ultimate reference standard for validation.[12][13] The choice of agent often depends on institutional preference, imaging workflow, and specific clinical questions.
Conclusion
The validation of this compound-enhanced MRI with histology provides strong evidence for its utility in characterizing liver lesions. Quantitative analysis shows a direct and statistically significant correlation between signal enhancement and the underlying cellularity and hepatocellular function of the tissue.[2] The detailed experimental protocols for both imaging and histopathology ensure that this comparison is robust and reproducible, establishing this compound as a reliable tool for the non-invasive assessment of liver pathology.
References
- 1. Contrast-enhanced MRI of the liver with mangafodipir trisodium: imaging technique and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mangafodipir trisodium-enhanced MRI of hepatocellular carcinoma: correlation with histological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cirrhosis of the liver: MR imaging with mangafodipir trisodium (Mn-DPDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MnDPDP-enhanced MR imaging of the liver. Correlation with surgical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genomeme.ca [genomeme.ca]
- 6. mycetoma.edu.sd [mycetoma.edu.sd]
- 7. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 8. ueg.eu [ueg.eu]
- 9. genomeme.ca [genomeme.ca]
- 10. Liver-specific agents for contrast-enhanced MRI: role in oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. appliedradiology.com [appliedradiology.com]
- 12. gut.bmj.com [gut.bmj.com]
- 13. Comparison of extracellular and hepatobiliary MR contrast agents for the diagnosis of small HCCs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Teslascan and Ferumoxides-Enhanced MRI for Liver Imaging
For researchers, scientists, and drug development professionals, the choice of a contrast agent in magnetic resonance imaging (MRI) is critical for the accurate detection and characterization of liver lesions. This guide provides an objective comparison of two such agents: Teslascan (mangafodipir trisodium) and ferumoxides (B50538) (superparamagnetic iron oxide - SPIO).
This compound, a manganese-based paramagnetic contrast agent, enhances T1-weighted images, while ferumoxides, an iron-oxide-based agent, primarily affects T2 and T2*-weighted images. Their distinct mechanisms of action result in different imaging characteristics and diagnostic utilities in the context of liver imaging. This guide synthesizes data from comparative clinical studies to aid in the informed selection of a contrast agent for liver lesion imaging.
Performance Data
The following tables summarize the quantitative performance of this compound-enhanced MRI and ferumoxides-enhanced MRI in the detection and characterization of focal liver lesions, based on head-to-head clinical trials.
Table 1: Diagnostic Accuracy for Detection of Hepatocellular Carcinoma (HCC)
| Parameter | Ferumoxides-Enhanced MRI | This compound-Enhanced MRI | p-value | Reference |
| Overall Accuracy (Az) | 0.971 | 0.950 | < 0.05 | [1] |
Az = Area under the receiver operating characteristic (ROC) curve.
Table 2: Sensitivity for Detection of Hepatocellular Carcinoma (HCC) by Lesion Size
| Lesion Size | Ferumoxides-Enhanced MRI | This compound-Enhanced MRI | p-value | Reference |
| < 10 mm | 86% | 44% | < 0.05 | [1] |
Table 3: Lesion-to-Liver Contrast-to-Noise Ratio (CNR) for Hepatocellular Carcinoma (HCC)
| Parameter | Ferumoxides-Enhanced MRI | This compound-Enhanced MRI | p-value | Reference |
| Mean CNR | 13.7 ± 8.8 | 5.4 ± 5.1 | < 0.01 | [1][2] |
Table 4: Accuracy for Overall Detection and Characterization of Focal Hepatic Lesions
| Parameter | Ferumoxides-Enhanced MRI | This compound-Enhanced MRI | p-value | Reference |
| Overall Lesion Detection (Az) | 0.846 - 0.871 | 0.716 - 0.766 | < 0.05 | [3] |
| Benign vs. Malignant Lesion Distinction (Az) | Comparable | Comparable | Not Significant | [3] |
| Hepatocellular vs. Non-hepatocellular Origin Distinction (Az) | 0.741 - 0.833 | 0.897 - 0.946 | < 0.05 | [3] |
Experimental Protocols
The data presented above were generated from studies employing specific imaging protocols. The key aspects of these protocols are detailed below.
Protocol for Ferumoxides-Enhanced MRI
-
Patient Population: Patients with known or suspected focal liver lesions, including hepatocellular carcinoma.[1][3]
-
Contrast Agent Administration: Ferumoxides were administered intravenously. The typical dose is 0.56 mg of iron per kilogram of body weight.[4] In some protocols, this is administered as a slow infusion over 30 minutes, while others have used a direct injection over 2 minutes.[4]
-
Imaging Sequences:
-
Pre-contrast: T1-weighted and T2-weighted sequences are acquired.
-
Post-contrast: Imaging is performed approximately 30 minutes after the administration of ferumoxides.[1] The sequences include:
-
Studies have shown that T2*-weighted GRE sequences with longer TEs (e.g., 8 msec) provide higher sensitivity for detecting malignant hepatic tumors.[5][6]
-
Protocol for this compound-Enhanced MRI
-
Patient Population: Patients with known or suspected focal liver lesions, including hepatocellular carcinoma and metastatic disease.[1][3][7]
-
Contrast Agent Administration: this compound (mangafodipir trisodium) is administered as a single intravenous infusion at a dose of 5 µmol/kg body weight (0.5 ml/kg).[7][8][9] The infusion rate is typically 2-3 ml/min for liver imaging.[7]
-
Imaging Sequences:
Mechanism of Action and Imaging Workflow
The distinct mechanisms of uptake for this compound and ferumoxides in the liver result in different imaging outcomes and workflows.
Caption: Cellular uptake pathways of this compound and Ferumoxides in the liver.
Caption: Comparative experimental workflows for liver MRI.
Discussion
The comparative data indicate that ferumoxides-enhanced MRI demonstrates superior performance in the detection of hepatocellular carcinoma, particularly for smaller lesions, and provides a better lesion-to-liver contrast-to-noise ratio compared to this compound-enhanced MRI.[1][2] The higher sensitivity of ferumoxides for small HCCs is a significant advantage in early-stage cancer detection.[1]
Conversely, this compound-enhanced MRI shows a higher accuracy in distinguishing between lesions of hepatocellular and non-hepatocellular origin.[3] This can be valuable in the characterization of certain liver tumors.
It is important to note that both this compound and ferumoxides (specifically, the formulation Feridex) have been withdrawn from the market in many regions for commercial reasons.[10] However, the principles of their mechanisms of action and the comparative data remain relevant for the development and evaluation of new liver-specific MRI contrast agents. Researchers can leverage this historical data to inform the design of next-generation agents with improved diagnostic capabilities.
References
- 1. Preoperative detection of hepatocellular carcinoma: ferumoxides-enhanced versus mangafodipir trisodium-enhanced MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and characterization of focal hepatic lesions: mangafodipir vs. superparamagnetic iron oxide-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic MR imaging with ferumoxides: multicenter study of safety and effectiveness of direct injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of malignant hepatic tumors with ferumoxides-enhanced MRI: comparison of five gradient-recalled echo sequences with different TEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cirrhosis of the liver: MR imaging with mangafodipir trisodium (Mn-DPDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Safety and efficacy of Mangafodipir trisodium in patients with liver lesions and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of mangafodipir trisodium (MnDPDP) injection for hepatic MRI in adults: results of the U.S. multicenter phase III clinical trials (safety) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mriquestions.com [mriquestions.com]
A Comparative Guide: Correlating Teslascan Uptake with Immunohistochemistry Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Powerful Techniques for Tissue Analysis
Teslascan (Mangafodipir) was a manganese-based paramagnetic contrast agent for MRI, primarily used for the detection of liver and pancreatic lesions.[1][2][3] Its mechanism relies on the uptake of manganese ions by healthy, metabolically active cells, which alters the magnetic properties of the tissue and enhances the MRI signal on T1-weighted images.[4][5][6] Tumorous or abnormal tissues often exhibit reduced uptake, allowing for their differentiation from surrounding healthy tissue.[5][6] Although withdrawn from the market for commercial reasons, the principles of manganese-enhanced MRI (MEMRI) continue to be explored in preclinical research.[6][7][8]
Immunohistochemistry (IHC) is a widely used laboratory technique that employs the principle of antibodies binding specifically to antigens in biological tissues.[9][10] This specific binding allows for the visualization of the distribution and localization of specific proteins within a tissue sample. IHC is an essential tool in diagnostics, particularly in oncology, for tumor classification, prognostication, and predicting response to therapy.[9][11][12]
The complementary nature of these two techniques—one providing in vivo functional information and the other offering ex vivo molecular detail—presents a compelling case for their correlative use in translational research.
Comparative Data Overview
The following table summarizes the key characteristics of this compound-enhanced MRI and Immunohistochemistry.
| Feature | This compound-Enhanced MRI | Immunohistochemistry (IHC) |
| Principle | In vivo imaging of manganese uptake by metabolically active cells, leading to T1 shortening and signal enhancement.[4][5][6] | Ex vivo detection of specific antigens (proteins) in tissue sections using enzyme-labeled antibodies.[9][10] |
| Information Provided | Functional data on cellular manganese handling and tissue perfusion.[13][14] | Localization and semi-quantitative expression of specific proteins.[12][15] |
| Sample Type | Living organisms (in vivo). | Fixed or frozen tissue sections (ex vivo).[11][16] |
| Spatial Resolution | Millimeter to sub-millimeter. | Micrometer to sub-micrometer. |
| Throughput | Low; typically one subject at a time. | High; multiple slides can be processed simultaneously. |
| Data Quantification | Signal intensity measurements, relaxation rate (R1) mapping.[17][18] | Scoring systems (e.g., H-score), digital image analysis of staining intensity and distribution.[1][2][9][19] |
Experimental Protocols
This compound Administration and MRI (Based on historical clinical use and preclinical studies)
A standardized protocol for this compound administration is crucial for reproducible results. The following is a generalized protocol based on previously available product information.
-
Subject Preparation: The subject is positioned within the MRI scanner. Baseline (pre-contrast) T1-weighted images of the region of interest are acquired.
-
This compound Administration: Mangafodipir trisodium (B8492382) (this compound) is administered via intravenous infusion. The recommended clinical dose was 5 µmol/kg body weight.[20][21] The infusion rate for liver imaging was typically 2-3 mL/min.[3][21]
-
Post-Contrast Imaging: Post-contrast T1-weighted images are acquired at multiple time points after administration to observe the dynamics of manganese uptake. Peak enhancement in the liver is generally observed within 15-20 minutes and can last for up to 4 hours.[3][21]
-
Image Analysis: Quantitative analysis involves measuring the signal intensity change between pre- and post-contrast images in specific regions of interest. This can be expressed as a percentage enhancement or by calculating the change in the longitudinal relaxation rate (ΔR1).[17][18]
Immunohistochemistry Protocol (Generalized for Paraffin-Embedded Tissue)
Following in vivo imaging, tissue samples can be collected for IHC analysis.
-
Tissue Collection and Fixation: Immediately after euthanasia (in preclinical models), the tissue of interest is harvested and fixed in 10% neutral buffered formalin for 24-48 hours.[16]
-
Tissue Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.[11][16]
-
Sectioning: The paraffin-embedded tissue block is sectioned into thin slices (typically 4-5 µm) using a microtome and mounted on glass slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.
-
Antigen Retrieval: This step is crucial to unmask the antigenic epitopes that may be cross-linked by fixation. Heat-Induced Epitope Retrieval (HIER) using a citrate (B86180) or EDTA buffer is a common method.[11][15]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution, often containing normal serum from the species in which the secondary antibody was raised.[12]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically targets the protein of interest. This is typically performed overnight at 4°C.[15]
-
Secondary Antibody and Detection: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is applied. This antibody binds to the primary antibody. A substrate-chromogen solution (e.g., DAB) is then added, which is converted by the enzyme into a colored precipitate at the site of the antigen.[4][10]
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained with a nuclear stain like hematoxylin (B73222) to provide morphological context. The slides are then dehydrated, cleared, and coverslipped.[10]
-
Image Acquisition and Analysis: The stained slides are imaged using a bright-field microscope. Quantitative analysis can be performed using digital image analysis software to measure the intensity and area of staining.[1][2][9][19]
Visualization of Workflows and Concepts
To illustrate the relationship and workflow of these techniques, the following diagrams are provided.
Conclusion
This compound-enhanced MRI and Immunohistochemistry are powerful, yet distinct, methodologies for tissue analysis. While this compound provides in vivo functional data related to cellular metabolism and manganese handling, IHC offers detailed ex vivo information on the expression and localization of specific proteins. The correlative use of these techniques in a research setting, as outlined in the proposed workflow, holds the potential to link in vivo imaging phenotypes with underlying molecular signatures. This integrated approach can provide a more comprehensive understanding of biological processes and disease states, thereby accelerating drug development and biomarker discovery.
References
- 1. An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Immunohistochemistry Procedure [sigmaaldrich.com]
- 5. Mangafodipir - Wikipedia [en.wikipedia.org]
- 6. mriquestions.com [mriquestions.com]
- 7. ictargets.com [ictargets.com]
- 8. Manganese-enhanced MRI of the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging and Quantitative Immunohistochemistry | Basicmedical Key [basicmedicalkey.com]
- 10. Immunohistochemistry staining | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 13. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 17. MnDPDP: Contrast Agent for Imaging and Protection of Viable Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemistry Image Analysis – an Image Paints a Thousand Words - Nordic Biosite [nordicbiosite.com]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
A Comparative Guide to Neuroanatomical Tracing: MEMRI versus Diffusion Tensor Imaging
For researchers, scientists, and drug development professionals navigating the landscape of neuroanatomical imaging, selecting the appropriate technique is paramount for achieving accurate and insightful results. This guide provides an objective comparison of two powerful methods for mapping neural pathways: Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) and Diffusion Tensor Imaging (DTI). While both techniques offer the ability to visualize the brain's intricate wiring, they operate on fundamentally different principles, leading to distinct advantages and limitations.
This comparison will focus on preclinical MEMRI, which utilizes direct administration of manganese ions, as Teslascan (mangafodipir trisodium), the only commercially approved manganese-based contrast agent, was primarily used for liver imaging and has been withdrawn from the market for commercial reasons.[1]
At a Glance: Key Differences
| Feature | MEMRI with Manganese | Diffusion Tensor Imaging (DTI) |
| Principle | Anterograde and trans-synaptic tracing using manganese ions (Mn²⁺) as a paramagnetic contrast agent.[2][3][4] | Infers white matter tract direction by measuring the anisotropic diffusion of water molecules.[5] |
| Mechanism | Mn²⁺ is a calcium analog taken up by active neurons and transported along axons.[3][4][6] | Measures the degree and directionality of water movement, which is restricted along axonal bundles.[5] |
| Type of Information | Provides information on neuronal connectivity and can reflect neuronal activity.[3][7] | Provides information on the structural integrity and orientation of white matter tracts.[5] |
| Invasiveness | Invasive, requires administration of a contrast agent.[2] | Non-invasive.[8] |
| Resolution | Can achieve high spatial resolution, comparable to histological results.[3] | Spatial resolution can be a limitation, though high-resolution protocols are being developed.[9][10][11][12][13] |
| Tract Tracing | Provides direct, anterograde tracing of neuronal pathways.[2][4] | Provides an indirect estimation of fiber tracts through computational algorithms (tractography).[5][14] |
| Clinical Applicability | Primarily a preclinical research tool due to potential manganese toxicity.[1][15] | Widely used in clinical research and for surgical planning.[14][16] |
Delving Deeper: Principles and Methodologies
MEMRI with Manganese: A Direct Tracer of Neuronal Pathways
Manganese-Enhanced MRI operates on the principle of using the manganese ion (Mn²⁺) as a biological tracer.[2][4] As a calcium analog, Mn²⁺ is taken up by excitable cells, such as neurons, through voltage-gated calcium channels.[3] Once inside the neuron, it is transported anterogradely along axons via microtubule-based transport.[3][4] This property allows for the direct visualization of neuronal projections from the point of Mn²⁺ administration. Furthermore, Mn²⁺ is paramagnetic, meaning it shortens the T1 relaxation time of surrounding water protons, resulting in a bright signal on T1-weighted MRI scans.[4] This enhancement allows for the mapping of neuronal connections in living organisms.[2][4]
Experimental Workflow for MEMRI Tract Tracing:
Caption: Workflow of a typical MEMRI experiment for neuroanatomical tracing.
Diffusion Tensor Imaging: Inferring Pathways from Water Movement
Diffusion Tensor Imaging is a non-invasive MRI technique that maps the diffusion of water molecules in the brain.[5] In biological tissues, the movement of water is not random; it is restricted by cellular structures. In the brain's white matter, water diffuses more readily along the direction of myelinated axons than perpendicular to them.[5] This directional preference is known as anisotropic diffusion. DTI measures this anisotropy to generate a tensor model for each voxel, which describes the three-dimensional shape of water diffusion.[5] From this tensor, metrics such as Fractional Anisotropy (FA), a measure of the degree of directional diffusion, and the principal diffusion direction can be calculated.[5] By computationally connecting the principal diffusion directions of adjacent voxels, a process called fiber tractography, DTI can reconstruct the pathways of white matter tracts.[5][14]
Experimental Workflow for DTI Fiber Tractography:
Caption: Workflow of a DTI experiment for white matter fiber tracking.
Performance Comparison: Quantitative Data
A direct quantitative comparison between clinical MEMRI with this compound and DTI for neuroanatomy is not feasible due to the withdrawal of this compound and the preclinical nature of most MEMRI tract-tracing studies. However, studies comparing preclinical MEMRI with DTI for the validation of tractography provide valuable insights into their respective strengths. One such study used manganese tracing to evaluate the accuracy of different DTI tractography methods.[17] The findings from such validation studies are summarized below.
| Parameter | MEMRI (Manganese Tracing) | DTI Tractography | Key Findings from Comparative Studies |
| Voxel-wise Agreement | Serves as a "ground truth" for anatomical connections. | Voxel-wise agreement with manganese tracing can be limited, especially at high thresholds.[17] | DTI tractography may produce both false positives and false negatives when compared to the direct tracing provided by MEMRI.[17] |
| Sensitivity | High sensitivity for detecting existing pathways. | Achieving high sensitivity (few false negatives) often comes at the cost of lower specificity.[17] | The balance between sensitivity and specificity is a critical challenge for DTI tractography algorithms.[17] |
| Specificity | High specificity, as the tracer is confined to connected neurons. | Can be prone to false positives, particularly in regions of complex fiber crossings or high curvature.[17] | Sophisticated local models in DTI do not fully resolve the issue of false positive connections.[17] |
| Qualitative Assessment | Provides clear, high-contrast visualization of tracts. | Capable of identifying major fiber tracts, though the extent and detail can vary between algorithms.[17][18][19][20][21] | While DTI can delineate the core of major tracts, MEMRI often provides a more complete and less ambiguous representation of the pathway. |
Experimental Protocols in Detail
MEMRI with Manganese Administration Protocol (Preclinical)
-
Animal Preparation: The subject animal (typically a rodent) is anesthetized.
-
Manganese Administration: A solution of manganese chloride (MnCl₂) is administered. The route of administration can be systemic (e.g., intraperitoneal injection) or, for more targeted tracing, a direct, focal injection into a specific brain region using a stereotaxic apparatus.[2] The concentration and volume of MnCl₂ are critical parameters that need to be optimized to achieve sufficient contrast while minimizing toxicity.[22]
-
Uptake and Transport Period: Following administration, a survival period is necessary to allow for the uptake of Mn²⁺ by neurons and its anterograde transport along axons. This period can range from hours to days, depending on the length of the pathway being traced.[2]
-
MRI Acquisition: The animal is anesthetized and placed in an MRI scanner. High-resolution, T1-weighted images are acquired to visualize the manganese-enhanced pathways.
-
Image Analysis: The resulting images are analyzed to map the distribution of the Mn²⁺ signal, thereby delineating the neuronal tracts.
DTI Acquisition and Tractography Protocol
-
Subject Preparation: For human studies, the subject is positioned in the MRI scanner. For preclinical studies, the animal is anesthetized and placed in a specialized scanner holder.
-
Image Acquisition: A diffusion-weighted imaging (DWI) sequence is performed. This involves acquiring a series of images with diffusion-sensitizing gradients applied in multiple directions. A baseline image with no diffusion weighting (b=0) is also acquired. For fiber tractography, it is important to acquire data with no gaps between slices and ideally with isotropic voxels.[23]
-
Data Preprocessing: The raw DWI data is corrected for artifacts such as eddy currents and subject motion.
-
Tensor Calculation: For each voxel, a diffusion tensor is calculated from the diffusion-weighted images.
-
Metric Map Generation: From the diffusion tensor, quantitative maps are generated, including Fractional Anisotropy (FA), Mean Diffusivity (MD), Axial Diffusivity (AD), and Radial Diffusivity (RD).[5]
-
Fiber Tractography: A tractography algorithm (e.g., deterministic or probabilistic) is applied to the diffusion tensor data.[14] This involves "seeding" a region of interest and following the principal eigenvector of the diffusion tensor from voxel to voxel to reconstruct the fiber pathways.[14]
-
Visualization and Analysis: The reconstructed tracts are visualized in 3D. Quantitative analysis of the tracts, such as measuring FA values along the tract, can also be performed.[23]
Signaling Pathways and Logical Relationships
MEMRI: Mechanism of Neuronal Uptake and Transport
Caption: Simplified diagram of manganese ion uptake and axonal transport.
DTI: From Water Diffusion to Tract Reconstruction
References
- 1. mriquestions.com [mriquestions.com]
- 2. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo, trans-synaptic tract-tracing utilizing manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Longitudinal manganese-enhanced magnetic resonance imaging of neural projections and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Manganese-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience [frontiersin.org]
- 8. Quantitative comparison of human myocardial fiber orientations derived from DTI and polarized light imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution diffusion magnetic resonance imaging and spatial-transcriptomic in developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Resolution 3D in vivo Brain Diffusion Tensor Imaging at Ultrahigh Fields: Following Maturation on Juvenile and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High resolution diffusion tensor imaging of human nerves in forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High spatial resolution nerve-specific DTI protocol outperforms whole-brain DTI protocol for imaging the trigeminal nerve in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajnr.org [ajnr.org]
- 15. Manganese-Enhanced MRI of the Brain in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pure.mpg.de [pure.mpg.de]
- 18. Fiber tracking: A qualitative and quantitative comparison between four different software tools on the reconstruction of major white matter tracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fiber tracking: A qualitative and quantitative comparison between four different software tools on the reconstruction of major white matter tracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Role of Neuronal Activity and Kinesin on Tract Tracing by Manganese-Enhanced MRI (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diffusion Tensor MR Imaging and Fiber Tractography: Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Teslascan-Enhanced MRI vs. SPECT for Cardiac Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of myocardial viability is crucial in guiding therapeutic decisions for patients with coronary artery disease and left ventricular dysfunction. For decades, Single-Photon Emission Computed Tomography (SPECT) has been a workhorse in nuclear cardiology for this purpose. The advent of contrast-enhanced Magnetic Resonance Imaging (MRI) has introduced powerful alternatives. This guide provides a detailed comparison of Teslascan™ (mangafodipir trisodium)-enhanced MRI and SPECT for cardiac viability assessment, focusing on their mechanisms, diagnostic performance as reported in scientific literature, and experimental protocols.
Mechanism of Action
This compound-Enhanced MRI: this compound is a manganese-based contrast agent. Its mechanism for cardiac viability imaging hinges on the uptake of manganese ions (Mn2+) by viable cardiomyocytes. Following intravenous administration, mangafodipir trisodium (B8492382) releases paramagnetic Mn2+ ions. These ions enter viable myocardial cells through voltage-gated calcium channels, a process indicative of intact cell membranes and metabolic activity. The accumulation of Mn2+ within the cells shortens the T1 relaxation time of surrounding water protons, leading to a significant increase in signal intensity on T1-weighted MRI images. Non-viable or scar tissue, lacking intact cell membranes and functional ion channels, does not accumulate Mn2+, thus appearing darker in contrast.
SPECT: SPECT myocardial viability imaging relies on the distribution of radiotracers, most commonly Thallium-201 (B79191) (201Tl) or Technetium-99m (99mTc)-labeled agents (e.g., Sestamibi, Tetrofosmin).[1][2][3]
-
Thallium-201: As a potassium analog, 201Tl is actively transported into viable myocardial cells by the Na+/K+-ATPase pump, reflecting cell membrane integrity and perfusion.[4] Early after injection, its distribution reflects myocardial perfusion. Delayed imaging allows for the assessment of redistribution, where 201Tl washes out from normal myocardium and accumulates in ischemic but viable tissue.[4]
-
Technetium-99m agents: These agents are passively taken up by myocardial cells and retained within the mitochondria, reflecting both perfusion and mitochondrial function, a key feature of viable myocytes.
Diagnostic Performance
Direct head-to-head clinical trials comparing this compound-enhanced MRI and SPECT for cardiac viability are scarce, largely due to the commercial withdrawal of this compound for marketing reasons.[5] The following table summarizes the diagnostic performance of each modality based on separate studies and meta-analyses. It is crucial to interpret these values with caution as they are not derived from direct comparative trials.
| Modality | Parameter | Reported Value (95% CI) | Source |
| SPECT | Sensitivity | 82% (81-84%) | [1] |
| Specificity | 88% (86-90%) | [1] | |
| Cardiac MRI (Gadolinium-based) | Sensitivity | 95.3% | [6] |
| Specificity | 87.5% | [6] |
Note: The Cardiac MRI data presented is for gadolinium-based late enhancement, which is the current standard for MRI-based viability assessment. While preclinical data for this compound is promising, extensive clinical data on its diagnostic accuracy for cardiac viability is limited.[7][8][9] A meta-analysis has indicated that SPECT can accurately assess myocardial viability when compared to PET.[1][10]
Experimental Protocols
This compound-Enhanced MRI for Myocardial Viability (General Protocol)
-
Baseline Imaging: Pre-contrast T1-weighted images of the heart are acquired.
-
Contrast Administration: this compound (mangafodipir trisodium) is administered intravenously.
-
Post-Contrast Imaging: Serial T1-weighted images are acquired at multiple time points post-injection to assess the dynamic uptake and distribution of manganese in the myocardium.
-
Image Analysis: The signal intensity changes in different myocardial segments are quantified to differentiate between viable (enhanced) and non-viable (non-enhanced) tissue.
SPECT Myocardial Viability Imaging
The protocols for SPECT can vary depending on the radiotracer used.
Thallium-201 Rest-Redistribution Protocol: [4][11]
-
Radiotracer Injection: A dose of 2.5 to 3.5 mCi of Thallium-201 is injected intravenously at rest.[11]
-
Initial Imaging: SPECT imaging is performed 10-15 minutes after injection to assess initial tracer distribution, reflecting perfusion and initial uptake.[11]
-
Delayed Imaging (Redistribution): A second set of SPECT images is acquired 2.5 to 4 hours after the initial injection.[11] In some cases, 24-hour delayed imaging may be performed.[2]
-
Image Analysis: Comparison of initial and delayed images allows for the identification of fixed defects (scar) versus reversible defects (ischemic but viable myocardium).
Technetium-99m Based Agent Protocol (e.g., Sestamibi/Tetrofosmin): [3]
-
Rest Injection: A dose of a 99mTc-based agent is injected at rest.
-
Rest Imaging: SPECT imaging is performed after an appropriate uptake period.
-
Stress Protocol (Optional but common for ischemia assessment): On a separate day, a stress test (exercise or pharmacological) is performed.
-
Stress Injection: A higher dose of the 99mTc agent is injected at peak stress.
-
Stress Imaging: SPECT imaging is performed after the stress test.
-
Image Analysis: Rest and stress images are compared to differentiate between infarction (fixed defect), ischemia (reversible defect), and normal myocardium. For viability specifically, the degree of tracer uptake at rest is the primary determinant.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Mechanism of this compound in viable cardiomyocytes.
Caption: General experimental workflow for cardiac viability assessment.
Conclusion
Both this compound-enhanced MRI and SPECT offer valuable insights into myocardial viability. This compound-MRI provides a direct assessment of cardiomyocyte membrane integrity through manganese uptake, while SPECT evaluates perfusion and metabolic/mitochondrial function using radiotracers. While SPECT is a well-established technique with extensive clinical data, the potential of manganese-based MRI agents like this compound for directly imaging viable myocardium remains a compelling area of research. The choice of modality in a research or clinical setting will depend on factors such as availability, specific research questions, and the need for concomitant anatomical and functional information that MRI can provide in a single session. It is important to acknowledge the limitations in directly comparing the diagnostic performance of these two specific techniques due to the sparse head-to-head clinical trial data.
References
- 1. A meta-analysis comparing SPECT with PET for the assessment of myocardial viability in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECT Myocardial Perfusion Imaging Protocols | Thoracic Key [thoracickey.com]
- 3. Myocardial viability assessment with technetium-99m-tetrofosmin and thallium-201 reinjection in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Accuracy of myocardial viability imaging by cardiac MRI and PET depending on left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. capbuster.com [capbuster.com]
- 7. Manganese-Enhanced T1 Mapping in the Myocardium of Normal and Infarcted Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openheart.bmj.com [openheart.bmj.com]
- 9. Myocardial Viability Imaging using Manganese-Enhanced MRI in the First Hours after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adenosine SPECT Thallium Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Anterograde Neural Tracing: MEMRI vs. Traditional Tracers
For researchers, scientists, and drug development professionals navigating the complex landscape of neural circuitry, the choice of an appropriate anterograde tracing method is paramount. This guide provides an objective comparison between Manganese-Enhanced Magnetic Resonance Imaging (MEMRI), a powerful in vivo technique, and the widely used traditional histological tracers, Phaseolus vulgaris-leucoagglutinin (PHA-L) and Biotinylated Dextran (B179266) Amine (BDA). Supported by experimental data, this document aims to elucidate the distinct advantages and limitations of each method, empowering researchers to select the optimal tool for their specific experimental needs.
At a Glance: MEMRI vs. Traditional Anterograde Tracers
| Feature | MEMRI (Manganese-Enhanced MRI) | PHA-L (Phaseolus vulgaris-leucoagglutinin) | BDA (Biotinylated Dextran Amine) |
| Principle | Paramagnetic manganese ions (Mn²⁺) act as a calcium analog, entering active neurons and transported axonally, detected by MRI. | Plant-derived lectin taken up by neurons and transported anterogradely; detected via immunohistochemistry. | Dextran amine conjugated to biotin, transported anterogradely; detected with an avidin-biotin reaction. |
| Imaging Modality | In vivo Magnetic Resonance Imaging (MRI) | Ex vivo Light or Electron Microscopy | Ex vivo Light or Electron Microscopy |
| Data Type | 3D anatomical and functional connectivity data | High-resolution morphological data of individual axons and terminals | High-resolution morphological data of axonal pathways and terminals |
| Temporal Resolution | Enables longitudinal studies in the same animal | Provides a static snapshot at a single time point | Provides a static snapshot at a single time point |
| Transport Rate | Variable; dependent on neuronal activity and transport machinery. | Approximately 5-6 mm per day.[1] | Approximately 15-20 mm in one week.[1] |
| Resolution | Lower spatial resolution (typically ~100-200 µm isotropic in preclinical scanners).[2] | High resolution, capable of visualizing fine axonal details and synaptic boutons.[3][4] | High resolution, providing clear visualization of axonal fibers and terminals.[5] |
| Toxicity | Potential for cellular toxicity at higher concentrations of Mn²⁺. | Generally considered to have low toxicity at typical working concentrations. | Generally considered to have low toxicity. |
| Trans-synaptic Tracing | Can trace trans-synaptically to second-order neurons, particularly with neuronal activity.[6] | Generally considered a monosynaptic tracer.[3] | Primarily a monosynaptic tracer, though some trans-synaptic transport has been reported. |
Delving Deeper: Methodologies and Mechanisms
Manganese-Enhanced Magnetic Resonance Imaging (MEMRI)
MEMRI is a unique technique that allows for the visualization of neural tracts in living animals over time. The method relies on the properties of manganese ions (Mn²⁺), which are paramagnetic and act as a contrast agent for T1-weighted MRI.
Mechanism of Action: Mn²⁺ ions are chemically similar to calcium ions (Ca²⁺) and can therefore enter active neurons through voltage-gated calcium channels. Once inside the neuron, Mn²⁺ is packaged into vesicles and transported along the axon via microtubule-dependent fast axonal transport. This accumulation of Mn²⁺ along axonal pathways leads to a shortening of the T1 relaxation time, resulting in a hyperintense signal on T1-weighted MR images, effectively highlighting the neural projections from the injection site.[6]
Traditional Anterograde Tracers: PHA-L and BDA
Traditional anterograde tracers like PHA-L and BDA have been the gold standard for high-resolution anatomical mapping of neural circuits for decades. These methods require the injection of the tracer into the brain region of interest, a survival period to allow for axonal transport, and subsequent histological processing of the brain tissue to visualize the labeled pathways.
Phaseolus vulgaris-leucoagglutinin (PHA-L): PHA-L is a lectin derived from the red kidney bean that is taken up by neuronal cell bodies and dendrites and transported anterogradely to the axon terminals.[3][4] Its transport is relatively slow, but it provides exquisite, Golgi-like labeling of individual axons, revealing fine details such as varicosities and terminal boutons.[3][4]
Biotinylated Dextran Amine (BDA): BDA is a polysaccharide conjugated to biotin. It is also taken up by neurons and transported anterogradely.[5][7] BDA is known for its high sensitivity and the production of a dense, continuous labeling of axonal fibers, making it excellent for visualizing the overall trajectory of a pathway.[5]
Experimental Protocols
MEMRI Experimental Protocol
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Tracer Injection:
-
Prepare a solution of MnCl₂ (e.g., 50-100 mM in sterile saline).
-
Perform a craniotomy over the target brain region.
-
Inject a small volume of the MnCl₂ solution (e.g., 100-500 nL) into the target nucleus using a glass micropipette and a microinjection pump.
-
-
Survival Period and Imaging:
-
Allow a survival period of 24-48 hours for axonal transport.
-
Anesthetize the animal and position it in an MRI scanner.
-
Acquire T1-weighted images to visualize the manganese enhancement along the neural pathways. Longitudinal imaging can be performed at multiple time points.[6]
-
-
Data Analysis:
-
Register the T1-weighted images to a brain atlas.
-
Perform statistical analysis to identify regions with significant signal enhancement compared to pre-injection scans or control animals.
-
PHA-L Anterograde Tracing Protocol
-
Animal Preparation and Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Prepare a 2.5% solution of PHA-L in phosphate (B84403) buffer.
-
Iontophoretically inject the PHA-L solution into the target brain region using a glass micropipette with a positive current (e.g., 5 µA, 7 seconds on/off for 15-30 minutes).[3]
-
-
Survival Period:
-
Allow a survival period of 7-21 days to ensure adequate transport of the tracer.[8]
-
-
Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and post-fix it overnight.
-
Cut brain sections (e.g., 40-50 µm) on a vibratome or cryostat.
-
-
Immunohistochemistry:
-
Incubate the sections with a primary antibody against PHA-L (e.g., rabbit anti-PHA-L).
-
Incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the labeled fibers with a chromogen such as diaminobenzidine (DAB).
-
-
Analysis:
-
Mount the sections on slides and examine under a light microscope.
-
BDA Anterograde Tracing Protocol
-
Animal Preparation and Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Prepare a 10% solution of BDA (10,000 MW for anterograde tracing) in phosphate buffer.
-
Inject the BDA solution into the target brain region via iontophoresis or pressure injection.[5]
-
-
Survival Period:
-
Allow a survival period of 7-14 days.
-
-
Tissue Processing:
-
Perfuse the animal and process the brain tissue as described for the PHA-L protocol.
-
-
Histochemistry:
-
Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution.
-
Visualize the labeled fibers using a DAB reaction.
-
-
Analysis:
-
Mount the sections and analyze under a light microscope.
-
Logical Relationships in Tracer Selection
Conclusion
The choice between MEMRI and traditional anterograde tracers is contingent upon the specific goals of the research. MEMRI offers the unparalleled advantage of in vivo and longitudinal tracking of neural pathways, providing insights into dynamic processes and functional connectivity. However, this comes at the cost of lower spatial resolution compared to histological methods. Conversely, traditional tracers like PHA-L and BDA provide exceptional anatomical detail at the microscopic level, making them indispensable for studies requiring precise morphological characterization of neural circuits. PHA-L is particularly suited for resolving the fine details of individual axons, while BDA excels at delineating the complete trajectory of a fiber bundle. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is crucial for designing robust and informative neuroanatomical studies.
References
- 1. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved neuronal tract tracing using manganese enhanced magnetic resonance imaging with fast T(1) mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anterograde neuroanatomical tracing method that shows the detailed morphology of neurons, their axons and terminals: immunohistochemical localization of an axonally transported plant lectin, Phaseolus vulgaris leucoagglutinin (PHA-L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An anterograde neuroanatomical tracing method that shows the detailed morphology of neurons, their axons and terminals: Immunohistochemical localization of an axonally transported plant lectin, Phaseolus vulgaris- leucoagglutinin (PHA-L) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longitudinal manganese-enhanced magnetic resonance imaging of neural projections and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Teslascan and Other Manganese Chelates for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, quantitative comparison of Teslascan (mangafodipir trisodium) and other manganese-based chelates investigated as potential Magnetic Resonance Imaging (MRI) contrast agents. The following sections present key performance metrics, experimental methodologies, and visualizations of relevant biological pathways to offer an objective assessment for research and development purposes.
Quantitative Performance Data
The efficacy and safety of a manganese-based contrast agent are largely determined by its relaxivity (the ability to enhance the MRI signal) and the stability of the chelate (its ability to prevent the release of potentially toxic free manganese ions). This section summarizes the key quantitative data for this compound and other notable manganese chelates.
Table 1: Comparative Relaxivity of Manganese Chelates
Relaxivity (r₁) is a measure of the efficiency of a contrast agent in shortening the longitudinal relaxation time (T₁) of water protons, leading to a brighter signal in T1-weighted MRI images. Higher r₁ values indicate greater image enhancement at a given concentration.
| Chelate | r₁ (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium | Temperature (°C) | Reference |
| This compound (Mn-DPDP) | 2.8 | 0.47 | Aqueous Solution | 40 | [1] |
| Mn-PyC3A | 3.8 | 1.4 | Bovine Blood Plasma | 37 | [2] |
| 2.1 | 1.4 | Buffer (pH 7.4) | 37 | [2] | |
| Mn-CDTA | 3.0 | 0.47 | Aqueous Solution | 25 | [3] |
| Mn-EDTA | 3.0 | 0.47 | Aqueous Solution | 25 | [3] |
| Mn-BOPTA | 5.8 (per Mn) | Not Specified | Not Specified | Not Specified | |
| Mn-NOTA | Low (q=0) | Not Specified | Not Specified | Not Specified | [4] |
Note: Relaxivity is dependent on the magnetic field strength, the solvent, and the temperature. Direct comparisons should be made with caution when experimental conditions differ.
Table 2: Thermodynamic Stability and Kinetic Inertness of Manganese Chelates
The thermodynamic stability (log K) and kinetic inertness (resistance to dissociation) are critical for preventing the in vivo release of free Mn²⁺, which can be toxic. A higher log K value indicates a more stable complex at equilibrium. Kinetic inertness describes the rate at which the complex dissociates.
| Chelate | log K | pMn | Kinetic Inertness (t₁/₂ for dissociation) | Reference |
| This compound (Mn-DPDP) | 11.4 (conditional) | 6.3 | Low (dissociates in vivo) | [4] |
| Mn-PyC3A | 14.14 | 8.17 | High (20-fold more inert than Gd-DTPA) | [1][4] |
| Mn-CDTA (trans) | 14.32 | 8.68 | 250-fold more inert than cis-isomer | [5] |
| Mn-EDTA | 13.8 | 7.82 | Low | [1] |
pMn = -log[Mn²⁺] at pH 7.4 with 10 µM total ligand and 10 µM total Mn²⁺. A higher pMn value indicates less free manganese at physiological pH.
Table 3: Comparative Biodistribution of Manganese Chelates (Rodent Models)
The biodistribution profile reveals the organs in which the contrast agent accumulates and its routes of elimination. This is crucial for understanding both efficacy for targeted imaging and potential for off-target toxicity.
| Chelate | Primary Route of Elimination | Organ Accumulation | In Vivo Dissociation | Reference |
| This compound (Mn-DPDP) | Biliary (Mn²⁺), Renal (DPDP) | Liver, Pancreas, Kidneys | Yes, significant | [4] |
| Mn-PyC3A | Mixed Renal and Hepatobiliary | Minimal long-term retention | No, highly resistant | [2][4] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare manganese-based MRI contrast agents.
Measurement of Relaxivity
Objective: To determine the longitudinal (r₁) and transverse (r₂) relaxivity of a manganese chelate.
Protocol:
-
Sample Preparation: A series of dilutions of the manganese chelate are prepared in the desired medium (e.g., deionized water, saline, or plasma) to create a range of concentrations. A sample of the medium without the contrast agent serves as a control.
-
MRI Acquisition: The samples are placed in a phantom and imaged using a clinical or preclinical MRI scanner.
-
T₁ Measurement: An inversion recovery spin-echo or a similar pulse sequence is used to acquire images at multiple inversion times (TI).
-
T₂ Measurement: A multi-echo spin-echo pulse sequence is used to acquire images at multiple echo times (TE).
-
-
Data Analysis:
-
The signal intensity from a region of interest (ROI) within each sample is measured for each TI (for T₁) and TE (for T₂).
-
The T₁ and T₂ relaxation times for each concentration are calculated by fitting the signal intensity data to the appropriate exponential recovery or decay equations.
-
The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are plotted against the concentration of the manganese chelate.
-
The relaxivities (r₁ and r₂) are determined from the slope of the linear regression of the R₁ and R₂ vs. concentration plots, respectively.
-
In Vivo MRI and Biodistribution in Rodent Models
Objective: To assess the in vivo contrast enhancement, pharmacokinetics, and biodistribution of a manganese chelate.
Protocol:
-
Animal Model: Healthy or disease-model rodents (e.g., rats, mice) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Contrast Agent Administration: The manganese chelate is administered intravenously (e.g., via a tail vein catheter) at a specified dose.
-
MRI Acquisition:
-
Pre-contrast T1-weighted and T2-weighted images of the region of interest (e.g., abdomen for liver imaging) are acquired.
-
Post-contrast dynamic T1-weighted images are acquired at multiple time points immediately following injection to assess vascular enhancement and initial organ uptake.
-
Delayed-phase T1-weighted images are acquired at later time points (e.g., 1-24 hours) to evaluate organ-specific accumulation and clearance.
-
-
Quantitative Biodistribution (optional, ex vivo):
-
At predetermined time points post-injection, animals are euthanized.
-
Organs of interest (e.g., liver, kidneys, spleen, blood, bone) are harvested, weighed, and digested.
-
The manganese concentration in each organ is quantified using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).
-
-
Data Analysis:
-
Signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated for various tissues on the MR images to quantify contrast enhancement.
-
For biodistribution studies, the percentage of the injected dose per gram of tissue (%ID/g) is calculated to determine the organ distribution of the manganese chelate.
-
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of manganese chelates.
Caption: In vivo dissociation and uptake of this compound (Mn-DPDP).
Caption: Experimental workflow for comparing MRI contrast agents.
Caption: Key membrane transporters in hepatocyte handling of manganese.
References
- 1. mdpi.com [mdpi.com]
- 2. A Manganese Alternative to Gadolinium for MRI Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of OATP transporters in the disposition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divalent Manganese Complexes as Potential Replacements for Gadolinium Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable and inert manganese complexes for magnetic resonance imaging [comptes-rendus.academie-sciences.fr]
A Comparative Guide to Teslascan™ Enhancement and its Histological Correlation in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teslascan™ (mangafodipir trisodium), a manganese-based MRI contrast agent, with other alternatives used in tumor imaging. The performance of these agents is supported by experimental data, with a focus on the histological correlation of tumor enhancement. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate a comprehensive understanding.
Introduction to this compound™ and MRI Contrast Agents in Oncology
Magnetic Resonance Imaging (MRI) is a cornerstone of diagnostic oncology, providing high-resolution anatomical and functional information. The efficacy of MRI is often enhanced through the use of contrast agents that alter the relaxation times of water protons in tissues, thereby improving the contrast between normal and cancerous tissues.
This compound™, containing the active substance mangafodipir, is a manganese-based contrast agent. Following intravenous administration, mangafodipir releases manganese ions (Mn²⁺) which are primarily taken up by healthy hepatocytes.[1] This selective uptake leads to a significant shortening of the T1 relaxation time in normal liver tissue, causing it to appear brighter on T1-weighted MRI scans.[1][2] Consequently, tumor tissues, which do not efficiently uptake manganese, appear darker in contrast, allowing for improved lesion detection.[2] While this compound has been withdrawn from the market for commercial reasons, its mechanism of action and the wealth of research surrounding it provide a valuable benchmark for the evaluation of current and emerging contrast agents.[3]
Alternatives to manganese-based agents primarily include gadolinium-based contrast agents (GBCAs), which are the most commonly used in clinical practice.[4] GBCAs distribute in the extracellular space and enhance areas with increased vascularity or breakdown of the blood-brain barrier.[4] More recently, new manganese-based agents and other alternatives are being developed with the aim of improving safety and diagnostic efficacy.[5][6]
Comparative Performance in Tumor Models
The following tables summarize quantitative data from studies comparing the performance of this compound™ and its alternatives in various tumor models.
Table 1: Comparison of this compound™ (Mangafodipir) and Gadopentetate Dimeglumine in Hepatocellular Carcinoma (HCC) Detection
| Parameter | This compound™ (Mn-DPDP) Set | Gadopentetate Dimeglumine Set | Combined Set |
| Area Under ROC Curve (Az) | 0.877 | 0.932 | 0.942 |
| Mean Sensitivity | 72.4% | 87.5% | 88.0% |
| False-Negative Rate | 27.6% | 12.5% | - |
| Data from a study comparing MRI performance in 46 patients with 96 hepatocellular carcinomas.[7] |
Table 2: Comparison of a Novel Manganese-Based Agent (Mn-PyC3A) and a Gadolinium-Based Agent (Gd-DOTA) in a Breast Cancer Mouse Model
| Parameter | Mn-PyC3A (0.1 mmol/kg) | Gd-DOTA (0.1 mmol/kg) |
| Post-injection Tumor-to-Muscle ΔCNR (3 min) | 17 ± 3.8 | 20 ± 4.4 |
| Data from a study in a breast cancer mouse model (n=8). ΔCNR represents the post-injection minus pre-injection contrast-to-noise ratio.[6][8] |
Histological Correlation of Contrast Enhancement
The enhancement patterns observed with different contrast agents are closely linked to the underlying histology of the tumor.
This compound™ (Mangafodipir)
Studies have shown a significant correlation between this compound™ enhancement in hepatocellular carcinoma (HCC) and specific histological features. The degree of enhancement is positively correlated with:
-
Hepatocyte antibody expression: Tumors with a higher expression of hepatocyte-specific antigens show greater manganese uptake and, therefore, more pronounced enhancement.[9]
-
Cellular density ratio: A higher ratio of cellular density is associated with increased enhancement.[9]
Well-differentiated HCCs tend to exhibit higher enhancement with this compound™ compared to poorly differentiated tumors, although this trend may not always be statistically significant.[9] The lack of manganese uptake in poorly differentiated tumors is a key factor in their detection.[10]
Gadolinium-Based Contrast Agents (GBCAs)
The enhancement pattern of GBCAs, such as gadopentetate dimeglumine and gadobenate dimeglumine, is primarily dependent on tumor vascularity and the integrity of the extracellular space. In HCC, the characteristic enhancement pattern is arterial phase hyperenhancement followed by washout in the portal venous or delayed phases.[11] Histologically, this corresponds to the neo-angiogenesis and altered vascular permeability within the tumor.[12] The degree of enhancement can also correlate with tumor grade, with more aggressive, undifferentiated tumors often showing diminished vascularity and consequently, less intense enhancement.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: In Vivo MRI in a Murine Tumor Model
-
Animal Model: Immunodeficient mice (e.g., nude mice) are injected subcutaneously or orthotopically with human cancer cells (e.g., PANC-1 for pancreatic cancer, MDA-MB-231 for breast cancer).[14][15] Tumor growth is monitored, and imaging is performed when tumors reach a specified size.
-
MRI System: A high-field small-animal MRI scanner (e.g., 7T or 11.7T) is used for high-resolution imaging.[14][16]
-
Animal Preparation: The mouse is anesthetized (e.g., with isoflurane) and its vital signs (respiration, heart rate, temperature) are monitored throughout the imaging session.[16]
-
Imaging Sequences:
-
T1-weighted images: Acquired before and after contrast agent administration to assess enhancement. A typical sequence is a gradient echo (GRE) sequence.[14]
-
T2-weighted images: Used for anatomical reference and to assess tumor morphology.
-
Dynamic Contrast-Enhanced (DCE) MRI: A series of T1-weighted images are acquired rapidly before, during, and after the bolus injection of the contrast agent to assess vascular perfusion and permeability.
-
-
Contrast Agent Administration: The contrast agent (e.g., this compound™ at 5 µmol/kg, Gadopentetate Dimeglumine at 0.1 mmol/kg, or Mn-PyC3A at 0.1 mmol/kg) is administered intravenously via a tail vein catheter.[4][8]
-
Image Analysis: Tumor volumes and contrast enhancement parameters (e.g., signal-to-noise ratio, contrast-to-noise ratio) are quantified using imaging software.
Protocol 2: Histological Correlation
-
Tissue Harvesting: Immediately after the final MRI scan, the animal is euthanized, and the tumor and surrounding tissues are excised.[14]
-
Tissue Fixation and Processing: The tissues are fixed in 10% neutral buffered formalin and then embedded in paraffin.[14]
-
Sectioning: The paraffin-embedded tissue is sectioned into thin slices (e.g., 5 µm). To ensure accurate correlation with MRI slices, fiduciary markers or 3D-printed molds corresponding to the MRI data can be used to guide the sectioning process.[1]
-
Staining: The tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.[14]
-
Immunohistochemistry (IHC): Specific antibodies are used to detect markers of interest, such as those for cell proliferation (e.g., Ki-67), hypoxia (e.g., HIF-1α), or specific cell types.
-
Microscopic Analysis: The stained slides are examined under a microscope, and digital images are captured. The histological findings are then correlated with the corresponding regions on the MRI scans.
Signaling Pathways and Mechanisms of Uptake
The differential enhancement of tumors by manganese-based contrast agents is rooted in the distinct mechanisms of manganese transport in healthy versus cancerous cells.
Caption: Differential Manganese Uptake in Hepatocytes vs. HCC Cells.
Healthy hepatocytes efficiently take up manganese through transporters like Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and ZIP14.[3][17] ZIP8 is also involved in reclaiming manganese from the bile.[18] In contrast, hepatocellular carcinoma cells often exhibit altered transporter expression, leading to significantly lower intracellular manganese levels.[15][19] While some transporters like ZIP8 and DMT1 may be present in cancer cells, their overall capacity for manganese uptake is generally reduced compared to healthy hepatocytes.[9] This differential uptake forms the basis for the contrast enhancement seen with this compound™.
Caption: Workflow for Correlating MRI and Histological Findings.
This diagram outlines the systematic process of conducting studies that correlate in vivo MRI findings with ex vivo histological analysis. This workflow ensures a robust comparison between the imaging phenotype and the underlying tumor biology.
Conclusion
This compound™ has provided a valuable paradigm for liver tumor imaging, with its enhancement directly linked to the metabolic function of hepatocytes. Comparative data suggests that while gadolinium-based agents may offer higher sensitivity in some contexts, the histological correlation of manganese-based agents provides unique insights into tumor differentiation and biology. The development of new, more stable manganese-based contrast agents like Mn-PyC3A holds promise for combining the safety of an essential element with the diagnostic power of targeted contrast enhancement. The experimental protocols and mechanistic understanding presented in this guide are intended to support further research and development in the critical area of oncologic imaging.
References
- 1. Protocol for Imaging and Analysis of Mouse Tumor Models with CUBIC Tissue Clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative information from gadobenate dimeglumine-enhanced MRI can predict proliferative subtype of solitary hepatocellular carcinoma: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese transport and toxicity in polarized WIF-B hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hepatocellular carcinoma: correlation between gadobenate dimeglumine-enhanced MRI and pathologic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Contrast Enhancement and Whole Body Elimination of the Manganese-Based MRI Contrast Agent Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese Uptake by A549 Cells is Mediated by Both ZIP8 and ZIP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Assessment of hepatocellular carcinomas using conventional magnetic resonance imaging correlated with histological differentiation and a serum marker of poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of ZIP8, ZIP14, and DMT1 in transport of cadmium and manganese in mouse kidney proximal tubule cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 14. cds.ismrm.org [cds.ismrm.org]
- 15. Correlation of Tumor Characteristics Derived from DCE-MRI and DW-MRI with Histology in Murine Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. OATP1B1/1B3 activity in plated primary human hepatocytes over time in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hepatic metal ion transporter ZIP8 regulates manganese homeostasis and manganese-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pathology-MRI Correlation of Hepatocarcinogenesis: Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Myocardial Infarct Size: A Comparative Guide to Imaging Techniques
For researchers, scientists, and drug development professionals, the accurate measurement of myocardial infarct size is a critical endpoint in both preclinical and clinical studies. This guide provides a detailed comparison of various imaging modalities, with a special focus on the principles behind manganese-based contrast agents, exemplified by the historical agent Teslascan, and its comparison with current gold-standard and alternative methods.
Myocardial infarction, the irreversible death of heart muscle tissue, necessitates precise quantification to evaluate the efficacy of therapeutic interventions. A range of imaging techniques has been developed, each with distinct mechanisms, protocols, and levels of accuracy. This guide will delve into a comparison of Manganese-Enhanced MRI (MEMRI) as a proxy for this compound, the gold-standard Late Gadolinium Enhancement Cardiac Magnetic Resonance (LGE-CMR), the histological standard Triphenyltetrazolium (B181601) Chloride (TTC) staining, and an alternative radionuclide imaging agent, Technetium-99m pyrophosphate (99mTc-PYP).
Comparative Analysis of Infarct Size Measurement Techniques
The following table summarizes the key characteristics and performance metrics of different methods used to quantify myocardial infarct size.
| Method | Principle | Advantages | Disadvantages | Quantitative Correlation (vs. Histology/Gold Standard) |
| Manganese-Enhanced MRI (MEMRI) (Proxy for this compound) | Manganese (Mn2+), a calcium analog, is taken up by viable cardiomyocytes through voltage-gated calcium channels, causing T1 shortening and signal enhancement in healthy tissue. Infarcted tissue shows a lack of enhancement.[1][2][3] | Directly assesses myocyte viability.[4] Can be performed early after infarction.[1][5] | Potential for cardiotoxicity at higher doses.[5] Signal enhancement can be influenced by heart rate and contractility. | Strong correlation with TTC staining.[6] Outperforms LGE in early infarct size determination.[2] |
| Late Gadolinium Enhancement (LGE) MRI | Gadolinium-based contrast agents accumulate in the expanded extracellular space of necrotic or fibrotic tissue due to ruptured cell membranes, leading to delayed washout and hyperenhancement.[7][8] | Considered the in-vivo gold standard.[4] High spatial resolution and tissue contrast.[9] | May overestimate infarct size in the acute phase due to edema.[10] Requires a delay between contrast administration and imaging.[7] | Excellent correlation with TTC histology (r = 0.91).[9] |
| Triphenyltetrazolium Chloride (TTC) Staining | The enzyme mitochondrial dehydrogenase, present in viable tissue, reduces TTC to a red formazan (B1609692) precipitate. Necrotic tissue, lacking this enzyme activity, remains pale.[11][12] | Considered the ex-vivo gold standard.[6] Simple and cost-effective. | Requires tissue harvesting, making it an endpoint measurement.[11] Can be affected by reperfusion timing.[13] | Serves as the reference standard for in-vivo methods. |
| 99mTc-Pyrophosphate (99mTc-PYP) SPECT | The radiotracer binds to calcium deposits, particularly hydroxyapatite (B223615) crystals, that accumulate in irreversibly damaged myocardial cells. | Can detect acute myocardial infarction. Useful in patients with contraindications to MRI. | Lower spatial resolution than MRI. Uptake can be seen in other conditions, leading to false positives.[14] | Not directly compared with this compound in the provided results. Used for diagnosis and localization. |
Experimental Methodologies
Detailed protocols are essential for reproducible and comparable results. Below are outlines of the typical experimental procedures for each technique.
Manganese-Enhanced MRI (MEMRI) Protocol
-
Animal Model: Myocardial infarction is induced in an animal model (e.g., mouse, rat) by ligating a coronary artery.[2][6]
-
Contrast Agent Administration: Manganese chloride (MnCl2) or a chelated form like mangafodipir trisodium (B8492382) is administered, typically intravenously or intraperitoneally.[2][6] A common dosage in mice is 0.1 mmol/kg.[2]
-
Imaging: T1-weighted MRI is performed. Imaging can begin shortly after contrast administration to observe the dynamic uptake of manganese by viable myocardium.[1][5]
-
Image Analysis: Infarct size is quantified as the region of myocardium that does not show signal enhancement.
Late Gadolinium Enhancement (LGE) MRI Protocol
-
Animal Model: Myocardial infarction is induced as in the MEMRI protocol.
-
Contrast Agent Administration: A gadolinium-based contrast agent (e.g., Gd-DTPA) is administered intravenously, typically at a dose of 0.5 µmol/g.[9]
-
Imaging: Imaging is performed after a delay of 10-20 minutes to allow for contrast washout from healthy myocardium and accumulation in the infarcted tissue.[7] An inversion recovery sequence is used to null the signal from healthy myocardium.
-
Image Analysis: The hyperenhanced region is identified and quantified to determine the infarct size.
Triphenyltetrazolium Chloride (TTC) Staining Protocol
-
Heart Excision: Following the in-vivo imaging or at a predetermined time point, the animal is euthanized, and the heart is excised.
-
Slicing: The heart is typically frozen and sliced into uniform sections.[12]
-
Staining: The heart slices are incubated in a 1% TTC solution at 37°C.[11][12]
-
Image Acquisition and Analysis: The slices are photographed, and the pale, unstained (infarcted) area is measured and expressed as a percentage of the total ventricular area or the area at risk.
99mTc-Pyrophosphate (99mTc-PYP) SPECT Protocol
-
Radiotracer Administration: 15 mCi of 99mTc-PYP is injected intravenously.[15]
-
Imaging: Imaging can commence 2-3 hours after injection.[15] Single-Photon Emission Computed Tomography (SPECT) is used to acquire images of the chest.
-
Image Analysis: The images are analyzed for areas of increased radiotracer uptake in the myocardium, which indicates infarction. The intensity of uptake is often graded visually.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The assessment of myocardial infarct size is a multifaceted process with several well-validated techniques. While this compound itself is no longer in clinical use, the principle of using manganese as a viability agent in MEMRI shows promise in preclinical research, particularly for early assessment of myocardial injury.[1][5] It offers a direct look at cellular viability, contrasting with LGE-CMR's depiction of extracellular space changes. LGE-CMR remains the clinical gold standard for in-vivo infarct sizing due to its excellent resolution and strong correlation with histological findings.[4][9] TTC staining, as an endpoint measurement, continues to be the crucial benchmark for validating these in-vivo techniques.[6] 99mTc-PYP imaging provides a functional assessment of myocardial necrosis and is a valuable alternative when MRI is not feasible. The choice of method will depend on the specific research question, the available resources, and whether a longitudinal or terminal assessment is required.
References
- 1. Myocardial Viability Imaging using Manganese-Enhanced MRI in the First Hours after Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese‐enhanced MRI during remotely induced myocardial ischemia reperfusion injury in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese‐Enhanced Magnetic Resonance Imaging of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese-enhanced MRI of the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cibm.ch [cibm.ch]
- 7. radiopaedia.org [radiopaedia.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms for overestimating acute myocardial infarct size with gadolinium-enhanced cardiovascular magnetic resonance imaging in humans: a quantitative and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]
- 12. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 13. Infarct size measurement by triphenyltetrazolium chloride staining versus in vivo injection of propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Interpret Changes in Myocardial Uptake in Serial 99mTc-Pyrophosphate Scans in a Patient – A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tech.snmjournals.org [tech.snmjournals.org]
A Comparative Guide to Teslascan (⁹⁹ᵐTc-Mebrofenin) Uptake Kinetics and Gene Expression Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teslascan (⁹⁹ᵐTc-Mebrofenin) with alternative imaging agents, focusing on their uptake kinetics and the correlation of this data with gene expression. The information presented is supported by experimental data to aid in the selection of appropriate tools for liver function assessment and drug development research.
Introduction
This compound, a radiopharmaceutical containing Technetium-99m (⁹⁹ᵐTc) and mebrofenin, is a valuable tool for hepatobiliary scintigraphy, offering a non-invasive method to assess liver function. The uptake kinetics of this compound by hepatocytes are intrinsically linked to the expression of specific transporter proteins on the cell surface. Understanding this relationship is crucial for interpreting imaging results and can provide insights into the molecular mechanisms of liver diseases and the impact of novel therapeutics. This guide compares this compound with two primary alternatives: Gadoxetate disodium (B8443419) (Gd-EOB-DTPA)-enhanced MRI and the Indocyanine Green (ICG) clearance test.
Comparison of Hepatic Imaging Agents
The selection of an imaging agent for assessing liver function depends on the specific research or clinical question. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound (⁹⁹ᵐTc-Mebrofenin) | Gd-EOB-DTPA (Eovist®/Primovist®) | Indocyanine Green (ICG) |
| Imaging Modality | Single-Photon Emission Computed Tomography (SPECT) | Magnetic Resonance Imaging (MRI) | Near-Infrared (NIR) Spectroscopy/Photometry |
| Primary Uptake Transporters | Organic Anion Transporting Polypeptides: OATP1B1 and OATP1B3[1] | OATP1B1, OATP1B3, and to a lesser extent, NTCP[2][3] | OATP1B3 and NTCP[1][4][5] |
| Associated Genes | SLCO1B1, SLCO1B3 | SLCO1B1, SLCO1B3, SLC10A1 | SLCO1B3, SLC10A1[4] |
| Quantitative Metrics | Mebrofenin Uptake Rate (MUR), MUR normalized to Body Surface Area (MURBSA)[6] | Relative Enhancement (RE), Hepatic Uptake Index (HUI), T1 relaxation time[7] | ICG Retention Rate at 15 min (ICG-R15), Plasma Disappearance Rate (PDR) |
| Correlation with Gene Expression | MUR correlates with SLCO1B1 and SLCO1B3 expression.[8] | RE and HUI correlate with OATP1B3 expression.[9][10] | ICG clearance is significantly delayed in individuals with deficient OATP1B3 function due to genetic variants in SLCO1B3.[4][11][12][13] |
Quantitative Data Summary
The following table presents a summary of quantitative data for the uptake kinetics of each imaging agent.
| Parameter | This compound (⁹⁹ᵐTc-Mebrofenin) | Gd-EOB-DTPA | Indocyanine Green (ICG) |
| Mean Uptake Rate (Healthy Liver) | MUR: 14.4 ± 2.0 %/min; MURBSA: 8.0 ± 1.5 %/min/m²[6] | Mean Gd-EOB-DTPA uptake rate (Ki): 7.0 (± 2.4) per minute.[14] | ICG-R15 (healthy): Typically <10% |
| Uptake in Diseased Liver (Cirrhosis/Fibrosis) | Significantly reduced MUR. For example, in one study, liver clearance corrected for body surface area and liver area was 4.2%/min/m²/dm² in mild fibrosis vs. 3.4%/min/m²/dm² in significant fibrosis.[15] | Reduced relative enhancement and prolonged T1 relaxation times.[7] | Increased ICG-R15, indicating impaired clearance. |
| Correlation with Transporter Gene Expression | A strong correlation has been observed between ⁹⁹ᵐTc-mebrofenin uptake and the expression of SLCO1B1 and SLCO1B3 genes. | A significant correlation exists between the enhancement ratio in the hepatobiliary phase and the expression levels of OATP1B3 (r=0.91, P<0.0001).[9] | A strong correlation is observed between ICG clearance and SLCO1B3 genotype, with homozygous null variants leading to markedly high ICG retention (e.g., 79.8%).[12] |
Signaling Pathway and Experimental Workflow
Hepatic Uptake Signaling Pathway
The uptake of these imaging agents from the sinusoidal blood into hepatocytes is a critical step that is mediated by specific transporter proteins. The expression and function of these transporters are key determinants of the imaging agent's kinetics.
Caption: Hepatic uptake pathways of this compound, Gd-EOB-DTPA, and ICG.
Experimental Workflow for Correlating Uptake Kinetics with Gene Expression
This workflow outlines the key steps to quantitatively correlate imaging data with gene expression analysis from liver tissue samples.
Caption: Experimental workflow for correlating imaging data with gene expression.
Experimental Protocols
⁹⁹ᵐTc-Mebrofenin Hepatobiliary Scintigraphy (HBS) Protocol
-
Patient Preparation: Patients should fast for at least 4 hours prior to the study to ensure gallbladder filling.
-
Radiopharmaceutical Administration: An intravenous bolus of ⁹⁹ᵐTc-Mebrofenin (typically 185-370 MBq) is administered.
-
Dynamic Imaging: Dynamic planar imaging of the liver and heart is initiated immediately after injection. A typical protocol involves acquiring images every 10-60 seconds for the first 15-30 minutes.
-
SPECT/CT Acquisition: Following the dynamic phase, a SPECT/CT of the liver is performed to allow for anatomical localization and calculation of regional liver function.
-
Data Analysis: Time-activity curves are generated for the liver and heart (as a blood pool reference). The Mebrofenin Uptake Rate (MUR) is calculated from the initial slope of the liver uptake curve, normalized to the total injected dose. This can be further normalized to the body surface area (MURBSA).
Liver Tissue Gene Expression Analysis Protocol
-
Sample Collection: Liver tissue is obtained via biopsy or from a resected surgical specimen. The tissue should be immediately snap-frozen in liquid nitrogen or stored in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the liver tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green or probe-based detection chemistry. Primers specific for the target genes (SLCO1B1, SLCO1B3, SLC10A1) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene(s).
-
Statistical Correlation
The quantitative imaging metrics (e.g., MURBSA) are correlated with the relative gene expression levels from the same patients using appropriate statistical methods, such as Pearson or Spearman correlation analysis. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound (⁹⁹ᵐTc-Mebrofenin) provides a robust and quantitative method for assessing liver function, with its uptake kinetics directly linked to the expression of key hepatic transporters, OATP1B1 and OATP1B3. This direct correlation offers a powerful tool for researchers and drug development professionals to non-invasively probe the molecular landscape of the liver. While alternatives like Gd-EOB-DTPA-enhanced MRI and the ICG clearance test also provide valuable information on liver function and have their own correlations with transporter gene expression, the choice of agent should be guided by the specific requirements of the study, including the desired imaging modality, the specific transporters of interest, and the availability of resources. The detailed protocols and comparative data presented in this guide aim to facilitate informed decision-making in this critical area of research.
References
- 1. Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic uptake of the magnetic resonance imaging contrast agent Gd-EOB-DTPA: role of human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Loss of organic anion transporting polypeptide 1B3 function causes marked delay in indocyanine green clearance without any clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirming the Normal Range for Mebrofenin Liver Function Indices [aojnmb.mums.ac.ir]
- 7. Imaging-based evaluation of liver function: comparison of ⁹⁹mTc-mebrofenin hepatobiliary scintigraphy and Gd-EOB-DTPA-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of OATP1B3 determines uptake of Gd-EOB-DTPA in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OATP1B3 Expression in Hepatocellular Carcinoma Correlates with Intralesional Gd-EOB-DTPA Uptake and Signal Intensity on Gd-EOB-DTPA-Enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loss of organic anion transporting polypeptide 1B3 function causes marked delay in indocyanine green clearance without any clinical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of a Heterozygous SLCO1B3 Null Variant on the Indocyanine Green Retention Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison between dynamic gadoxetate-enhanced MRI and 99mTc-mebrofenin hepatobiliary scintigraphy with SPECT for quantitative assessment of liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Teslascan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Teslascan (mangafodipir trisodium), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, reinforcing a commitment to safety and environmental responsibility that extends beyond the product's application.
Immediate Safety and Handling Considerations
Before disposal, it is imperative to adhere to standard laboratory safety protocols. Personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves (e.g., latex, PVC, polyethylene), to prevent skin contact.[1] In the event of a spill, wipe up the aqueous solution with absorbent material and clean the area with soap and water.[1] Although this compound is nonflammable, any fire should be extinguished using media appropriate for the surrounding environment.[1]
Core Disposal Principles
This compound is designated for single use only; any remaining portion of the solution after administration must be discarded.[2][3][4] According to its Material Safety Data Sheet, as of 2003, this compound does not meet the United States Environmental Protection Agency (EPA) criteria for hazardous waste.[1] However, this does not permit its disposal in standard refuse or down the drain.[2] The overarching principle is that all disposal must comply with national, state, and local regulations.[1]
Step-by-Step Disposal Protocol for Unused this compound
The recommended procedure for the disposal of unused this compound solution and its vial is as follows:
-
Segregation: Unused this compound solution and its container should be segregated from other waste streams. It is crucial not to mix this non-hazardous pharmaceutical waste with hazardous chemicals, biohazardous waste, or general laboratory trash.[2]
-
Containerization: Place the vial containing the unused this compound solution into a designated non-hazardous pharmaceutical waste container. These containers are often color-coded (e.g., white with a blue lid) and should be clearly labeled "for incineration only."[1] Alternatively, some institutions may use red biohazard-chemotoxic containers for non-hazardous pharmaceutical waste destined for incineration.[5]
-
Labeling: Ensure the waste container is accurately labeled as "non-hazardous pharmaceutical waste" and includes the date of disposal.[2]
-
Secure Storage: Store the container in a secure, designated area that is inaccessible to unauthorized personnel pending collection.[2]
-
Professional Disposal: Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through a licensed and compliant waste management service. The preferred method of disposal for non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste is incineration to prevent environmental contamination.[1][3]
-
Documentation: Maintain a detailed record of the disposal, including the date, quantity of waste, and the waste management service utilized. A certificate of destruction should be obtained from the disposal vendor.[2]
Disposal of Empty Vials
For vials that have been completely emptied of their contents, institutional policies may vary. Some may permit the disposal of the empty vial in the regular trash after the label has been defaced or removed to protect proprietary information. However, to err on the side of caution and ensure compliance, it is often recommended to dispose of the empty vial in the same non-hazardous pharmaceutical waste stream as unused portions.
Summary of Key Disposal Data
| Item | Classification | Recommended Disposal Method |
| Unused this compound Solution | Non-Hazardous (Non-RCRA) Pharmaceutical Waste | Incineration via a licensed waste management service |
| Empty this compound Vial | Non-Hazardous Waste | Incineration or as per institutional policy for non-hazardous containers |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling Protocols for Teslascan (Mangafodipir Trisodium)
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Teslascan (mangafodipir trisodium). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent direct contact and ensure a safe laboratory environment. The recommended PPE includes:
-
Gloves: Wear chemical-resistant gloves to avoid skin contact.[1] Suitable materials include latex, PVC, or polyethylene.[1]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.
-
Lab Coat: A standard lab coat is necessary to protect clothing and skin from accidental exposure.[2]
-
Respiratory Protection: While general ventilation is typically adequate, if there is a risk of generating aerosols or mists, appropriate respiratory protection should be used.[1][3]
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Always wash hands thoroughly after handling the product.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Visually inspect vials for particulate matter and container integrity before use.[4][5][6][7]
-
This compound vials are intended for single use only; any unused portions must be discarded immediately after opening.[4][5][6][7]
-
This product should not be mixed with other medicinal products.[4][5][6][7]
Storage:
-
Store vials on their side in the original carton to prevent oxidation and discoloration.[1]
-
Maintain a storage temperature between 15°C and 30°C (59°F and 86°F).[1]
-
Do not freeze the product, as this can compromise the integrity of the packaging.[1][8]
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.[2]
-
Evacuate: If the spill is large or poses an inhalation hazard, evacuate the area.[2]
-
Don PPE: Before cleanup, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
Containment: Use absorbent pads or other inert materials to contain liquid spills.[2] For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.[2]
-
Cleanup: Carefully collect the contained material and place it into a designated hazardous waste container.[2] Wash the spill area with soap and water.[1]
Disposal:
-
All unused portions of this compound must be discarded.[4][5][6][7]
-
Dispose of contaminated materials, such as gloves and absorbent pads, as hazardous waste.
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of all this compound waste.[2]
Quantitative Data Summary
| Property | Value |
| pH | 8.4 to 9.2 |
| Specific Gravity | 1.03 |
| Storage Temperature | 15°C to 30°C (59°F to 86°F) |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gehealthcare.co.uk [gehealthcare.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound (Mangafodipir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.hres.ca [pdf.hres.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
